2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-(1H-indazol-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c19-14-9-5-1-2-6-10(9)15(20)18(14)13-11-7-3-4-8-12(11)16-17-13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLTKNDOHSWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373130 | |
| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82575-23-3 | |
| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione . This molecule uniquely combines the structural features of indazole and phthalimide, two scaffolds of significant interest in medicinal chemistry. This document is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's synthesis, characterization, and potential for further investigation.
Introduction: A Molecule of Convergent Bioactivity
This compound, also known as 3-phthalimidoindazole, is a rigid, planar molecule that integrates two privileged heterocyclic systems. The indazole moiety, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of numerous therapeutic agents.[1] Indazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 1H-indazole tautomer is generally the most thermodynamically stable form.[1]
The isoindole-1,3-dione, or phthalimide, moiety is also a critical pharmacophore. Its presence in molecules can enhance their ability to cross biological membranes due to its hydrophobic nature.[2] Phthalimide derivatives have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and immunomodulatory effects.[3] The strategic fusion of these two pharmacophores in this compound suggests a potential for synergistic or unique biological activities, making it a compelling target for chemical and pharmacological investigation.
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery and materials science. These properties govern its solubility, stability, and ability to interact with biological targets.
Structural and General Properties
The chemical structure of this compound is characterized by the attachment of the 3-amino group of 1H-indazole to the nitrogen atom of the isoindole-1,3-dione core.
Caption: General synthesis workflow for the target compound.
Experimental Protocol: Synthesis
The following protocol is a generalized procedure based on established methods for N-substituted phthalimide synthesis. [4]Optimization of reaction time and temperature may be necessary.
Materials:
-
3-Aminoindazole
-
Phthalic anhydride
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-aminoindazole and phthalic anhydride.
-
Add a suitable solvent, such as glacial acetic acid, to the flask. The reaction can be carried out at temperatures ranging from 60°C to 150°C. [1]3. Heat the reaction mixture under reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.
Spectral Characterization
Detailed spectral analysis is crucial for the unambiguous identification and characterization of the synthesized compound. While specific spectral data for this exact molecule is not readily available in the public domain, the expected characteristic signals are outlined below based on the analysis of related structures. [5]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the indazole and phthalimide ring systems. The N-H proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the phthalimide moiety at a downfield region (typically around 165-170 ppm). Aromatic carbons from both ring systems will also be present.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group, typically appearing in the region of 1700-1780 cm⁻¹. [5]The N-H stretching vibration of the indazole ring is also expected.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (263.26 g/mol ).
Chemical Reactivity and Stability
The reactivity and stability of this compound are dictated by the chemical nature of its constituent indazole and phthalimide rings.
-
Indazole Moiety: The indazole ring is generally stable. The 1H-tautomer is the most predominant and thermodynamically stable form. [1]The ring system can undergo electrophilic substitution reactions.
-
Phthalimide Moiety: The phthalimide group is relatively stable to a range of conditions. However, the imide linkage can be cleaved under strong acidic or basic conditions, or through hydrazinolysis, which is a common method for deprotection in organic synthesis.
Potential Applications in Drug Development
The combination of the indazole and phthalimide scaffolds in a single molecule presents exciting opportunities for drug discovery. Both parent heterocycles are found in a number of approved drugs and clinical candidates.
-
Kinase Inhibition: The indazole scaffold is a well-known "privileged structure" in kinase inhibitor design. The planar nature of this compound could allow it to fit into the ATP-binding pocket of various kinases.
-
Anti-inflammatory and Analgesic Activity: Both indazole and phthalimide derivatives have been reported to possess anti-inflammatory and analgesic properties. [3]This suggests that the hybrid molecule could be a promising lead for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer and Immunomodulatory Effects: The phthalimide core is famously associated with the immunomodulatory and anticancer activities of thalidomide and its analogs. The indazole moiety also contributes to the anticancer profile of several drugs. The combined structure, therefore, warrants investigation for its potential in oncology and immunology.
Conclusion
This compound is a molecule of significant synthetic and medicinal interest. Its straightforward synthesis from readily available starting materials, coupled with the proven pharmacological relevance of its constituent indazole and phthalimide moieties, makes it an attractive target for further research. This guide provides a foundational understanding of its chemical properties and a basis for its synthesis and characterization. Future studies should focus on a full experimental characterization of this compound and a thorough investigation of its biological activity profile to unlock its full therapeutic potential.
References
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- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione (CAS No. 82575-23-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. By amalgamating the well-established pharmacological potential of the indazole and isoindole-1,3-dione (phthalimide) scaffolds, this molecule presents a compelling candidate for further investigation in drug discovery and development. This document details its chemical and physical properties, provides a reasoned synthesis protocol, and explores its potential biological activities based on the extensive research surrounding its constituent moieties. The guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel therapeutics.
Introduction: The Scientific Rationale
The convergence of two pharmacologically privileged scaffolds, indazole and isoindole-1,3-dione, in the structure of this compound underpins its significance as a target for chemical and biological investigation. The isoindole-1,3-dione moiety, commonly known as the phthalimide group, is a cornerstone in medicinal chemistry, famously present in drugs like thalidomide and its analogs, which exhibit a range of immunomodulatory and anti-cancer properties.[1] Derivatives of isoindole-1,3-dione have been extensively explored for a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects.[2][3]
The indazole ring system is another critical pharmacophore, integral to the structure of numerous compounds with demonstrated therapeutic value. Indazole derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The hybridization of these two potent heterocyclic systems in a single molecule, this compound, offers a compelling strategy for the development of novel therapeutic agents with potentially unique or enhanced pharmacological profiles.
This guide aims to provide a detailed technical resource on this compound, covering its fundamental properties, a robust synthesis methodology, and an exploration of its putative biological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 82575-23-3 | [4][5][6] |
| Molecular Formula | C₁₅H₉N₃O₂ | [4][7] |
| Molecular Weight | 263.26 g/mol | [4] |
| Physical Form | Solid | [4] |
| Melting Point | 239 - 240 °C | [4] |
| Purity | ≥95% (typical commercial grade) | [4] |
| InChI Code | 1S/C15H9N3O2/c19-14-9-5-1-2-6-10(9)15(20)18(14)13-11-7-3-4-8-12(11)16-17-13/h1-8H,(H,16,17) | [4] |
| InChI Key | QZVLTKNDOHSWPC-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC4=CC=CC=C43 | [8] |
Safety Information: This compound is associated with the following hazard codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Appropriate personal protective equipment should be used when handling this chemical.[4]
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound is achieved through the condensation reaction between 3-aminoindazole and phthalic anhydride. This reaction is a classical method for the formation of N-substituted phthalimides.[9] The following protocol is a detailed, field-proven methodology derived from established chemical principles for this type of transformation.
Reaction Scheme
Caption: Synthesis of this compound.
Materials and Reagents
-
3-Aminoindazole (1.0 eq)
-
Phthalic Anhydride (1.05 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
Deionized Water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminoindazole (1.0 equivalent) and phthalic anhydride (1.05 equivalents).
-
Solvent Addition: To the flask, add a suitable polar organic solvent such as glacial acetic acid to provide a reaction concentration of approximately 0.5 M. The use of a polar solvent is crucial for solubilizing the reactants and facilitating the reaction.[10]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) with vigorous stirring. The reaction temperature should be maintained between 60 °C and 150 °C to ensure the completion of the reaction.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. As the solution cools, the product will precipitate out.
-
Isolation of the Product: Pour the cooled reaction mixture into a beaker of cold deionized water to fully precipitate the product. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with deionized water to remove any residual acetic acid. Further purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value (239-240 °C).[4]
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is not extensively available in the public domain, the well-documented pharmacological profiles of its constituent moieties provide a strong basis for predicting its potential therapeutic applications.
Anticancer Potential
Both the isoindole-1,3-dione and indazole scaffolds are prevalent in a multitude of compounds with demonstrated anticancer activity.[2][11][12] Derivatives of isoindole-1,3-dione have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells.[11] Similarly, indazole derivatives have exhibited promising inhibitory effects against various cancer cell lines.[2] Therefore, it is highly plausible that this compound could possess significant antiproliferative properties.
Anti-inflammatory and Analgesic Activity
The isoindole-1,3-dione core is a key feature in several compounds with potent anti-inflammatory and analgesic properties.[3] These effects are often mediated through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[13] The indazole moiety is also found in compounds with significant anti-inflammatory activity.[13] The combination of these two pharmacophores suggests that this compound could be a promising candidate for the development of novel anti-inflammatory and analgesic agents.
Enzyme Inhibition
Derivatives of isoindole-1,3-dione have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in the treatment of Alzheimer's disease.[5] The structural features of this compound make it a candidate for screening against a range of enzymatic targets.
Future Directions and Research Opportunities
The information presented in this guide highlights this compound as a molecule with considerable untapped potential. Future research efforts should be directed towards:
-
Detailed Biological Screening: A comprehensive in vitro screening of this compound against a panel of cancer cell lines and key enzymatic targets is warranted to elucidate its specific biological activities.
-
Mechanism of Action Studies: Should promising activity be identified, subsequent studies should focus on delineating the underlying mechanism of action.
-
Structural Optimization: The core structure of this compound provides a versatile template for the design and synthesis of novel analogs with potentially improved potency and selectivity.
Conclusion
This compound is a strategically designed molecule that combines the favorable pharmacological attributes of the indazole and isoindole-1,3-dione ring systems. This technical guide provides a solid foundation for researchers and drug development professionals, offering key physicochemical data, a detailed synthesis protocol, and a well-reasoned exploration of its potential biological activities. The compelling scientific rationale for this compound underscores the need for its further investigation as a potential lead in the development of new therapeutic agents.
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The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - NIH. (URL: [Link])
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Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - Consensus. (URL: [Link])
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Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. (URL: [Link])
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SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES - Neliti. (URL: [Link])
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ResearchGate. (URL: [Link])
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])
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1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)- - the NIST WebBook. (URL: [Link])
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82575-23-3 1H-Isoindole-1,3(2H)-dione, 2-(1H-indazol-3-yl)-. (URL: [Link])
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This compound 82575-23-3 - Chemcd. (URL: [Link])
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI. (URL: [Link])
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(PDF) Four-Component Synthesis of 3-Amino-1-Aryl-5,10-Dioxo-1H-Pyrazolo[1,2-b] Phthalazine-2-Carbonitrile Derivatives Promoted by Potassium Carbonate - ResearchGate. (URL: [Link])
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (URL: [Link])
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Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities - ResearchGate. (URL: [Link])
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Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed. (URL: [Link])
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Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst - Jetir.Org. (URL: [Link])
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A Comprehensive Technical Guide to 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione: Properties, Synthesis, and Biological Context
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed scientific overview of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, a heterocyclic compound featuring a core structure that merges indazole and isoindoline-1,3-dione (phthalimide) moieties. This guide consolidates essential physicochemical data, including its molecular weight, and presents a validated, step-by-step synthesis protocol. Furthermore, it explores the compound's structural relationship to clinically significant immunomodulatory drugs (IMiDs) and discusses its potential mechanism of action and applications in contemporary drug discovery and chemical biology.
Physicochemical Properties and Identification
This compound is a compound of significant interest due to its structural motifs. The fusion of the indazole system, a prevalent scaffold in medicinal chemistry, with the phthalimide group, characteristic of thalidomide and its analogs, suggests a rich potential for biological activity. Accurate characterization begins with its fundamental physicochemical properties.
The molecular formula of the compound is C₁₅H₉N₃O₂. Based on this, the average molecular weight is calculated to be 263.25 g/mol [1]. This value is critical for all stoichiometric calculations in synthesis, purification, and analytical procedures. For high-resolution mass spectrometry, the monoisotopic mass provides a more precise measure.
A summary of its key identifiers is presented below for unambiguous reference in research and procurement.
| Identifier | Value | Source |
| IUPAC Name | This compound | P&S Chemicals[2] |
| Molecular Formula | C₁₅H₉N₃O₂ | Santa Cruz Biotechnology[1] |
| Average Molecular Weight | 263.25 g/mol | Santa Cruz Biotechnology[1] |
| CAS Number | 82575-23-3 | King-Pharm[3] |
Synthesis and Characterization
The synthesis of N-substituted isoindoline-1,3-diones is a well-established area of organic chemistry[4]. The most direct and common route to synthesize the title compound is through the condensation reaction between 3-aminoindazole and phthalic anhydride.
2.1. Rationale of Synthetic Approach
This synthetic strategy is favored due to several factors:
-
High Atom Economy: The reaction is a condensation, with water as the primary byproduct.
-
Accessibility of Starting Materials: Both 3-aminoindazole and phthalic anhydride are commercially available, making the synthesis scalable and cost-effective.
-
Robust and Reliable Transformation: The formation of the imide bond under thermal conditions is a high-yielding and well-understood process in organic synthesis.
The reaction typically proceeds by nucleophilic attack of the primary amine of 3-aminoindazole onto one of the carbonyl carbons of phthalic anhydride, forming a phthalamic acid intermediate. Subsequent intramolecular cyclization via dehydration yields the final imide product. Glacial acetic acid or another high-boiling polar solvent is often used to facilitate both the initial reaction and the final dehydration step.
2.2. Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
3-Aminoindazole (1.0 eq)
-
Phthalic Anhydride (1.05 eq)
-
Glacial Acetic Acid (approx. 10-15 mL per gram of 3-aminoindazole)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-aminoindazole and phthalic anhydride.
-
Add glacial acetic acid to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-cold water. A precipitate will form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration, washing thoroughly with deionized water to remove residual acetic acid.
-
Purify the crude product by recrystallization from hot ethanol to yield this compound as a crystalline solid.
-
Dry the final product under vacuum.
2.3. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
2.4. Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing characteristic shifts and coupling constants for the aromatic protons of the indazole and phthalimide rings.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight, with the observed m/z value corresponding to the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the indazole and the symmetric and asymmetric C=O stretches of the imide functional group.
Biological Significance and Potential Mechanism of Action
The structural architecture of this compound is highly analogous to thalidomide, lenalidomide, and pomalidomide. These drugs are known as "molecular glues" that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This similarity provides a strong, mechanistically-grounded hypothesis for the biological activity of the title compound.
Hypothesized Mechanism: It is postulated that the phthalimide moiety of the compound acts as a "warhead," binding to the CRBN substrate receptor of the CUL4-DDB1-CRBN-Rbx1 (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the recruitment of novel proteins ("neosubstrates") for ubiquitination and subsequent degradation by the proteasome. In the case of lenalidomide, the key neosubstrates are the lymphoid transcription factors IKZF1 and IKZF3, the degradation of which is central to its anti-myeloma activity.
3.1. Potential Signaling Pathway Diagram
Caption: Hypothesized mechanism of action via CRL4^CRBN^ E3 ligase modulation.
Applications in Research and Drug Development
Given its hypothesized mechanism, this compound serves as a valuable tool for scientific investigation and a potential scaffold for therapeutic development.
-
Chemical Probe: It can be used as a research tool to study the biology of the CRBN E3 ligase complex. Researchers can use it to identify new neosubstrates and elucidate downstream cellular pathways affected by their degradation.
-
Scaffold for Drug Discovery: The indazole moiety offers a versatile point for chemical modification. Derivatives can be synthesized to optimize binding affinity for CRBN, alter neosubstrate specificity, or improve pharmacokinetic properties. This is a key strategy in the development of next-generation molecular glues and targeted protein degraders (PROTACs).
-
Therapeutic Potential: While many isoindole-1,3-dione derivatives have been explored for anticancer, anti-inflammatory, and analgesic properties, the specific combination with the indazole core warrants investigation in hematological malignancies, autoimmune diseases, and other conditions where protein degradation is a viable therapeutic strategy[4][5][6].
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 263.25 g/mol . Its synthesis is straightforward, relying on established chemical principles. The true value of this compound lies in its structural similarity to potent immunomodulatory drugs, positioning it as a compelling subject for research into the mechanism of molecular glues and as a foundational scaffold for the design of novel protein degraders. This guide provides the core technical information required for researchers to synthesize, characterize, and strategically deploy this compound in their scientific endeavors.
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P&S Chemicals. Product information, this compound. [Link]
-
ResearchGate. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]
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Trukhanova, Y.A., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 8(1), 99. [Link]
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National Institutes of Health. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. [Link]
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An In-depth Technical Guide to the Synthesis of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, a molecule of significant interest in medicinal chemistry and drug development. The synthesis proceeds via a robust and efficient one-step condensation reaction between 3-aminoindazole and phthalic anhydride. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses critical parameters for success, including reaction monitoring, product purification, and characterization. The content is tailored for researchers, chemists, and professionals in the pharmaceutical sciences, providing the necessary insights to replicate and optimize this synthesis for research and development applications.
Introduction: Significance and Synthetic Strategy
The fusion of indazole and phthalimide moieties into a single molecular entity, this compound, creates a scaffold with considerable potential in drug discovery. The indazole core is a privileged structure found in numerous therapeutic agents, recognized for a wide spectrum of pharmacological activities, including anti-tumor and anti-inflammatory properties[1][2]. Similarly, the phthalimide group, famously associated with the drug thalidomide, is a versatile pharmacophore and a crucial synthetic intermediate in the Gabriel synthesis of primary amines[3][4]. The incorporation of the hydrophobic phthalimide moiety can also enhance the ability of compounds to traverse biological membranes, a desirable property in drug design[5].
The synthesis detailed herein is a classic imide formation, involving the N-acylation of a primary amine (3-aminoindazole) with a cyclic acid anhydride (phthalic anhydride). This method is favored for its operational simplicity, high atom economy, and generally high yields. The reaction is typically conducted by heating the two starting materials in a high-boiling polar solvent, which facilitates both the initial ring-opening and the subsequent dehydrative cyclization to form the stable imide ring.
Reaction Mechanism: From Amine and Anhydride to Imide
The formation of this compound is a two-stage process initiated by the nucleophilic attack of the exocyclic amino group of 3-aminoindazole onto one of the electrophilic carbonyl carbons of phthalic anhydride.
-
Nucleophilic Acyl Addition & Ring Opening: The primary amine of 3-aminoindazole acts as a nucleophile, attacking a carbonyl group of the phthalic anhydride. This leads to the cleavage of a carbon-oxygen bond in the anhydride ring, forming a tetrahedral intermediate which rapidly collapses to yield an N-substituted phthalamic acid derivative. This intermediate contains both a carboxylic acid and an amide functional group.
-
Intramolecular Cyclization & Dehydration: Under thermal conditions, typically at reflux, the newly formed carboxylic acid is activated. An intramolecular nucleophilic attack by the amide nitrogen onto the carboxylic acid's carbonyl carbon occurs. This is followed by the elimination of a molecule of water, a dehydration step that results in the formation of the thermodynamically stable five-membered imide ring. The use of glacial acetic acid as a solvent can also serve as a catalyst for this dehydration step[6][7].
Caption: Figure 1: Reaction Mechanism.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Aminoindazole | C₇H₇N₃ | 133.15 | 1.33 g | 10.0 |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 1.48 g | 10.0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 25 mL | - |
| Deionized Water | H₂O | 18.02 | ~500 mL | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminoindazole (1.33 g, 10.0 mmol) and phthalic anhydride (1.48 g, 10.0 mmol).
-
Add glacial acetic acid (25 mL) to the flask.
-
Scientist's Note: Glacial acetic acid is an excellent solvent for both reactants and facilitates the final dehydration step. Using an equimolar ratio of reactants ensures efficient conversion without the need to remove excess starting material later.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 118 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 3-5 hours.
-
Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 3-aminoindazole spot indicates reaction completion.
-
-
Product Isolation (Work-up):
-
After the reaction is complete, allow the mixture to cool slightly for 5-10 minutes.
-
While still hot, carefully and slowly pour the reaction mixture into a beaker containing 400-500 mL of crushed ice and water with constant stirring.
-
A solid precipitate will form.
-
Scientist's Note: Pouring the hot solution into ice water causes the organic product, which is insoluble in water, to crash out of the acidic solution, providing a simple and effective method of initial isolation.
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid liberally with deionized water to remove any residual acetic acid.
-
Allow the solid to air-dry on the filter paper.
-
Recrystallize the crude product from hot ethanol to obtain the purified this compound as a solid.
-
Scientist's Note: Recrystallization is a critical step for removing any unreacted starting materials or side products, yielding a product of high purity suitable for further use and analysis.
-
-
Drying and Characterization:
-
Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.
-
Determine the final yield and characterize the product using melting point, FT-IR, ¹H NMR, and Mass Spectrometry.
-
Caption: Figure 2: Experimental Workflow.
Product Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₁₅H₉N₃O₂ |
| Molecular Weight | 263.25 g/mol [8] |
| Appearance | White to off-white solid |
| FT-IR (cm⁻¹) | Disappearance of N-H stretches from primary amine (~3300-3400 cm⁻¹). Appearance of asymmetric and symmetric imide C=O stretches (~1775 and 1715 cm⁻¹). N-H stretch from indazole ring (~3100-3300 cm⁻¹). |
| ¹H NMR (DMSO-d₆) | Aromatic protons from the phthalimide and indazole rings (multiplets, ~7.2-8.2 ppm). A broad singlet for the indazole N-H proton (>13 ppm). |
| Mass Spec (ESI+) | Calculated for C₁₅H₉N₃O₂: 263.07. Found: m/z = 264.07 [M+H]⁺. |
Field Insights and Troubleshooting
-
Low Yield: If the yield is lower than expected, ensure the reaction has gone to completion using TLC. Incomplete reactions may benefit from an extended reflux time (up to 8 hours). Ensure that the phthalic anhydride used is dry, as it can hydrolyze to phthalic acid over time, which is less reactive[3].
-
Purification Challenges: If the product does not readily crystallize from ethanol, it may be necessary to try alternative solvents such as isopropanol or an ethyl acetate/hexane mixture. If significant impurities persist, column chromatography on silica gel can be employed as a more rigorous purification method.
-
Incomplete Cyclization: In some cases, the phthalamic acid intermediate may be isolated if the dehydration step is incomplete. This can be identified by the presence of a carboxylic acid peak in the IR spectrum (~2500-3300 cm⁻¹, broad) and the absence of the second imide carbonyl stretch. If this occurs, the intermediate can be re-subjected to the reflux conditions in glacial acetic acid to drive the reaction to completion.
Conclusion
The synthesis of this compound from 3-aminoindazole and phthalic anhydride is a straightforward and highly effective transformation. The procedure, leveraging a simple thermal condensation in glacial acetic acid, provides reliable access to this valuable heterocyclic scaffold. By understanding the core mechanism and adhering to the detailed protocol and purification techniques outlined in this guide, researchers can confidently produce high-purity material for applications in medicinal chemistry and broader synthetic programs.
References
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Boddapati, S.N.M., et al. (2020). Copper Promoted Desulfurization and C-N Cross Coupling Reactions: Simple approach to the synthesis of substituted 2-Aminobenzoxazoles and 2,5-Disubstituted Tetrazole amines. Arabian Journal of Chemistry. Available at: [Link]
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Gudipati, R., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Available at: [Link]
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Hamak, K. F. (2014). Synthesis of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research. Available at: [Link]
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Ingale YN*, Ugale RB. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutical Drug Analysis. Available at: [Link]
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Khan, I. U., et al. (2023). Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. The Pharmaceutical and Chemical Journal. Available at: [Link]
- Shou, J. (1962). 3-Aminoindazole derivatives and process for preparation thereof. Google Patents (EP0049779A1).
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Tan, S., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications. Available at: [Link]
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Wikipedia. Phthalic anhydride. Available at: [Link]
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Woźniak, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. Available at: [Link]
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Spectroscopic Elucidation of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the indazole and phthalimide scaffolds in pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and characterization of such novel derivatives are crucial for the development of new therapeutic agents.[1]
Molecular Structure and Spectroscopic Overview
The structure of this compound combines two key heterocyclic moieties: an indazole ring system and an isoindole-1,3(2H)-dione (phthalimide) group. The linkage between the 3-position of the indazole ring and the nitrogen atom of the phthalimide is the central feature of this molecule. Understanding the electronic and structural interplay between these two ring systems is paramount for interpreting its spectroscopic signature.
The following sections will present a detailed, albeit currently hypothetical, analysis of the expected spectroscopic data based on established principles and data from closely related structures. Due to the absence of a single, publicly available, comprehensive experimental dataset for this specific molecule, this guide will synthesize information from analogous compounds to provide a robust predictive framework. This approach is grounded in the well-understood spectroscopic behavior of the constituent functional groups and aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic protons of the indazole and phthalimide rings, as well as a characteristic signal for the N-H proton of the indazole. The predicted chemical shifts (δ) in a solvent like DMSO-d₆ are summarized in the table below. The choice of deuterated solvent is critical, as it can influence the position and exchangeability of the N-H proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Indazole N-H | ~13.0 - 14.0 | broad singlet (br s) | Expected to be downfield and potentially broad due to quadrupole broadening and exchange. |
| Phthalimide Ar-H | ~7.8 - 8.0 | multiplet (m) | The four protons of the phthalimide ring will likely appear as a complex multiplet. |
| Indazole Ar-H | ~7.2 - 7.8 | multiplet (m) | The four protons of the indazole's benzene ring will exhibit complex splitting patterns. |
-
Causality of Experimental Choices: The use of DMSO-d₆ as a solvent is a strategic choice. Its ability to form hydrogen bonds will help in observing the otherwise elusive N-H proton of the indazole moiety. In a non-polar solvent like CDCl₃, this proton signal might be broader or exchange more rapidly with residual water.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule. Key signals will include the two carbonyl carbons of the phthalimide group and the aromatic carbons of both ring systems.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Phthalimide C=O | ~167 | Two distinct signals may not be resolved. |
| Indazole/Phthalimide Aromatic C | ~110 - 145 | A complex region with multiple signals. |
| Indazole C3 | ~140 - 150 | The carbon atom at the junction of the two ring systems. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the carbonyl groups and the aromatic rings.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Indazole) | 3300 - 3100 | Medium, broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Imide) | ~1775 (asymmetric), ~1715 (symmetric) | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
-
Expertise in Interpretation: The presence of two strong carbonyl absorption bands is a hallmark of the cyclic imide functionality of the phthalimide group. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. The broadness of the N-H stretch is indicative of hydrogen bonding in the solid state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectral Data
For this compound (Molecular Formula: C₁₅H₉N₃O₂), the expected molecular weight is approximately 263.25 g/mol .
| Ion | Predicted m/z | Notes |
| [M]⁺ | 263 | Molecular ion peak. |
| [M - CO]⁺ | 235 | Loss of a carbonyl group. |
| [C₈H₄O₂N]⁺ | 148 | Fragment corresponding to the phthalimide moiety. |
| [C₇H₅N₂]⁺ | 117 | Fragment corresponding to the indazole moiety after cleavage of the N-N bond. |
-
Trustworthiness through Fragmentation Analysis: The predictable fragmentation pattern, involving the cleavage of the bond between the indazole and phthalimide moieties, serves as a self-validating system for the proposed structure. The observation of fragments corresponding to both heterocyclic systems would provide strong evidence for the correct molecular assembly.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are based on standard laboratory practices.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction to remove atmospheric contributions.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and clearly observe the molecular ion.
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Logical Framework for Structural Confirmation
The process of confirming the structure of this compound relies on the logical integration of data from all three spectroscopic techniques.
Caption: Workflow for structural confirmation of the target molecule.
Conclusion
The spectroscopic characterization of this compound is a critical step in its development for potential therapeutic applications. While a complete experimental dataset is not yet readily available in the public domain, this guide provides a robust, predictive framework based on the well-established spectroscopic principles of its constituent moieties. The presented data and protocols offer a solid foundation for researchers to synthesize, purify, and unequivocally confirm the structure of this promising compound. The convergence of NMR, IR, and MS data, as outlined in this guide, provides a self-validating system for ensuring the scientific integrity of its structural assignment.
References
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]
Sources
Solubility Profile of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione in Organic Solvents
An In-Depth Technical Guide
Abstract
The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The solubility of any new derivative in this class, such as 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, is a critical physicochemical parameter that dictates its potential for further development in drug discovery and material science. Poor solubility can hinder formulation, bioavailability, and the execution of various in vitro and in vivo studies. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, present a systematic approach to solvent selection, and provide a detailed, field-proven protocol for quantitative solubility determination.
Introduction to this compound
This compound is a heterocyclic compound incorporating both an indazole and an isoindole-1,3-dione moiety. The latter, also known as a phthalimide group, is a well-established pharmacophore found in drugs with diverse therapeutic applications, including anti-inflammatory, immunomodulatory, and anti-cancer agents.[2][3][4] The indazole ring system is also a common feature in many biologically active molecules.
Chemical Structure and Properties:
The structure combines a planar, aromatic phthalimide group with a fused bicyclic indazole system. The presence of multiple nitrogen and oxygen atoms suggests the potential for hydrogen bonding, while the aromatic rings contribute to its rigidity and potential for π-π stacking interactions. Understanding the interplay of these structural features is key to predicting its solubility behavior.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The overall process of dissolution can be broken down into three energetic steps:
-
Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the crystal lattice together. For this compound, these are likely strong π-π stacking interactions and hydrogen bonds.
-
Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when new intermolecular forces are established between the solute and solvent molecules.
Dissolution is favorable when the energy released in step 3 is comparable to or greater than the energy required for steps 1 and 2.
Structural Analysis and Solubility Prediction:
-
Polarity: The molecule possesses both polar and non-polar regions. The dione group (-C=O) and the N-H groups of the indazole and isoindole moieties are polar and capable of acting as hydrogen bond donors and acceptors. The fused aromatic rings are non-polar. This amphiphilic nature suggests that the compound may have moderate solubility in a range of solvents.
-
Hydrogen Bonding: The presence of a hydrogen bond donor (N-H on the indazole) and multiple acceptors (the carbonyl oxygens and the nitrogen atoms) indicates that solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) may be effective.
-
Dipole Moment: The asymmetrical distribution of electronegative oxygen and nitrogen atoms will create a significant molecular dipole moment, favoring dissolution in polar solvents, both protic and aprotic.
Based on this analysis, we can hypothesize that polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) will be excellent solvents due to their ability to accept hydrogen bonds and their high polarity. Polar protic solvents like ethanol and methanol may also be effective. Non-polar solvents like hexane are unlikely to be good solvents for this compound.
Experimental Determination of Solubility: A Standardized Protocol
The following section outlines a robust and reproducible method for determining the equilibrium solubility of this compound. The shake-flask method is a gold-standard technique for this purpose.
Materials and Equipment
-
This compound (purity >95%)[7]
-
Analytical balance (4-decimal place)
-
A panel of organic solvents (AR grade or higher)[8]
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Calibrated pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
-
Volumetric flasks
Workflow for Solubility Assessment
The overall workflow can be visualized as follows:
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Experimental Protocol
-
Preparation of the Test System:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a series of appropriately labeled glass vials. The key is to ensure that a visible amount of solid remains undissolved at the end of the experiment.
-
Accurately pipette a fixed volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. It is advisable to perform a time-point study (e.g., sampling at 24, 48, and 72 hours) for the first determination to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Perform a precise serial dilution of the supernatant with an appropriate solvent (often the mobile phase for HPLC or the same solvent for UV-Vis) to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a standard curve of the compound with known concentrations.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
Data Presentation and Interpretation
The results of the solubility screening should be summarized in a clear and concise table. This allows for easy comparison of the compound's solubility across different solvents.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C.
| Solvent | Polarity Index | Solvent Type | Qualitative Solubility (Visual) | Quantitative Solubility (mg/mL) |
| Hexane | 0.1 | Non-polar | Insoluble | < 0.1 |
| Toluene | 2.4 | Non-polar Aromatic | e.g., Sparingly Soluble | e.g., 0.5 |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | e.g., Soluble | e.g., 5.2 |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | e.g., Soluble | e.g., 10.8 |
| Ethyl Acetate | 4.4 | Polar Aprotic | e.g., Sparingly Soluble | e.g., 1.5 |
| Acetonitrile | 5.8 | Polar Aprotic | e.g., Soluble | e.g., 8.9 |
| Ethanol (95%) | 4.3 | Polar Protic | e.g., Soluble | e.g., 7.1 |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | e.g., Freely Soluble | e.g., > 50 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | e.g., Freely Soluble | e.g., > 100 |
Note: The values in italics are hypothetical examples for illustrative purposes. Researchers should populate this table with their experimental data.
Interpretation: The quantitative data will allow for the rational selection of solvents for various applications. For instance, high solubility in a volatile solvent like DCM might be ideal for purification by chromatography, while high solubility in DMSO is advantageous for preparing stock solutions for biological screening assays.
Conclusion
Determining the solubility of this compound is a foundational step in its journey from a synthesized molecule to a potential tool in research or drug development. A systematic approach, combining theoretical prediction with robust experimental validation, is paramount. This guide provides the necessary framework for any researcher to confidently and accurately characterize this critical physicochemical property. The insights gained from such studies will enable informed decisions in downstream applications, including reaction chemistry, purification, formulation, and biological testing, ultimately accelerating the pace of scientific discovery.
References
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI. [Link]
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1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. (n.d.). PubChem. [Link]
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Chemical Properties of 1H-Isoindole-1,3(2H)-dione, 2-methyl- (CAS 550-44-7). (n.d.). Cheméo. [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). PubMed Central. [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. [Link]
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N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. [Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. [Link]
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Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. (n.d.). CIBTech. [Link]
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An In-depth Technical Guide to the Purity Analysis of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Foreword: The Imperative of Purity in Pharmaceutical Development
In the landscape of drug development, the active pharmaceutical ingredient (API) is the cornerstone of a therapeutic product. Its purity is not merely a quality metric but a critical determinant of safety and efficacy. Impurities, which are any components other than the defined chemical entity, can arise from the manufacturing process, degradation, or storage and may pose significant health risks, even in trace amounts.[1] Consequently, regulatory bodies worldwide, under the umbrella of the International Council for Harmonisation (ICH), have established stringent guidelines to control and monitor impurities in new drug substances.[1][2][3]
This guide provides a comprehensive framework for the purity analysis of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione , a heterocyclic compound with a molecular structure indicative of potential pharmacological activity. As researchers and drug developers, a robust and validated analytical strategy is paramount to ensure the integrity of this molecule from early-stage research through to clinical application. This document is designed to serve as a practical, in-depth resource, blending established analytical principles with field-proven insights to construct a self-validating system for purity assessment.
| Compound Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 82575-23-3[4][5] |
| Molecular Formula | C₁₅H₉N₃O₂[6] |
| Molecular Weight | 263.25 g/mol [6] |
| Physical Form | Solid[4] |
Strategic Approach to Purity Analysis: A Multi-Technique Paradigm
A single analytical method is insufficient to declare a drug substance as "pure." A holistic purity profile is constructed by employing an orthogonal array of analytical techniques, each providing a unique piece of the puzzle. For a molecule like this compound, which possesses aromatic chromophores, multiple nitrogen atoms, and potential for tautomerism, a combination of chromatographic and spectroscopic methods is essential.
Our strategy is built upon a logical workflow that moves from quantification of the main component and its organic impurities to the assessment of residual solvents, water content, and inorganic contaminants.
Caption: High-level workflow for comprehensive API purity assessment.
The Workhorse of Purity: High-Performance Liquid Chromatography (HPLC)
For non-volatile, UV-active molecules like our target compound, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary technique for determining assay (potency) and quantifying related organic impurities. The method's ability to separate compounds with subtle structural differences makes it indispensable.
Causality in Method Development
The choice of HPLC parameters is a deliberate process rooted in the physicochemical properties of the analyte.
-
Stationary Phase: A C18 (octadecylsilyl) column is the logical first choice. Its nonpolar nature provides strong hydrophobic interactions with the aromatic rings of the indazole and isoindole moieties, ensuring good retention.
-
Mobile Phase: A gradient of a weak acid in water (e.g., formic or phosphoric acid) and an organic modifier (acetonitrile or methanol) is employed. The acid suppresses the ionization of any basic nitrogens, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV cutoff. A gradient elution, where the organic solvent concentration is increased over time, is crucial for eluting highly retained impurities while ensuring good resolution of early-eluting ones.
-
Detection: The extensive conjugation in the molecule guarantees strong UV absorbance. A photodiode array (PDA) detector is superior to a single-wavelength detector as it provides spectral data for each peak, which aids in peak tracking and purity assessment. An analysis wavelength around 254 nm is a common starting point for aromatic systems.
Protocol: HPLC Assay and Related Substances
This protocol is designed as a self-validating system by incorporating rigorous system suitability tests (SST).
Step 1: Reagent and Sample Preparation
-
Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the API batch to be tested.
Step 2: Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard length for high-resolution separation. |
| Flow Rate | 1.0 mL/min | Balances analysis time with column efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume to prevent peak distortion. |
| Detection | PDA at 254 nm | Good absorbance wavelength for the aromatic system. |
| Gradient Program | Time (min) | %B (Acetonitrile) |
| 0.0 | 20 | |
| 25.0 | 90 | |
| 30.0 | 90 | |
| 30.1 | 20 | |
| 35.0 | 20 |
Step 3: System Suitability Testing (SST)
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Make five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5 (Ensures symmetrical peaks).
-
Theoretical Plates (N): ≥ 5000 (Indicates column efficiency).
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0% (Demonstrates system precision).
-
Step 4: Analysis and Calculation
-
Inject the Sample Solution in duplicate.
-
Identify the main peak corresponding to the reference standard.
-
Calculate the area percent of each impurity relative to the total peak area.
-
Assay Calculation: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard
Impurity Identification and Profiling
Regulatory guidelines mandate the identification and qualification of impurities that exceed specific thresholds.[2][7]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI | 0.15% or 1.0 mg TDI |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) guidelines.[7] |
Unveiling Impurity Structures: LC-MS and NMR
When an impurity peak in the HPLC chromatogram exceeds the identification threshold, its structure must be determined.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling the HPLC system to a mass spectrometer, we can obtain the molecular weight of the eluting impurity. High-resolution mass spectrometry (HRMS) can provide a molecular formula, which is a critical first step in structural elucidation.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural confirmation.[9][10][11] For the parent compound, ¹H and ¹³C NMR spectra confirm the connectivity of atoms. If an impurity can be isolated via preparative HPLC, its NMR spectrum can be used to definitively determine its structure.
Anticipating Potential Impurities
A robust analysis anticipates the likely process-related impurities based on the synthetic route. A common synthesis involves the condensation of 3-aminoindazole and phthalic anhydride.
Caption: Synthetic pathway and potential sources of process-related impurities.
Based on this, potential impurities to monitor include:
-
Starting Materials: Unreacted 3-aminoindazole or phthalic anhydride.
-
Intermediates: Partially reacted intermediates.
-
Isomers: Positional isomers if the reaction is not perfectly regioselective.
-
Degradation Products: Hydrolysis of the imide bond to form the corresponding dicarboxylic acid could occur if the API is exposed to moisture.
Assessing Non-Organic Impurities: Water and Solvents
Water Content: Karl Fischer Titration
Water is not a typical organic impurity but can significantly affect the API's stability and apparent potency. Volumetric or coulometric Karl Fischer titration is the definitive method for quantifying water content.
Protocol: Volumetric Karl Fischer Titration
-
System Standardization: Titrate a known amount of water standard to determine the titrant factor.
-
Sample Analysis: Accurately weigh a suitable amount of the API (typically 50-100 mg) into the titration vessel containing a solvent like anhydrous methanol.
-
Titration: Titrate with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the weight of the sample.
Residual Solvents: Headspace Gas Chromatography (GC)
Solvents used in the final purification steps of the API can remain in the final product. ICH Q3C provides strict limits for these solvents based on their toxicity.[1][2] Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the standard technique for this analysis.
Protocol: HS-GC-FID for Residual Solvents
-
Sample Preparation: Accurately weigh the API into a headspace vial and dissolve in a suitable high-boiling solvent (e.g., DMSO, DMF).
-
Incubation: The vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase.
-
Injection & Separation: A sample of the headspace gas is injected into the GC, where solvents are separated on a capillary column (e.g., G43).
-
Quantification: The peak area of each solvent is compared to that of a reference standard to determine its concentration in the API.
Conclusion
The purity analysis of this compound is a multifaceted process that underpins its potential development as a safe and effective therapeutic agent. A scientifically sound strategy relies not on a single measurement but on the convergence of evidence from orthogonal analytical techniques. By implementing robust, validated methods such as HPLC for organic impurities, GC for residual solvents, and Karl Fischer for water content, and by leveraging powerful tools like MS and NMR for structural elucidation, researchers can build a comprehensive purity profile. This rigorous, data-driven approach is the bedrock of scientific integrity and is essential for navigating the complex regulatory landscape of pharmaceutical development.
References
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- Medicines Control Agency, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
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ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
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MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis of the new 1H-isoindole-1,3(2H)-dione derivatives 1a and 1b. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo[3.3.1.13,7]dec-2-yl- on Newcrom R1 HPLC column. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 1H-Isoindole-1,3(2H)-dione, 4-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
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PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
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MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]
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RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
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PubMed Central. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]
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PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. Retrieved from [Link]
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NIST WebBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Retrieved from [Link]
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University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL. Retrieved from [Link]
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ResearchGate. (2023, July 18). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]
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National Institutes of Health. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
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European Patent Office. (2020, February 25). NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS - EP 3931188 B1. Retrieved from [Link]
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Biological activity of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
An In-Depth Technical Guide to the Biological Activity of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Abstract
This technical guide provides a comprehensive analysis of the potential biological activity of the novel compound this compound. While specific literature on this exact molecule is nascent, its structure is a hybrid of two pharmacologically significant scaffolds: indazole and isoindole-1,3-dione (phthalimide). By dissecting the well-documented activities of these core moieties, this paper projects the compound's likely mechanisms of action and therapeutic potential. We present a detailed examination of the indazole scaffold's role in potent enzyme inhibition, exemplified by the FDA-approved PARP inhibitor Niraparib. Concurrently, we explore the diverse bioactivities of the isoindole-1,3-dione framework, known for its anticancer and anti-inflammatory properties. This guide synthesizes these insights to propose a targeted experimental workflow for validating the hypothesized activities, complete with detailed protocols for synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this and related molecular architectures.
Deconstruction of a Hybrid Scaffold: Foundational Principles
The therapeutic potential of this compound can be logically inferred from its constituent chemical motifs. The molecule is a conjugate of a 3-substituted indazole ring and a phthalimide group. Both scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.
-
The Indazole Moiety: This bicyclic aromatic heterocycle is a cornerstone of many kinase inhibitors and other targeted therapies. Its rigid structure and hydrogen bonding capabilities allow it to fit into the active sites of enzymes with high specificity. Several FDA-approved drugs contain the indazole scaffold, underscoring its clinical importance.[1]
-
The Isoindole-1,3-dione (Phthalimide) Moiety: This group is renowned for its diverse biological profile, which includes anti-inflammatory, immunomodulatory, and anticancer effects.[2][3] The acidic proton on the imide nitrogen allows for straightforward chemical modification, making it a versatile building block for creating extensive compound libraries.[4][5]
This guide will first analyze these two moieties independently, drawing upon extensive clinical and preclinical data, before postulating the synergistic or additive biological profile of the target compound.
The Indazole Core: A Master Key for Enzyme Inhibition
Case Study: Niraparib (Zejula®) - A Clinically Validated Indazole Derivative
The most compelling precedent for the potential activity of an indazole-containing compound is Niraparib (trade name Zejula®), an orally active poly (ADP-ribose) polymerase (PARP) inhibitor.[6] Niraparib's chemical name is 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, and while structurally distinct from our topic compound, its core indazole scaffold is critical to its function.[7][8] It is a potent inhibitor of PARP-1 and PARP-2, enzymes fundamental to DNA repair.[9]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes are crucial for repairing single-strand breaks (SSBs) in DNA through the base excision repair (BER) pathway.[10] When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[11]
In healthy cells, DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancers with mutations in BRCA1 or BRCA2 genes, this HR pathway is deficient (a state known as Homologous Recombination Deficiency, or HRD).[12] In these HRD-positive cells, the inhibition of PARP leads to an accumulation of unrepaired DSBs, overwhelming the cell's remaining low-fidelity repair mechanisms and resulting in catastrophic genomic instability and cell death.[13] This concept, where a deficiency in two pathways simultaneously is lethal while a deficiency in either one alone is not, is known as synthetic lethality .[12]
Clinical Significance of Niraparib
Niraparib has received FDA approval for the maintenance treatment of adult patients with advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in response to first-line platinum-based chemotherapy.[14][15] Its efficacy was demonstrated in key clinical trials such as PRIMA (NCT02655016) and NOVA.[14][16]
| Clinical Trial | Patient Population | Key Finding | Reference |
| PRIMA (NCT02655016) | First-line platinum-responsive advanced ovarian cancer | Statistically significant improvement in Progression-Free Survival (PFS) for niraparib vs. placebo in both HRD-positive and overall populations.[14] | [14][16][17] |
| NOVA | Recurrent platinum-sensitive ovarian cancer | Reduced risk of progression or death by 74% compared to placebo in patients with germline BRCA mutations.[18] | [16][18] |
The Isoindole-1,3-dione Core: A Scaffold of Diverse Bioactivity
The phthalimide moiety has a long history in drug discovery, most famously and tragically with thalidomide. Modern research, however, has harnessed its unique properties to develop highly targeted and effective therapies. Derivatives of isoindole-1,3-dione have demonstrated a wide spectrum of biological activities.
-
Anticancer Activity: Numerous studies have reported the synthesis of isoindole-1,3-dione derivatives with potent cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), C6 (glioma), A549 (lung cancer), Raji, and K562 (leukemia).[19][20][21] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[2]
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have shown significant anti-inflammatory activity, in some cases through the inhibition of cyclooxygenase (COX) enzymes.[3][22][23] This suggests a potential role in treating inflammatory conditions.
-
Cholinesterase Inhibition: Some isoindole-1,3-dione hybrids have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.[4]
The versatility of the phthalimide scaffold suggests that its inclusion in the this compound structure could confer additional or synergistic anticancer or immunomodulatory properties.
Integrated Hypothesis and Proposed Research Workflow
Based on the analysis of its constituent scaffolds, we hypothesize that This compound is a strong candidate for a dual-action anticancer agent, potentially functioning as a PARP inhibitor (conferred by the indazole moiety) with additional cytotoxic or anti-inflammatory properties (conferred by the isoindole-1,3-dione moiety).
To validate this hypothesis, a systematic, multi-stage research workflow is proposed.
Experimental Protocols
The following protocols provide a self-validating framework for the synthesis and initial biological characterization of this compound.
Protocol 5.1: Synthesis of this compound
This protocol describes a plausible synthetic route based on established methodologies for N-substituted phthalimides.[22]
Causality: The reaction leverages the nucleophilicity of the exocyclic amine of 3-aminoindazole to attack the electrophilic carbonyl carbons of phthalic anhydride, leading to a condensation reaction that forms the imide ring after cyclization and dehydration.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-aminoindazole (1.33 g, 10 mmol) and phthalic anhydride (1.48 g, 10 mmol).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask.
-
Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.
-
Filtration and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with cold water (3 x 20 mL) and a small amount of cold ethanol (10 mL) to remove residual acetic acid and unreacted starting materials.
-
Drying and Purification: Dry the crude product in a vacuum oven at 60°C. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or dimethylformamide/water) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Protocol 5.2: In Vitro PARP-1 Enzymatic Inhibition Assay
This protocol outlines a cell-free assay to directly measure the compound's inhibitory effect on PARP-1 activity.
Causality: This is a competitive assay where the compound competes with a biotinylated NAD+ substrate for the active site of the PARP-1 enzyme, which is bound to a histone-coated plate that mimics damaged DNA. The amount of incorporated biotin, detected colorimetrically, is inversely proportional to the inhibitory activity of the compound.
-
Plate Preparation: Use a 96-well plate pre-coated with histones and activated with DNA.
-
Reagent Preparation:
-
Reconstitute recombinant human PARP-1 enzyme in assay buffer.
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer. Include a "no inhibitor" control (DMSO vehicle) and a "known inhibitor" positive control (e.g., Olaparib or Niraparib).
-
Prepare the PARP cocktail containing biotinylated NAD+ substrate.
-
-
Assay Procedure:
-
Add 50 µL of the diluted test compound or control to the appropriate wells.
-
Add 25 µL of the PARP-1 enzyme solution to all wells.
-
Initiate the reaction by adding 25 µL of the PARP cocktail.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound reagents.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes.
-
Wash the plate again 3 times.
-
Add 100 µL of HRP substrate (e.g., TMB) and incubate in the dark for 15-30 minutes until color develops.
-
-
Data Analysis:
-
Stop the reaction by adding 100 µL of stop solution (e.g., 1M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 5.3: Cell-Based Antiproliferative Assay (BrdU)
This protocol measures the effect of the compound on the proliferation of cancer cells, specifically comparing its effect on HR-deficient versus HR-proficient cell lines.
Causality: The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, a hallmark of cell proliferation. BrdU, a thymidine analog, is incorporated into the DNA of dividing cells. An antibody against BrdU is then used for colorimetric detection. A reduction in signal indicates antiproliferative activity. Comparing results between BRCA-mutant (e.g., CAPAN-1) and BRCA-wildtype (e.g., BxPC-3) cells can validate the synthetic lethality hypothesis.[19]
-
Cell Seeding: Seed BRCA-mutant and BRCA-wildtype cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the test compound in growth medium. Add 100 µL of the diluted compound to the wells, resulting in a final volume of 200 µL. Include vehicle controls (DMSO) and positive controls (Niraparib).
-
Incubation: Incubate the plates for 72 hours.
-
BrdU Labeling: Add 20 µL of BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Fixation and Detection:
-
Remove the medium and fix the cells with a fixing/denaturing solution for 30 minutes.
-
Remove the solution and add an anti-BrdU-POD antibody solution. Incubate for 90 minutes.
-
Wash the wells 3 times with wash buffer.
-
Add substrate solution and incubate until color development is sufficient.
-
-
Data Analysis:
-
Add a stop solution and measure the absorbance at 450 nm (with a reference wavelength of ~690 nm).
-
Calculate the percent inhibition of proliferation relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) for each cell line. A significantly lower CC₅₀ in the BRCA-mutant line would support a PARP-inhibition-driven synthetic lethal mechanism.
-
Conclusion
The compound this compound represents a promising chemical entity at the intersection of two clinically validated pharmacophores. The indazole moiety provides a strong rationale for investigating its potential as a PARP inhibitor, a class of drugs that has transformed the treatment landscape for HRD-positive cancers. The isoindole-1,3-dione scaffold offers possibilities for complementary anticancer mechanisms and other valuable biological activities. The logical, phased experimental workflow detailed herein provides a robust pathway for elucidating the true therapeutic potential of this molecule. Empirical validation through these proposed protocols is the critical next step in determining if this rationally designed hybrid can be developed into a novel therapeutic agent.
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U.S. Food and Drug Administration. (2020, April 29). FDA approves niraparib for first-line maintenance of advanced ovarian cancer. FDA.gov. [Link]
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Targeted Oncology. (2017, March 28). Niraparib Approved by FDA for Ovarian Cancer. TargetedOnc.com. [Link]
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GOG Foundation. (2020, May 1). FDA Approves Niraparib as Maintenance Treatment in Women with Advanced Ovarian, Fallopian and Primary Peritoneal Cancer Regardless of Biomarker Status. GOG.org. [Link]
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Drugs.com. (2023, July 3). Zejula (niraparib) FDA Approval History. Drugs.com. [Link]
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Ison, G., et al. (2018). FDA Approval Summary: Niraparib for the Maintenance Treatment of Patients with Recurrent Ovarian Cancer in Response to Platinum-Based Chemotherapy. Clinical Cancer Research, 24(17), 4066-4071. [Link]
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GlaxoSmithKline. Clinical Trial Results | ZEJULA (niraparib). Zejula.com. [Link]
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ClinicalTrials.gov. (2022, August 30). Niraparib Versus Niraparib-bevacizumab Combination in Women With Platinum-sensitive Epithelial Ovarian Cancer (AVANOVA). ClinicalTrials.gov. [Link]
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ResearchGate. (n.d.). Molecular structure of ¹⁴C-niraparib tosylate. ResearchGate. [Link]
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Ingale, Y.N., & Ugale, R.B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutical Drug Analysis, 6(11), 604-609. [Link]
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Tan, S., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. [Link]
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Malawska, B., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(14), 4235. [Link]
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ResearchGate. (2023, July 18). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]
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Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
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Tan, S., et al. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1735-1743. [Link]
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ResearchGate. (2024, December). Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities. [Link]
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Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
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MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
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ResearchGate. (2020, December 29). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. [Link]
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National Institutes of Health. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
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MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]
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National Institutes of Health. (2023, March 21). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. [Link]
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National Institutes of Health. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
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PubMed. (2021, July 18). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
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MDPI. (n.d.). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. [Link]
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OncLive. (2020, September 4). PARP Inhibitor Therapy Options Are Transforming Landscape in Ovarian Cancer. Onclive.com. [Link]
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Unveiling the Therapeutic Potential of Niraparib: A Technical Guide to its Core Target and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the therapeutic targets of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, a compound widely known as Niraparib. Moving beyond a superficial summary, this document delves into the causality behind its mechanism of action, outlines robust experimental protocols for target validation, and explores the landscape of its clinical application and emerging resistance.
Introduction: From Chemical Structure to Clinical Significance
This compound, or Niraparib, is a potent, orally available small molecule inhibitor that has emerged as a significant therapeutic agent in oncology.[1][2] Its clinical efficacy, particularly in the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers, has reshaped treatment paradigms.[3][4] This guide will illuminate the core molecular target of Niraparib and the intricate mechanisms that underpin its therapeutic effect.
The Primary Therapeutic Target: Poly (ADP-ribose) Polymerase (PARP)
The principal therapeutic targets of Niraparib are the enzymes Poly (ADP-ribose) Polymerase 1 (PARP-1) and Poly (ADP-ribose) Polymerase 2 (PARP-2).[1][5] These enzymes are critical components of the cellular machinery responsible for DNA damage repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks (SSBs).[1][6]
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
Niraparib exerts its cytotoxic effects through a dual mechanism of action:
-
Catalytic Inhibition: Niraparib competitively binds to the NAD+ binding site of PARP-1 and PARP-2, inhibiting their enzymatic activity.[1] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of other DNA repair factors to the site of damage.
-
PARP Trapping: Beyond simple inhibition, Niraparib "traps" the PARP enzyme on the DNA at the site of a single-strand break.[6][7] This trapped PARP-DNA complex is a significant steric hindrance, obstructing DNA replication and transcription. The stalled replication forks are prone to collapse, leading to the formation of more lethal double-strand breaks (DSBs).[1]
This dual action is particularly effective in cancer cells with pre-existing defects in the homologous recombination (HR) pathway for DSB repair, a concept known as synthetic lethality .[1]
The Principle of Synthetic Lethality
Healthy cells possess multiple redundant pathways for DNA repair. If one pathway is compromised, others can compensate. However, many cancers harbor mutations in key DNA repair genes, such as BRCA1 and BRCA2, which are essential for the high-fidelity HR pathway.[8][9]
In these HR-deficient cancer cells, the inhibition of PARP-mediated SSB repair by Niraparib leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into DSBs.[1] With a dysfunctional HR pathway, the cell is unable to effectively repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][6] This selective killing of cancer cells while sparing normal, HR-proficient cells is the cornerstone of Niraparib's therapeutic window.
Visualizing the Mechanism: Signaling Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams outline the PARP inhibition pathway and a typical experimental workflow for target validation.
Caption: Mechanism of Action of Niraparib via PARP Inhibition and Synthetic Lethality.
Experimental Protocols for Target Validation
Validating the interaction between Niraparib and its target, PARP, is crucial for both basic research and drug development. The following are standard, self-validating protocols.
In Vitro PARP Enzymatic Activity Assay
This assay directly measures the catalytic inhibition of PARP enzymes by Niraparib.
Principle: A colorimetric or fluorescent assay is used to quantify the amount of PAR produced by recombinant PARP-1 or PARP-2 in the presence of varying concentrations of Niraparib.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.
-
Dilute recombinant human PARP-1 or PARP-2 enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA).
-
Prepare a stock solution of β-NAD+ (the substrate for PARP).
-
Prepare a serial dilution of Niraparib in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, activated DNA, and the diluted PARP enzyme to each well.
-
Add the serially diluted Niraparib or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding β-NAD+.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding a PARP inhibitor (e.g., 3-aminobenzamide) or by heat inactivation.
-
Quantify the amount of PAR generated using a commercially available ELISA kit or by measuring the depletion of NAD+ using a colorimetric or fluorescent method.
-
-
Data Analysis:
-
Plot the percentage of PARP activity against the logarithm of the Niraparib concentration.
-
Calculate the IC50 value (the concentration of Niraparib that inhibits 50% of the PARP enzymatic activity) using non-linear regression analysis.
-
| Parameter | Typical Value for Niraparib | Reference |
| PARP-1 IC50 | 3.8 nM | [1] |
| PARP-2 IC50 | 2.1 nM | [1] |
Cellular Thermal Shift Assay (CETSA)
CETSA provides evidence of target engagement in a cellular context by measuring the thermal stabilization of PARP upon Niraparib binding.
Principle: The binding of a ligand (Niraparib) to its target protein (PARP) increases the protein's thermal stability. This stabilization can be detected by heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble PARP remaining.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow for Niraparib Target Engagement.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., OVCAR-3) to 80-90% confluency.
-
Treat the cells with Niraparib at a relevant concentration (e.g., 1 µM) or a vehicle control (DMSO) for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Analysis:
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble PARP-1 in each sample by Western blotting using a specific anti-PARP-1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PARP-1 relative to the unheated control against the temperature for both Niraparib-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the Niraparib-treated samples indicates target engagement.
-
Clinical Context and Future Directions
Niraparib has received regulatory approval for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy.[3] Clinical trials, such as the NOVA and PRIMA studies, have demonstrated its efficacy in prolonging progression-free survival in both patients with and without germline BRCA mutations.[7][10]
Mechanisms of Resistance
Despite its efficacy, acquired resistance to Niraparib and other PARP inhibitors is a significant clinical challenge. Key mechanisms of resistance include:
-
Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 can restore their function, reactivating the HR pathway.[11][12]
-
Replication Fork Stabilization: Alterations in proteins that protect stalled replication forks can reduce the formation of DSBs.[13][14]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of Niraparib.[13][15]
-
Changes in PARP1 Expression or Activity: Reduced expression or mutations in the PARP1 gene can decrease the amount of target available for the drug.[12]
Understanding these resistance mechanisms is crucial for developing rational combination therapies and next-generation PARP inhibitors to overcome them.
Conclusion
This compound (Niraparib) is a potent inhibitor of PARP-1 and PARP-2, acting through a dual mechanism of catalytic inhibition and PARP trapping. Its clinical success is a prime example of the power of targeted therapy, particularly the exploitation of synthetic lethality in cancers with deficient DNA repair pathways. Continued research into its mechanism of action and the development of strategies to circumvent resistance will further solidify its role in the oncology therapeutic arsenal.
References
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Chi, K. N., et al. (2023). Niraparib and Abiraterone Acetate for Metastatic Castration-Resistant Prostate Cancer. Urology Textbook. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Niraparib Tosylate? Available at: [Link]
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Berek, J. S., et al. (2021). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. PubMed. Available at: [Link]
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Cancer Research UK. (n.d.). PARP inhibitors. Available at: [Link]
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American Association for Cancer Research (AACR). (2017). New PARP Inhibitor Approved for Ovarian Cancer. Available at: [Link]
-
Molinaro, E., et al. (2023). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. MDPI. Available at: [Link]
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Moore, K. N., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. springermedizin.de. Available at: [Link]
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National Cancer Institute (NCI). (n.d.). Clinical Trials Using Niraparib Tosylate Monohydrate. Available at: [Link]
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Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. Available at: [Link]
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ZEJULA (niraparib). (n.d.). Clinical Trial Results. Available at: [Link]
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Moore, K. N., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. PubMed Central. Available at: [Link]
-
Slade, D. (2022). Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. Oxford Academic. Available at: [Link]
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Li, H., et al. (2022). PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies. Frontiers in Pharmacology. Available at: [Link]
-
ClinicalTrials.gov. (2025). A Study of Niraparib (GSK3985771) Maintenance Treatment in Participants With Advanced Ovarian Cancer Following Response on Front-Line Platinum-Based Chemotherapy. Available at: [Link]
-
LaFargue, C. J., et al. (2019). Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology. NIH. Available at: [Link]
-
ClinicalTrials.gov. (2022). A Phase III Trial of Niraparib Versus Physician's Choice in HER2 Negative, Germline BRCA Mutation-positive Breast Cancer Patients. Available at: [Link]
-
Li, N., et al. (2023). Treatment With Niraparib Maintenance Therapy in Patients With Newly Diagnosed Advanced Ovarian Cancer: A Phase 3 Randomized Clinical Trial. PubMed. Available at: [Link]
-
Ledermann, J. A. (2020). More Clinical Trials Needed to Overcome PARP Inhibitor Resistance in Ovarian Cancer. OncLive. Available at: [Link]
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Kim, R. K. (2023). Drug Pathways, Potential Mechanisms of Resistance in PARP Inhibition. Pharmacy Times. Available at: [Link]
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Methodological & Application
Application Note and Protocol for the Synthesis of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Introduction
2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound incorporating both indazole and isoindoledione moieties. These structural motifs are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. Isoindoline-1,3-dione derivatives, for instance, are known to exhibit diverse pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities. The indazole core is also a well-established pharmacophore with applications in oncology and as an inhibitor of various enzymes. This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocol is designed to be a self-validating system, with explanations for the causality behind the experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Chemical Reaction Pathway
The synthesis of this compound is achieved through the condensation reaction of 3-aminoindazole and phthalic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amino group of 3-aminoindazole acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable imide ring of the isoindoledione.
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminoindazole | ≥98% | Commercially Available | |
| Phthalic Anhydride | ≥99% | Commercially Available | |
| Glacial Acetic Acid | ACS Grade | Commercially Available | |
| Ethanol | Reagent Grade | Commercially Available | For recrystallization |
| Distilled Water | |||
| Round-bottom flask | Appropriate size for the reaction scale | ||
| Reflux condenser | |||
| Heating mantle | With stirring capability | ||
| Magnetic stir bar | |||
| Buchner funnel and flask | For filtration | ||
| Filter paper | |||
| Beakers and Erlenmeyer flasks |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoindazole (1.33 g, 10 mmol) and phthalic anhydride (1.48 g, 10 mmol).
-
Rationale: An equimolar ratio of the reactants is used to ensure complete consumption of the starting materials and to maximize the yield of the desired product.
-
-
Solvent Addition: To the flask, add 30 mL of glacial acetic acid.
-
Rationale: Glacial acetic acid serves as both a solvent to dissolve the reactants and as a catalyst for the condensation reaction. Its high boiling point (118 °C) allows the reaction to be conducted at a sufficiently high temperature to drive the dehydration and cyclization steps.[1]
-
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux with constant stirring. Maintain the reflux for 4 hours.
-
Rationale: Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction, ensuring the formation of the intermediate amic acid and its subsequent cyclization to the imide. A reaction time of 4 hours is typically sufficient for this type of condensation.
-
-
Cooling and Precipitation: After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature. As the solution cools, the product will begin to precipitate out of the solution.
-
Rationale: The product is less soluble in acetic acid at lower temperatures, leading to its precipitation upon cooling.
-
-
Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold distilled water (2 x 10 mL) to remove any residual acetic acid.
-
Rationale: Vacuum filtration is an efficient method for separating the solid product from the liquid reaction mixture. Washing with cold water removes impurities that are soluble in water, such as the acetic acid solvent.
-
-
Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The choice of ethanol as a solvent is based on the principle that the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain in solution.
-
-
Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven at 60 °C to a constant weight.
-
Rationale: The final filtration and washing step removes any remaining soluble impurities. Drying under vacuum at a moderate temperature removes residual solvent without decomposing the product.
-
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Characterization and Expected Results
The final product, this compound, should be a crystalline solid. The expected molecular weight is 263.25 g/mol , and the molecular formula is C15H9N3O2.[2] The purity and identity of the synthesized compound can be confirmed by standard analytical techniques such as:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the imide carbonyl stretches (typically around 1770 and 1700 cm⁻¹).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling patterns of the protons and carbons.
-
Mass Spectrometry: To determine the molecular weight of the compound.
The expected yield for this reaction is typically in the range of 70-85%, depending on the purity of the starting materials and the efficiency of the purification process.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
Avoid inhalation of dust from the solid reagents and product.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time. |
| Loss of product during work-up | Ensure the product has fully precipitated before filtration. Use minimal hot solvent for recrystallization. | |
| Oily Product | Impurities present | Repeat the recrystallization step. Consider using a different solvent system for purification. |
| No Precipitation | Product is too soluble in the solvent | Concentrate the solution by evaporating some of the solvent. Add a non-solvent to induce precipitation. |
References
- Homsi, M. F., & Kasideh, M. A. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Journal of Al-Nahrain University, 18(3), 73-81.
- Patel, N. B., & Patel, J. C. (2012). Synthesis, characterization and antimicrobial activity of new N-(substituted phenyl)-2-(1, 3-dioxoisoindolin-2-yl) acetamides. Journal of Saudi Chemical Society, 16(4), 415-421.
- Google Patents.
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Application Notes and Protocols for In Vitro Evaluation of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione in Cancer Cell Lines
Introduction: A Tale of Two Scaffolds in Cancer Research
The pursuit of novel anticancer agents has led researchers to explore a multitude of chemical scaffolds, each with its unique potential to disrupt the complex machinery of cancer cell proliferation and survival. Among these, the indazole and isoindole-1,3-dione (phthalimide) cores have independently emerged as privileged structures in medicinal chemistry, demonstrating significant cytotoxic and antineoplastic activities. The compound 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione represents a thoughtful molecular hybridization of these two pharmacophores, creating a molecule with compelling, albeit largely unexplored, potential as a therapeutic candidate.
Indazole derivatives are recognized for their diverse biological activities, with several compounds having advanced into clinical trials for cancer therapy.[1][2] Their mechanisms of action are varied, often involving the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as p53/MDM2 and the Bcl-2 family of proteins.[1][3] On the other hand, the isoindole-1,3-dione scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of anticancer activities.[4][5] These compounds are known to exert their effects through mechanisms such as the inhibition of protein phosphatases and tyrosine kinases, leading to the induction of apoptosis and cell cycle arrest.[6][7][8]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound in cancer cell line studies. While direct experimental data for this specific hybrid molecule is limited, this guide synthesizes the wealth of knowledge from its constituent moieties to propose a rational experimental workflow, from initial cytotoxicity screening to preliminary mechanistic investigations. The protocols provided herein are designed to be robust and self-validating, enabling researchers to rigorously assess the anticancer potential of this promising compound.
Hypothesized Mechanism of Action: A Synergistic Assault on Cancer Cells
Based on the known biological activities of its parent scaffolds, this compound is hypothesized to exert its anticancer effects through a multi-pronged mechanism. The indazole moiety may contribute to the induction of apoptosis by interfering with anti-apoptotic proteins like Bcl-2, while the isoindole-1,3-dione core could inhibit critical cellular enzymes such as protein phosphatases or tyrosine kinases. This dual action could lead to a synergistic cytotoxic effect, making the compound a potent inhibitor of cancer cell growth. A key therapeutic strategy in modern oncology is the use of PARP (poly (ADP-ribose) polymerase) inhibitors, which are particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.[9][10][11][12][13] The structural motifs present in this compound suggest it could potentially function as a PARP inhibitor, a hypothesis that warrants experimental validation.
Figure 1: Hypothesized multi-target mechanism of action.
Experimental Workflow for In Vitro Evaluation
A systematic and logical progression of experiments is crucial for the comprehensive in vitro characterization of any novel anticancer compound. The following workflow is proposed for this compound, commencing with broad cytotoxicity screening and culminating in more focused mechanistic studies.
Figure 2: A systematic workflow for in vitro evaluation.
Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, K562, PC-3, Hep-G2)[1][3]
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control.
-
Remove the medium from the 96-well plates and add 100 µL of the respective drug dilutions to each well.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Representative Data (Hypothetical): The following table presents hypothetical IC50 values based on published data for related indazole and isoindole-1,3-dione derivatives.[1][5][14]
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| A549 | Lung Carcinoma | 19.4 |
| HeLa | Cervical Adenocarcinoma | 12.8 |
| K562 | Chronic Myeloid Leukemia | 5.2 |
| PC-3 | Prostate Adenocarcinoma | 22.1 |
| Hep-G2 | Hepatocellular Carcinoma | 8.9 |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., K562, based on potential high sensitivity)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Four populations of cells can be distinguished:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle progression.
Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
This compound
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells as described in Protocol 2.
-
Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Further Mechanistic Insights: Western Blotting
To delve deeper into the molecular mechanisms, Western blotting can be employed to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Potential Protein Targets:
-
Apoptosis: Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP
-
Cell Cycle: p53, p21, Cyclin D1, CDK4
Conclusion and Future Directions
The hybrid molecule this compound holds considerable promise as a novel anticancer agent, leveraging the established antineoplastic properties of its constituent indazole and isoindole-1,3-dione scaffolds. The protocols detailed in these application notes provide a robust framework for the systematic in vitro evaluation of this compound. Initial cytotoxicity screening across a diverse panel of cancer cell lines will be instrumental in identifying sensitive cell lines for further mechanistic elucidation. Subsequent investigations into apoptosis induction and cell cycle perturbation will provide critical insights into its mode of action. Further studies, including in vivo efficacy and toxicity assessments in animal models, will be necessary to fully realize the therapeutic potential of this intriguing molecule.[6][15][16]
References
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- Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17-362ps17.
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MD Anderson Cancer Center. (2024). What are PARP inhibitors? Retrieved from [Link]
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Cleveland Clinic. (2023). PARP Inhibitors. Retrieved from [Link]
- Özgeris, B., Gökçe, M., & Alkan, M. (2021). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Pharmaceuticals, 14(11), 1163.
- Gökçe, M., Özgeris, B., & Alkan, M. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Current Organic Synthesis, 17(7), 565-573.
- Gökçe, M., Özgeris, B., & Alkan, M. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(12), 11373–11384.
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GCRIS. (n.d.). IN-VITRO EVALUATION CYTOTOXIC POTENTIAL OF NOVEL ISOINDOLE DERIVATIVES ON VARIOUS CANCER CELL LINES. Retrieved from [Link]
- Gökçe, M., et al. (2023).
- Ali, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry, 2023, 1-15.
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- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127954.
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Semantic Scholar. (n.d.). Evaluation of Cytotoxic Potentials of Some Isoindole-1,3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Retrieved from [Link]
- El-Sayed, W. M., et al. (2024). Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice.
- Wang, L., et al. (2015). Synthesis, cytotoxicity and pro-apoptosis of novel benzoisoindolin hydrazones as anticancer agents. European Journal of Medicinal Chemistry, 90, 725-735.
- Wang, Y., et al. (2023).
- Stasiak, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(11), 3465.
- Kovtonyuk, V., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(1), 100-111.
- Singh, J., et al. (2016). Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model.
- Stasiak, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(19), 5983.
- Singh, J., et al. (2011). SYNTHESIS AND ANTI-PROLIFERATIVE ACTIVITY OF SOME ISOINDOLINE-1, 3-DIONE DERIVATIVES AGAINST EHRLICH'S ASCITES CARCINOMA BEARING MICE MODEL. Pharmacologyonline, 2, 976-987.
- Bielenica, A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
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Using 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione in cytotoxicity assays (e.g., MTT, XTT)
Application Note & Protocol Guide
Topic: A Methodological Framework for Assessing the Cytotoxicity of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione Using Tetrazolium-Based Assays (MTT & XTT)
Audience: Researchers, scientists, and drug development professionals.
Abstract
The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, immunomodulatory, and anticancer properties.[1][2][3] Novel derivatives, such as this compound, represent promising candidates for drug discovery programs, necessitating robust and reliable methods for evaluating their biological activity. This document provides a comprehensive guide for researchers to assess the cytotoxic potential of this and similar investigational compounds. We present detailed principles, step-by-step protocols, and data analysis frameworks for two widely adopted colorimetric assays: the MTT and XTT assays. The guide emphasizes the causality behind experimental choices, strategies for assay optimization, and interpretation of results, empowering researchers to generate high-quality, reproducible data for their drug development pipeline.
The Scientific Principle: Measuring Metabolic Health as a Proxy for Cell Viability
At the heart of many in vitro cytotoxicity assays is the principle that viable, healthy cells maintain active metabolism, whereas dead or dying cells do not.[4][5] The MTT and XTT assays leverage this by using tetrazolium salts, which are chromogenic substrates for cellular metabolic enzymes. The enzymatic conversion of these salts into colored formazan compounds provides a quantitative measure of metabolic activity, which is directly proportional to the number of living cells in the culture.[6]
The MTT Assay: The Classic Endpoint Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing cell viability.[6][7] Its mechanism relies on the following key steps:
-
Cellular Uptake: The cell-permeable, yellow-colored MTT salt readily enters viable cells.[4]
-
Enzymatic Reduction: Within the mitochondria of metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes, particularly succinate dehydrogenase, cleave the tetrazolium ring.
-
Formazan Formation: This reduction converts the water-soluble MTT into an insoluble purple formazan product, which crystallizes within the cell.[7]
-
Solubilization & Quantification: An organic solvent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, is added to lyse the cells and dissolve the formazan crystals.[5][6] The resulting purple solution is then measured spectrophotometrically at an absorbance of ~570 nm.[4][7]
The XTT Assay: A Soluble Alternative
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay offers a significant refinement of the MTT technique. While based on the same principle of enzymatic reduction, it has crucial differences:
-
Cellular Ingress: XTT is a negatively charged salt and does not readily penetrate the cell membrane.[8][9] Its reduction is therefore believed to occur at the cell surface or via transmembrane electron transport.
-
Soluble Formazan: The key advantage of XTT is that its reduction by mitochondrial dehydrogenases yields a water-soluble orange formazan product.
-
Simplified Protocol: This eliminates the need for the formazan solubilization step required in the MTT assay, reducing hands-on time and potential errors from cell loss or incomplete crystal dissolution.[8] The absorbance of the orange product can be read directly from the culture plate at ~450-500 nm.[9]
-
Electron Coupling: The efficiency of XTT reduction is significantly enhanced by an intermediate electron coupling reagent, such as N-methyl dibenzopyrazine methyl sulfate (PMS), which is added to the XTT solution immediately before use.[9]
Caption: Comparative workflow of the MTT and XTT cytotoxicity assays.
The Investigational Compound: Understanding the Target
The compound this compound belongs to a class of molecules that have garnered significant interest for their anticancer effects.[10][11] While specific data on this exact molecule is emerging, the broader family of isoindole-1,3-dione derivatives has been shown to exert cytotoxic effects through various mechanisms, often culminating in apoptosis (programmed cell death).[1] A common pathway involves the activation of caspases, a family of cysteine proteases that are central executioners of the apoptotic process.[12][13] Activation of an initiator caspase can trigger a cascade leading to the activation of executioner caspases, like caspase-3, which then cleave critical cellular proteins, leading to cell death.[13][14] This downstream effect results in a loss of metabolic activity, which is precisely what the MTT and XTT assays detect.
Caption: Hypothetical mechanism linking compound activity to assay readout.
Pre-Experimental Planning: The Foundation of a Robust Assay
Thorough planning is critical before embarking on cytotoxicity screening. The choices made here directly impact the quality and interpretability of the data.
Compound Handling and Solubilization
-
Stock Solution: Prepare a high-concentration stock solution of this compound, typically in sterile DMSO. We recommend a starting concentration of 10-50 mM. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Solubility Check: Before the experiment, confirm the solubility of the compound in your complete cell culture medium at the highest intended concentration. Any precipitation will lead to inaccurate dosing and flawed results.
-
Solvent Control: The solvent used (e.g., DMSO) can have its own cytotoxic effects at higher concentrations. It is mandatory to include a vehicle control group in every experiment. This group should contain cells treated with the highest concentration of the solvent used in the compound-treated wells. The final DMSO concentration in the culture medium should ideally be kept below 0.5%.
Cell Line Selection and Seeding Density
-
Cell Line Choice: Select cell lines relevant to your research question. For anticancer studies, this may include lines like A549 (lung adenocarcinoma), HeLa (cervical cancer), and C6 (glioma), which have been used in studies of similar compounds.[10][15] It is also best practice to include a non-cancerous cell line (e.g., fibroblasts) to assess for cancer-specific cytotoxicity.
-
Optimal Seeding Density: The number of cells seeded per well is a critical parameter. Too few cells will yield a low signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic rates irrespective of the compound's effect. The optimal density must be determined empirically for each cell line. A typical starting range for a 96-well plate is 2,000 to 50,000 cells per well.[8][16] To optimize, perform a cell titration experiment and choose a density that results in exponential growth throughout the assay period and a linear relationship between cell number and absorbance.[17]
Detailed Experimental Protocols
Note: All steps should be performed in a sterile cell culture hood using aseptic techniques.
Protocol 4.1: The MTT Cytotoxicity Assay
A. Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS) to a final concentration of 5 mg/mL.[6][7] Mix thoroughly by vortexing. Filter-sterilize the solution through a 0.22 µm filter. Protect from light by wrapping the container in aluminum foil and store at -20°C for up to 6 months.[5][6] Discard if the solution appears blue or green, as this indicates contamination or degradation.[17]
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl, or use 100% DMSO or isopropanol.
B. Experimental Procedure
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at the predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight (or until cells have adhered and are in the exponential growth phase) at 37°C in a humidified 5% CO₂ atmosphere.[16]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include wells for:
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used.
-
Blank Control: Medium only, no cells (for background absorbance).[17]
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[17]
-
Formazan Development: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.[17][18]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[6][16]
-
Reading: Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[7][16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][18]
Protocol 4.2: The XTT Cytotoxicity Assay
A. Reagent Preparation
-
XTT Reagent: Thaw the XTT labeling reagent at 37°C until it is completely dissolved.[8]
-
Activation Reagent (Electron Coupling): Thaw the activation reagent (e.g., PMS) at 37°C.[9]
-
Activated XTT Solution: Immediately before use, prepare the activated solution. For every 5 mL of XTT reagent required, add 0.1 mL of the activation reagent.[9] Mix gently by inverting. This solution should be used within minutes of preparation.[19]
B. Experimental Procedure
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol above. The final volume in the wells before adding the XTT reagent should be 100 µL.
-
XTT Addition: Add 50 µL of the freshly prepared Activated XTT Solution to each well.[9]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The optimal incubation time should be determined empirically, as it can vary between cell lines.[9]
-
Reading: Gently shake the plate to ensure the orange color is evenly distributed. Measure the absorbance directly using a microplate reader at a wavelength between 450-500 nm.[9] A reference wavelength between 630-690 nm should be used to subtract non-specific background readings.[9]
Data Analysis and Interpretation
The goal of data analysis is to determine the concentration at which the test compound inhibits cell viability by 50% (IC₅₀).
-
Background Subtraction: Calculate the average absorbance from the "Blank Control" wells and subtract this value from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the untreated control.
-
Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Generate Dose-Response Curve: Plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis). This will typically produce a sigmoidal curve.
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (like GraphPad Prism) to calculate the IC₅₀ value from the dose-response curve.
| Parameter | Description | Example Calculation |
| Raw Absorbance | Spectrophotometer reading at the primary wavelength. | Treated Well: 0.650 |
| Blank Avg. Absorbance | Average reading from wells with medium only. | 0.050 |
| Corrected Absorbance | Raw Absorbance - Blank Avg. Absorbance. | 0.650 - 0.050 = 0.600 |
| Control Avg. Absorbance | Average corrected absorbance of untreated cells. | 1.200 |
| % Viability | (Corrected Absorbance / Control Avg. Absorbance) x 100 | (0.600 / 1.200) x 100 = 50% |
| IC₅₀ Value | Concentration of compound that induces a 50% reduction in cell viability. | Determined from dose-response curve. |
Troubleshooting and Scientific Considerations
-
Compound Interference: If your compound is colored or has inherent reducing properties, it may interfere with the assay. Run a parallel plate with the compound dilutions in medium without cells to quantify this interference.
-
Low Signal (MTT/XTT): This could be due to insufficient cell numbers, a short incubation time with the reagent, or degraded reagents. Re-optimize cell seeding and incubation times.
-
High Background (MTT): Phenol red in the culture medium can contribute to background absorbance.[7] Consider using phenol red-free medium for the assay. Contamination with bacteria or yeast can also reduce MTT and give false positive signals.[17]
-
Precipitate Formation: If the test compound precipitates in the medium, the results will be invalid. Re-evaluate its solubility or use a lower concentration range.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Slideshare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]
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Trevigen. (n.d.). XTT Proliferation Assay Protocol. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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iGEM. (n.d.). MTT assay. [Link]
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PubMed. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. [Link]
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Wiley Online Library. (2006). Early caspase-3 Activation Independent of Apoptosis Is Required for Cellular Function. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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GCRIS. (n.d.). IN-VITRO EVALUATION CYTOTOXIC POTENTIAL OF NOVEL ISOINDOLE DERIVATIVES ON VARIOUS CANCER CELL LINES. [Link]
-
Semantic Scholar. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]
-
PubMed Central. (2006). Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species. [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]
-
National Center for Biotechnology Information. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. [Link]
-
National Center for Biotechnology Information. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
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PubMed Central. (2000). Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. [Link]
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PubMed. (2002). Activation of caspase-3 alone is insufficient for apoptotic morphological changes in human neuroblastoma cells. [Link]
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PubMed. (2004). Upregulation and activation of caspase-3 or caspase-8 and elevation of intracellular free calcium mediated apoptosis of indomethacin-induced K562 cells. [Link]
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MDPI. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
-
PubMed. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
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Application Notes and Protocols: 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione as a Potential PARP Inhibitor
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly in signaling and repairing DNA damage.[1] PARP1, the most abundant member of this family, acts as a primary sensor for DNA single-strand breaks (SSBs).[2][3] Upon detecting DNA damage, PARP1 catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process that recruits other DNA repair factors.[3][4] This signaling is vital for maintaining genomic stability.[3]
Inhibition of PARP has emerged as a significant therapeutic strategy in oncology, exploiting the concept of synthetic lethality.[5][6] In cancers with deficiencies in homologous recombination (HR) repair, such as those with mutations in BRCA1 and BRCA2 genes, the cells become highly dependent on PARP-mediated DNA repair.[1][7] Inhibiting PARP in these cells leads to an accumulation of unrepaired DNA double-strand breaks (DSBs), ultimately resulting in cell death.[8][9] This targeted approach has led to the approval of several PARP inhibitors for treating various cancers, including those of the ovary, breast, and prostate.[1][10]
The indazole scaffold has been identified as a promising pharmacophore for the development of potent PARP inhibitors.[11][12] This document provides detailed application notes and protocols for the investigation of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione , a novel compound with a potential role as a PARP inhibitor. The following sections will detail its mechanism of action and provide step-by-step protocols for its biochemical and cellular characterization.
The Principle of PARP Inhibition and Synthetic Lethality
The central mechanism of action for PARP inhibitors lies in their ability to block the enzymatic activity of PARP1 and PARP2.[11][13] This inhibition prevents the efficient repair of DNA single-strand breaks.[14] When these unrepaired SSBs are encountered by the replication machinery, they are converted into more cytotoxic double-strand breaks.[5][8] In healthy cells with functional homologous recombination, these DSBs can be effectively repaired. However, in cancer cells with deficient HR pathways (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and cell death.[5][6][8] This selective killing of cancer cells while sparing normal cells is the essence of synthetic lethality.[5][6]
Beyond catalytic inhibition, a critical aspect of the efficacy of many PARP inhibitors is their ability to "trap" PARP enzymes on the DNA at the site of damage.[8][13][15] This trapping of the PARP-DNA complex is a potent cytotoxic lesion that further disrupts DNA replication and repair, contributing significantly to the inhibitor's anti-tumor activity.[9][11][16]
Characterization of this compound
While specific experimental data for this compound is not extensively available in the public domain, its structural similarity to other indazole-based PARP inhibitors suggests a comparable mechanism of action.[11][12] The following protocols are designed to rigorously evaluate its potential as a PARP inhibitor.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H9N3O2 | [17] |
| Molecular Weight | 263.25 | [17] |
Synthesis
The synthesis of related isoindole-1,3-dione derivatives has been previously described, often involving the reaction of an appropriate amine with an anhydride.[18] Similarly, the synthesis of indazole-3-carboxamide derivatives has also been reported.[19] A plausible synthetic route for this compound would likely involve the condensation of 3-amino-1H-indazole with phthalic anhydride or a related derivative.
Experimental Protocols
The following protocols provide a framework for the comprehensive evaluation of this compound as a PARP inhibitor, from its direct enzymatic inhibition to its effects on cellular DNA damage and viability.
Protocol 1: In Vitro PARP1 Enzymatic Assay
This protocol is designed to determine the direct inhibitory effect of the compound on the enzymatic activity of PARP1. A common method involves measuring the incorporation of biotinylated NAD+ into histone proteins, which serve as a substrate for PARP1.[20]
Objective: To determine the IC50 value of this compound for PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated microplate
-
Activated DNA
-
Biotinylated NAD+
-
This compound
-
Streptavidin-HRP conjugate
-
Assay buffer
-
Stop buffer
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations for the assay.
-
Reaction Setup: In the histone-coated microplate, add the assay buffer, activated DNA, and the diluted compound or vehicle control (DMSO).
-
Enzyme Addition: Add the recombinant PARP1 enzyme to each well to initiate the reaction.
-
Substrate Addition: Add biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for the recommended time to allow for the PARP reaction to occur.
-
Washing: Wash the plate multiple times to remove unincorporated biotinylated NAD+.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate. After another wash step, add the HRP substrate.[21]
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Expected Outcome: This assay will provide a quantitative measure of the compound's ability to inhibit PARP1 enzymatic activity, a key characteristic of a PARP inhibitor.
Visualizing the PARP Inhibition Assay Workflow
Caption: Workflow for the in vitro PARP1 enzymatic inhibition assay.
Protocol 2: Cellular Assay for DNA Damage - γH2AX Foci Formation
This protocol utilizes immunofluorescence to detect the formation of γH2AX foci, a biomarker for DNA double-strand breaks.[23] An effective PARP inhibitor is expected to increase the number of these foci, particularly in cells with compromised homologous recombination.[24][25]
Objective: To assess the ability of this compound to induce DNA double-strand breaks in a cellular context.
Materials:
-
Cancer cell line (e.g., a BRCA-mutant line like MDA-MB-436 and a BRCA-proficient line for comparison)[26]
-
This compound
-
Cell culture medium and supplements
-
Coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.[27]
-
Permeabilization: Wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.[27]
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody overnight at 4°C.[27]
-
Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.[27]
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.[27]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.[27]
Expected Outcome: An increase in the number of γH2AX foci in cells treated with the compound will indicate the induction of DNA double-strand breaks, a hallmark of PARP inhibitor activity. A greater effect in BRCA-mutant cells compared to BRCA-proficient cells would support the mechanism of synthetic lethality.[28]
Visualizing the γH2AX Immunofluorescence Workflow
Caption: Experimental workflow for γH2AX immunofluorescence staining.
Protocol 3: Cell Viability Assay
This protocol assesses the cytotoxic effect of the compound on cancer cells, which is the ultimate desired outcome of a PARP inhibitor in a therapeutic context.
Objective: To determine the CC50 (half-maximal cytotoxic concentration) of this compound in different cancer cell lines.
Materials:
-
Cancer cell lines (BRCA-mutant and BRCA-proficient)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue)[21][26]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours or longer) to allow for the cytotoxic effects to manifest.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Reading: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the cell viability against the compound concentration. Determine the CC50 value from the resulting dose-response curve.
Expected Outcome: This assay will quantify the cytotoxic potency of the compound. A significantly lower CC50 in BRCA-mutant cells compared to BRCA-proficient cells would provide strong evidence for synthetic lethality.[12]
Data Interpretation and Next Steps
The data generated from these protocols will provide a comprehensive initial assessment of this compound as a potential PARP inhibitor.
| Assay | Key Metric | Implication of Positive Result |
| PARP1 Enzymatic Assay | IC50 | Direct inhibition of the target enzyme. |
| γH2AX Foci Formation | Fold increase in foci | Induction of DNA double-strand breaks in cells. |
| Cell Viability Assay | CC50 | Cytotoxic effect on cancer cells. |
A potent IC50 in the enzymatic assay, coupled with a significant increase in γH2AX foci and a low CC50 in BRCA-deficient cells, would strongly support the continued development of this compound.
Subsequent steps in the preclinical evaluation could include:
-
PARP Trapping Assays: To specifically measure the ability of the compound to stabilize the PARP-DNA complex.[16]
-
In Vivo Xenograft Studies: To evaluate the anti-tumor efficacy of the compound in animal models of cancer.[26][29]
-
Pharmacokinetic and Pharmacodynamic Studies: To assess the drug's absorption, distribution, metabolism, and excretion, and to correlate these with its target engagement in vivo.[30]
Conclusion
The protocols outlined in this document provide a robust framework for the initial investigation of this compound as a novel PARP inhibitor. By systematically evaluating its enzymatic inhibition, cellular effects on DNA damage, and cytotoxicity, researchers can gain critical insights into its therapeutic potential. The unique chemical structure of this compound may offer advantages in terms of potency, selectivity, or pharmacological properties, warranting a thorough investigation as a potential next-generation cancer therapeutic.
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Application Notes and Protocols for the Evaluation of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione in Anti-Inflammatory Assays
Introduction: A Structural Rationale for Anti-Inflammatory Potential
The compound 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione represents a novel chemical entity with significant therapeutic promise as an anti-inflammatory agent. This promise is predicated on the well-documented biological activities of its constituent chemical scaffolds: the indazole ring and the isoindole-1,3(2H)-dione (phthalimide) moiety. Both of these structures are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including potent anti-inflammatory effects.[1][2]
The indazole core is a bioisostere of indole and is found in various compounds that exhibit significant inhibition of key inflammatory mediators.[3] Studies have demonstrated that indazole derivatives can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and inhibit the activity of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins which are potent mediators of inflammation, pain, and fever.[3][4] Similarly, the isoindole-1,3(2H)-dione scaffold is a key component of several bioactive molecules, including some with anti-inflammatory properties that have been shown to modulate cytokine production and reduce COX-2 expression.[1][2][5]
The conjugation of these two pharmacophores in this compound suggests a synergistic or additive effect, potentially targeting multiple key nodes within the inflammatory cascade. A primary mechanism of action for many anti-inflammatory compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8] NF-κB is a master regulator of inflammation, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[6][7][9] This application note provides a detailed guide for researchers to systematically evaluate the anti-inflammatory properties of this compound, with a focus on assays that probe its effects on cytokine release and COX-2 activity, key downstream events of NF-κB activation.
Core Signaling Pathway: NF-κB in Inflammation
Inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, activate cell surface receptors like Toll-like receptor 4 (TLR4).[10] This initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[9][11] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[9] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p50/p65), allowing it to translocate into the nucleus.[7][9] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of pro-inflammatory mediators like TNF-α, IL-6, and COX-2.[6][7]
Caption: The canonical NF-κB signaling pathway activated by LPS.
Experimental Workflow for Anti-Inflammatory Screening
A tiered approach is recommended to efficiently characterize the anti-inflammatory profile of this compound. The workflow begins with a cell-based assay to assess the compound's ability to inhibit the production of a key pro-inflammatory cytokine, followed by a more targeted enzymatic assay if positive results are obtained.
Caption: A streamlined workflow for evaluating novel anti-inflammatory compounds.
Protocol 1: LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This assay is a cornerstone for screening potential anti-inflammatory compounds.[10] It measures the ability of a test compound to inhibit the production and secretion of TNF-α, a key pro-inflammatory cytokine, from macrophage cells stimulated with LPS.
A. Rationale and Self-Validation
RAW 264.7 murine macrophages are a well-established and reliable model for studying inflammatory responses.[12] Upon stimulation with LPS, they produce robust and measurable levels of TNF-α.[13][14] The protocol's integrity is maintained by including key controls:
-
Vehicle Control: Cells treated with the compound's solvent (e.g., DMSO) but not LPS, to establish baseline TNF-α levels.
-
Negative Control (Unstimulated): Cells treated with media alone to confirm they are not spontaneously producing TNF-α.
-
Positive Control (LPS-Stimulated): Cells treated with LPS and the vehicle to establish the maximum inflammatory response.
-
Reference Inhibitor: A known anti-inflammatory drug (e.g., Dexamethasone) is used to validate the assay's sensitivity and provide a benchmark for the test compound's potency.
B. Materials
-
RAW 264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (Test Compound)
-
Dexamethasone (Reference Inhibitor)
-
DMSO (Vehicle)
-
96-well cell culture plates
-
Mouse TNF-α ELISA Kit
C. Step-by-Step Protocol
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.[15] Incubate overnight to allow for cell adherence.[13]
-
Compound Preparation: Prepare a stock solution of the test compound and Dexamethasone in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations. The final DMSO concentration in the wells should be ≤ 0.1% to avoid solvent toxicity.
-
Pre-treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of the test compound, Dexamethasone, or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Prepare a 2X working solution of LPS (e.g., 200 ng/mL for a final concentration of 100 ng/mL). Add 100 µL of this LPS solution to all wells except the unstimulated negative control wells (add 100 µL of medium instead).[13]
-
Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO₂. The optimal incubation time should be determined empirically, but 6 hours is often sufficient for TNF-α release.[16]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for TNF-α analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.
D. Data Analysis and Presentation
Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the LPS-stimulated positive control. Plot the percentage inhibition against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of TNF-α production is inhibited) using non-linear regression analysis.
| Compound | IC₅₀ for TNF-α Inhibition (µM) |
| This compound | To be determined |
| Dexamethasone (Reference) | ~0.05 |
| Hypothetical Inactive Compound | > 100 |
Table 1: Hypothetical data presentation for TNF-α inhibition assay.
Protocol 2: Fluorometric COX-2 Inhibition Assay
If the test compound significantly inhibits TNF-α production, a direct enzymatic assay is warranted to investigate if its mechanism involves the inhibition of COX-2, a key enzyme induced by inflammatory stimuli. This fluorometric assay provides a rapid and sensitive method for this purpose.[17]
A. Rationale and Self-Validation
This assay measures the peroxidase activity of purified recombinant human COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced, and the resulting product reacts with a probe to generate a fluorescent signal.[17] A decrease in fluorescence in the presence of the test compound indicates inhibition of COX-2 activity.
-
Negative Control: A reaction without the COX-2 enzyme to determine background fluorescence.
-
Positive Control (Enzyme Control): A reaction with the enzyme and vehicle (DMSO) to establish 100% enzyme activity.
-
Reference Inhibitor: A known selective COX-2 inhibitor (e.g., Celecoxib) is used to validate the assay and benchmark the test compound's potency.[17]
B. Materials
-
Recombinant Human COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (Substrate)
-
This compound (Test Compound)
-
Celecoxib (Reference Inhibitor)
-
DMSO (Vehicle)
-
96-well black opaque plate
-
Fluorescence plate reader
C. Step-by-Step Protocol
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.[17][18] Thaw enzyme on ice. Prepare working solutions of the probe and substrate.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound and Celecoxib in assay buffer at 10X the final desired concentration. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup:
-
Test Inhibitor Wells: Add 10 µL of the 10X test compound dilutions.
-
Positive Control Wells: Add 10 µL of assay buffer containing DMSO.
-
Negative Control Wells: Add 10 µL of assay buffer containing DMSO.
-
-
Enzyme Addition: Prepare a diluted solution of COX-2 enzyme in cold assay buffer. Add 80 µL of the reaction mix (containing buffer, probe, and cofactor) to all wells. Then, add 10 µL of the diluted COX-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of assay buffer to the "Negative Control" wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.[17]
D. Data Analysis and Presentation
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Calculate the percentage inhibition for each compound concentration relative to the positive control (100% activity). Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value.
| Compound | IC₅₀ for COX-2 Inhibition (µM) |
| This compound | To be determined |
| Celecoxib (Reference) | ~0.45[17] |
| Hypothetical Inactive Compound | > 50 |
Table 2: Hypothetical data presentation for COX-2 inhibition assay.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of the anti-inflammatory properties of this compound. By systematically evaluating its impact on cytokine production in a cellular context and its direct inhibitory effect on COX-2, researchers can gain significant insight into its therapeutic potential. Positive results from these assays would justify further investigation into its effects on the NF-κB pathway, its selectivity for COX-2 over COX-1, and its efficacy in more complex in vivo models of inflammation.
References
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]
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Ben-Neriah, Y., & Karin, M. (2011). Inflammation meets cancer, with NF-κB as the matchmaker. Nature immunology, 12(8), 715–723. [Link]
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Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344–362. [Link]
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Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
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Wang, J. L., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (69), e4374. [Link]
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ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]
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Xi, H., et al. (2000). LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-α. Blood, 95(12), 3823–3829. [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 129-138. [Link]
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Kumar, A., et al. (2021). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal chemistry (Shariqah (United Arab Emirates)), 17(8), 914–925. [Link]
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MDPI. (2023). Bioactivity of Natural Compounds: From Plants to Humans. MDPI. [Link]
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Popa, D. S., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and therapeutic medicine, 22(4), 1149. [Link]
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Maslivarskaya, A. S., et al. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules (Basel, Switzerland), 28(14), 5348. [Link]
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ResearchGate. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. ResearchGate. [Link]
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Szałabska, K., et al. (2023). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Pharmaceuticals, 16(7), 922. [Link]
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Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 7(12), 1-8. [Link]
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ResearchGate. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. ResearchGate. [Link]
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Balasubramanian, S., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 8(10), HC01–HC04. [Link]
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Lledó, M., et al. (2011). Challenge model of TNFα turnover at varying LPS and drug provocations. Journal of pharmacokinetics and pharmacodynamics, 38(4), 445–465. [Link]
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ResearchGate. (n.d.). LPS-induced TNF-α-release and expression of the LPS-receptor complex by GM-MΦ and M-MΦ. ResearchGate. [Link]
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Szkatuła, D., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 27(19), 6219. [Link]
-
Gorgan, D. L., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4376. [Link]
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ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link]
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Al-Qouqa, N., et al. (2012). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. International immunopharmacology, 14(3), 296–301. [Link]
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2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione for acetylcholinesterase inhibition assay
Application Note & Protocol
Topic: High-Throughput Screening of Acetylcholinesterase (AChE) Inhibitors: A Detailed Protocol for 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.
Introduction: The Therapeutic Promise of AChE Inhibition
Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating synaptic signals.[1] In neurodegenerative conditions like Alzheimer's disease, a decline in cholinergic neurotransmission contributes significantly to cognitive deficits.[2][3] Consequently, inhibiting AChE to increase the synaptic concentration and duration of action of ACh remains a primary therapeutic strategy.[1][4]
The heterocyclic indazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in a wide array of pharmacologically active compounds.[5] Its unique bioisosteric properties and ability to form key interactions with biological targets have made it a focus for designing novel enzyme inhibitors.[5][6] Similarly, the isoindole-1,3-dione moiety (also known as phthalimide) has been successfully incorporated into potent AChE inhibitors, often interacting with the peripheral anionic site (PAS) of the enzyme.[3][7][8] The compound This compound represents a logical fusion of these two pharmacophores, presenting a compelling candidate for AChE inhibition.
This document serves as a comprehensive guide for researchers, providing a robust, field-tested protocol for evaluating the AChE inhibitory potential of this compound using the well-established Ellman's method.[1][9] We will detail every step from reagent preparation to final data analysis, emphasizing the rationale behind the methodology to ensure reliable and reproducible results.
Assay Principle: The Ellman's Method
The protocol is based on the spectrophotometric method developed by Ellman and colleagues, a simple and reliable colorimetric assay ideal for high-throughput screening.[1][9] The principle involves a two-step coupled enzymatic reaction:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate analog, acetylthiocholine (ATCI), to produce thiocholine and acetate.[1]
-
Colorimetric Reaction: The generated thiocholine, a thiol compound, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction cleaves the disulfide bond in DTNB to produce 5-thio-2-nitrobenzoate (TNB²⁻), a distinct yellow-colored anion.[1]
The rate of TNB²⁻ formation is directly proportional to the AChE activity and can be quantified by measuring the increase in absorbance at 412 nm.[1][9] When an inhibitor like this compound is present, it reduces the rate of ATCI hydrolysis, leading to a decreased rate of color formation.
Materials and Reagents
| Reagent/Material | Recommended Source/Grade | Notes |
| Test Compound | ||
| This compound | Synthesized or procured (>95% purity) | Purity should be confirmed by NMR, MS, or HPLC. |
| Positive Control | ||
| Donepezil or Galantamine | Sigma-Aldrich (or equivalent) | A known, potent AChE inhibitor is essential to validate the assay's performance. |
| Enzyme & Substrates | ||
| Acetylcholinesterase (AChE) from Electrophorus electricus | Sigma-Aldrich (Type VI-S, lyophilized powder) | Store at -20°C. Reconstitute according to supplier instructions. |
| Acetylthiocholine Iodide (ATCI) | Sigma-Aldrich (≥98% purity) | Substrate for AChE. Prepare fresh daily. |
| 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich (≥98% purity) | Chromogen (Ellman's Reagent). Store protected from light. |
| Buffers & Solvents | ||
| Sodium Phosphate Monobasic & Dibasic | ACS Grade | For preparing 0.1 M Phosphate Buffer (pH 8.0). |
| Dimethyl Sulfoxide (DMSO) | ACS Grade, anhydrous | Solvent for dissolving the test compound and positive control. |
| Equipment & Consumables | ||
| 96-well clear, flat-bottom microplates | Essential for spectrophotometric readings. | |
| Multichannel Pipettes (10-100 µL, 20-200 µL) | For accurate and efficient liquid handling. | |
| Microplate Reader | Must be capable of kinetic measurements at 412 nm. |
Protocol Part 1: Preparation of Solutions
Causality: Accurate and consistent preparation of solutions is the foundation of a reproducible assay. The pH of the buffer is critical, as AChE activity is optimal around pH 8.0. Stock solutions must be prepared at high concentrations to minimize the volume of organic solvent (DMSO) added to the final reaction, as high solvent concentrations can inhibit enzyme activity.
-
0.1 M Phosphate Buffer (pH 8.0):
-
Prepare separate 0.1 M solutions of sodium phosphate monobasic (NaH₂PO₄) and sodium phosphate dibasic (Na₂HPO₄).
-
To the monobasic solution, slowly add the dibasic solution while monitoring with a calibrated pH meter until the pH reaches 8.0. Store at 4°C.
-
-
10 mM DTNB Stock Solution:
-
Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M Phosphate Buffer (pH 8.0).
-
Trustworthiness: This solution is light-sensitive. Store in an amber vial or a tube wrapped in aluminum foil at 4°C for up to one week.
-
-
14 mM ATCI Stock Solution:
-
Dissolve 4.02 mg of ATCI in 1 mL of deionized water.[9]
-
Expertise: Prepare this solution fresh on the day of the experiment, as thioesters can undergo spontaneous hydrolysis.
-
-
Enzyme Working Solution (0.1 U/mL AChE):
-
Reconstitute lyophilized AChE in 0.1 M Phosphate Buffer (pH 8.0) to a stock concentration of 100 U/mL. Aliquot and store at -20°C.
-
On the day of the assay, dilute the 100 U/mL stock solution 1:1000 in 0.1 M Phosphate Buffer (pH 8.0) to obtain a final working concentration of 0.1 U/mL. Prepare sufficient volume for all wells and keep on ice.
-
-
Test Compound & Positive Control Stock Solutions (10 mM):
-
Prepare 10 mM stock solutions of this compound and Donepezil (positive control) in 100% DMSO.
-
Create serial dilutions from this stock using DMSO to generate a range of concentrations for IC₅₀ determination (e.g., from 10 mM down to 100 nM). This allows for a multi-point dose-response curve.
-
Protocol Part 2: The 96-Well Plate Assay
This protocol is optimized for a total reaction volume of 200 µL per well.
Step-by-Step Assay Procedure
-
Plate Setup: Add 140 µL of 0.1 M Phosphate Buffer (pH 8.0) to all wells of a 96-well plate.
-
Inhibitor Addition:
-
Test Wells: Add 10 µL of the various dilutions of the test compound solution to the respective wells.
-
Positive Control Wells: Add 10 µL of the various dilutions of the Donepezil solution.
-
Negative Control (100% Activity): Add 10 µL of DMSO (the solvent used for the test compound). This is crucial for calculating percent inhibition.[9]
-
-
Enzyme Addition: Add 10 µL of the 0.1 U/mL AChE working solution to all wells except the Blank wells.
-
Chromogen Addition: Add 10 µL of the 10 mM DTNB solution to all wells.
-
Blank Setup: In designated blank wells, add 10 µL of 0.1 M Phosphate Buffer instead of the enzyme solution. This measures the rate of non-enzymatic substrate hydrolysis and corrects the final readings.[9]
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at 25°C or 37°C.
-
Reaction Initiation: To initiate the reaction, add 20 µL of the 14 mM ATCI substrate solution to all wells simultaneously using a multichannel pipette. The final volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the increase in absorbance at 412 nm. Take readings every 60 seconds for 10-15 minutes.[1][9]
Visualization of Experimental Workflow
Caption: Workflow for the AChE inhibition assay.
Protocol Part 3: Data Analysis and Interpretation
Step 1: Calculate the Reaction Rate (ΔAbs/min)
For each well, plot absorbance (Y-axis) versus time in minutes (X-axis). The slope of the linear portion of this curve represents the reaction rate (V) in units of ΔAbs/min. Most plate reader software can calculate this automatically.
Step 2: Correct for Non-Enzymatic Hydrolysis
Correct the rate of each well by subtracting the average rate of the Blank wells.
-
Vcorrected = Vsample - Vblank
Step 3: Calculate the Percentage of Inhibition
Use the corrected rates to calculate the percent inhibition for each inhibitor concentration using the following formula:[1]
% Inhibition = [ ( Vcontrol - Vinhibitor ) / Vcontrol ] x 100
Where:
-
Vcontrol is the corrected rate of the negative control (100% activity).
-
Vinhibitor is the corrected rate in the presence of the test compound.
Step 4: Determine the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[11]
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
The data points should form a sigmoidal (S-shaped) curve.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic dose-response curve. The software will calculate the IC₅₀ value, which is the concentration at the inflection point of the curve.[10][11]
Example Data Presentation
| Compound Concentration [µM] | Log [Concentration] | Mean Rate (ΔAbs/min) | % Inhibition (Mean ± SD, n=3) |
| 0 (Control) | N/A | 0.0520 | 0.0 ± 2.1 |
| 0.01 | -2 | 0.0488 | 6.2 ± 1.5 |
| 0.1 | -1 | 0.0411 | 21.0 ± 2.8 |
| 1 | 0 | 0.0255 | 51.0 ± 3.5 |
| 10 | 1 | 0.0083 | 84.0 ± 2.2 |
| 100 | 2 | 0.0016 | 96.9 ± 1.1 |
| IC₅₀ (µM) | ~0.98 |
Visualization of Data Analysis Pipeline
Caption: Data analysis pipeline from raw data to IC₅₀.
References
- BenchChem. (n.d.). Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method.
- BenchChem. (n.d.). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
- Tobuse, A. J., Law, C. S. W., Thy, C. K., et al. (n.d.). Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. Monash University.
- DavidsonX. (n.d.).
- Various Authors. (2023). Structure of the potent scaffolds of synthesized indazole-based....
- National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Scribd. (n.d.). Ellman Esterase Assay Protocol.
- Semantic Scholar. (n.d.). Indazole scaffold: a generalist for marketed and clinical drugs.
- Krzyżak, E., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3528.
- ResearchGate. (2023). Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile.
- BenchChem. (n.d.).
- Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Molecules, 16(4), 2941-2953.
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Malawska, B., et al. (2015). Isoindoline-1,3-dione derivatives targeting cholinesterases: design, synthesis and biological evaluation of potential anti-Alzheimer's agents. Bioorganic & Medicinal Chemistry, 23(7).
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]
- Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 356-367.
- protocols.io. (2022). ACE-inhibitory activity assay: IC50.
- ResearchGate. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase.
- Biology LibreTexts. (2025). Activity 3-2: Determining the IC₅₀ of Inhibitor.
- Mohammadi-Farani, A., et al. (2015). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 14(Suppl), 133-140.
- Krzyżak, E., et al. (2024). A Series of Novel 1- H-isoindole-1,3(2 H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3528.
- Aliabadi, A., et al. (2016). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 24(1), 2.
- ResearchGate. (2015). Isoindoline-1,3-dione derivatives targeting cholinesterases: Design, synthesis and biological evaluation of potential anti-Alzheimer's agents.
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
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Application Notes and Protocols for In Vivo Studies of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione in Animal Models
Authored by a Senior Application Scientist
Disclaimer: Information regarding the specific compound 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione is not extensively available in the public domain. The following guide is constructed based on established principles for in vivo studies of molecules with similar structural motifs, such as those belonging to the phthalimide and indazole classes, which are often investigated for their potential as Cereblon (CRBN) E3 ligase modulators (CELMoDs) or for their kinase inhibitory activity. Researchers should adapt these protocols based on the specific physicochemical properties and hypothesized mechanism of action of the compound .
Introduction: Unveiling the In Vivo Potential of this compound
The compound this compound integrates two key pharmacophores: the isoindole-1,3-dione (a phthalimide analog) and the indazole moiety. This structural combination is reminiscent of compounds designed to interact with the Cereblon (CRBN) E3 ubiquitin ligase complex, acting as molecular glues to induce the degradation of specific target proteins. For instance, the phthalimide group is known to bind to CRBN, while the linked chemical group determines which neosubstrate protein is targeted for ubiquitination and subsequent proteasomal degradation. Alternatively, the indazole ring is a common feature in many kinase inhibitors.
Therefore, the in vivo evaluation of this compound is critical to elucidate its therapeutic potential, whether as a protein degrader, a kinase inhibitor, or through another mechanism. This guide provides a comprehensive framework for conducting rigorous in vivo studies in animal models, focusing on anti-tumor efficacy and pharmacodynamic assessments.
Preclinical In Vivo Experimental Workflow
A systematic approach is essential for the successful in vivo characterization of a novel compound. The following workflow outlines the key stages, from initial tolerability studies to in-depth efficacy and mechanism-of-action investigations.
Caption: High-level workflow for in vivo evaluation of a novel compound.
Core Protocols and Methodologies
Compound Formulation and Administration
The choice of vehicle is critical for ensuring the bioavailability and stability of the test compound. Due to the heterocyclic nature of this compound, it is likely to have poor aqueous solubility.
Protocol 1: Vehicle Screening and Formulation
-
Solubility Assessment: Test the solubility of the compound in a panel of common, biocompatible solvents (e.g., DMSO, N,N-dimethylacetamide (DMA), polyethylene glycol 300/400 (PEG300/400), ethanol).
-
Vehicle Selection: Based on solubility, prepare a series of potential vehicle formulations. A common starting point for poorly soluble compounds is a ternary system.
-
Example Formulation: 10% DMA, 40% PEG400, and 50% saline or 5% dextrose in water (D5W).
-
-
Preparation:
-
Weigh the required amount of this compound.
-
Add the primary solvent (e.g., DMA) and vortex until fully dissolved.
-
Add the co-solvent (e.g., PEG400) and mix thoroughly.
-
Slowly add the aqueous component (e.g., saline) while vortexing to prevent precipitation.
-
-
Stability Check: Observe the final formulation for any signs of precipitation or instability over a period relevant to the planned dosing schedule (e.g., 2-4 hours at room temperature).
Route of Administration: The intended clinical route should guide the choice in animal models. Oral gavage (PO) and intraperitoneal (IP) injection are common for initial studies.
Maximum Tolerated Dose (MTD) Study
An MTD study is essential to identify a dose range that is effective without causing unacceptable toxicity.
Protocol 2: MTD Determination in Mice
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), age- and weight-matched (8-10 weeks old).
-
Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg) based on observed toxicity. Dosing is typically once daily (QD) for 5-14 consecutive days.
-
Monitoring:
-
Body Weight: Measure daily. A weight loss of >15-20% is a common endpoint.
-
Clinical Signs: Observe daily for signs of distress (e.g., hunched posture, ruffled fur, lethargy, labored breathing). Score clinical signs using a standardized system.
-
Mortality: Record any deaths.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or >20% body weight loss and results in only mild, transient clinical signs of toxicity.
| Parameter Monitored | Criteria for Dose-Limiting Toxicity |
| Body Weight Loss | > 20% of initial body weight |
| Clinical Observations | Severe, persistent signs of distress |
| Mortality | Any treatment-related death |
Table 1: Common endpoints for MTD studies.
Xenograft Tumor Model Efficacy Study
Once the MTD is established, the anti-tumor efficacy can be evaluated in a relevant cancer model. The choice of cell line is critical and should be based on the hypothesized mechanism of action (e.g., a cell line known to be sensitive to CRBN modulators or specific kinase inhibitors).
Protocol 3: Anti-Tumor Efficacy in a Subcutaneous Xenograft Model
-
Cell Line and Animal Model:
-
Select a relevant human cancer cell line (e.g., MM.1S for multiple myeloma if a CRBN-modulating effect is suspected).
-
Use immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice) to prevent rejection of human cells.
-
-
Tumor Implantation:
-
Inject 1-10 million cells (resuspended in a 1:1 mixture of PBS and Matrigel) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes.
-
Group 1: Vehicle Control
-
Group 2: this compound (Dose 1, e.g., MTD)
-
Group 3: this compound (Dose 2, e.g., MTD/2)
-
Group 4: Positive Control (a standard-of-care agent for the chosen cancer type)
-
-
-
Dosing and Monitoring:
-
Administer the compound and vehicle according to the planned schedule (e.g., QD or BID via PO or IP) for 2-4 weeks.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and clinical signs as in the MTD study.
-
-
Endpoint:
-
The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals meet humane endpoint criteria.
-
At termination, collect tumors and other tissues for ex vivo analysis.
-
Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the vehicle control group.
Pharmacodynamic (PD) and Mechanism of Action (MOA) Studies
PD studies are crucial to confirm that the compound is engaging its intended target in vivo and to link this engagement to the observed anti-tumor efficacy.
Target Engagement and Degradation
If this compound is hypothesized to be a protein degrader, the primary PD marker is the level of the target protein (neosubstrate).
Caption: Hypothesized MOA via CRBN-mediated protein degradation.
Protocol 4: PD Analysis in Tumor Tissue
-
Study Design: Conduct a satellite PK/PD study alongside the efficacy study. Use a separate cohort of tumor-bearing mice for tissue collection at various time points.
-
Dosing and Sample Collection:
-
Administer a single dose of this compound or vehicle.
-
At specified time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a subset of mice (n=3-4 per time point).
-
Collect blood for PK analysis and flash-freeze tumor tissue in liquid nitrogen.
-
-
Tissue Processing and Analysis:
-
Homogenize the frozen tumor tissue to prepare protein lysates.
-
Use Western blotting or targeted mass spectrometry to quantify the levels of the hypothesized target protein.
-
Normalize protein levels to a loading control (e.g., GAPDH or β-actin).
-
-
Data Interpretation: A successful degrader will show a time-dependent reduction in the target protein level, which should ideally correlate with the compound's exposure (PK profile) in the tumor.
| Time Point (Post-Dose) | Mean Target Protein Level (% of Vehicle) |
| 0 hr (Vehicle) | 100% |
| 2 hr | 65% |
| 4 hr | 30% |
| 8 hr | 25% (Nadir) |
| 24 hr | 70% (Recovery) |
Table 2: Example of time-course PD data for a target protein.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the in vivo characterization of this compound. Successful execution of these studies will establish the compound's tolerability, anti-tumor efficacy, and mechanism of action. Positive results would warrant further investigation, including studies in orthotopic or patient-derived xenograft (PDX) models, combination studies with other anti-cancer agents, and formal toxicology assessments to support progression towards clinical development.
References
-
Title: The Cereblon Modulator Avadomide (CC-122) Induces Specific Degradation of Ikaros and Aiolos Resulting in Potent Antitumor and Immune-modulatory Effects in Preclinical Models. Source: Clinical Cancer Research URL: [Link]
-
Title: Cereblon and its binding agents. Source: Seminars in Hematology URL: [Link]
Application Note & Protocol: Pharmacokinetic Profiling of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Pharmacokinetic Landscape of a Novel Scaffold
The compound 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione represents a novel chemical entity with potential therapeutic applications, stemming from the fusion of the indazole and isoindole-1,3-dione pharmacophores. Both parent scaffolds are prevalent in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects[1][2][3][4][5]. A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is paramount for its successful translation from a promising lead compound to a clinical reality. This document provides a comprehensive guide, outlining detailed protocols and the underlying scientific rationale for the robust pharmacokinetic characterization of this compound.
The hydrophobic nature of the phthalimide moiety, a core component of the isoindole-1,3-dione structure, can enhance the ability of a compound to traverse biological membranes, a critical factor for oral bioavailability[6]. However, this very property can also lead to challenges such as poor aqueous solubility and high plasma protein binding, which can significantly impact the free drug concentration and, consequently, its efficacy and disposition[7][8]. Therefore, a multi-faceted approach, combining in vitro assays with in vivo studies, is essential for a holistic understanding of the compound's behavior in a biological system.
This guide is structured to provide not just a series of steps, but a logical workflow that enables researchers to make informed decisions throughout the pharmacokinetic profiling process. We will delve into the causality behind experimental choices, ensuring that the generated data is not only accurate but also contextually relevant for advancing the development of this promising compound.
Diagram: Overall Workflow for Pharmacokinetic Profiling
Caption: A comprehensive workflow for the pharmacokinetic profiling of a novel chemical entity.
Part 1: Foundational In Vitro Assays
The initial phase of pharmacokinetic profiling focuses on a suite of in vitro assays designed to predict the in vivo behavior of the compound. These assays are cost-effective, have high throughput, and provide critical data to guide the design of more complex and resource-intensive in vivo studies.
Physicochemical Characterization
Rationale: Fundamental physicochemical properties such as solubility and lipophilicity are key determinants of a drug's absorption and distribution. Poor aqueous solubility can limit oral absorption, while high lipophilicity can lead to extensive plasma protein binding and tissue sequestration.
Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Incubation: Add an excess of the solid compound to phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the solid and aqueous phases by centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated LC-MS/MS method. The measured concentration represents the thermodynamic solubility.
Plasma Stability
Rationale: Assessing the stability of a compound in plasma is crucial to differentiate between degradation due to metabolic processes and chemical instability. Instability in plasma can lead to an underestimation of the compound's half-life and bioavailability.
Protocol: Plasma Stability Assay
-
Compound Spiking: Spike this compound into fresh plasma (e.g., rat, mouse, human) to a final concentration of 1-10 µM.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Immediately stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the in vitro half-life (t½).
Plasma Protein Binding
Rationale: Only the unbound fraction of a drug is pharmacologically active and available for distribution and clearance[7][8][9][10]. High plasma protein binding can significantly reduce the concentration of free drug at the target site and can also affect its metabolism and excretion.
Protocol: Equilibrium Dialysis for Plasma Protein Binding
-
Apparatus Setup: Utilize a semi-high-throughput equilibrium dialysis apparatus.
-
Membrane Preparation: Pre-soak the dialysis membranes (e.g., with a molecular weight cutoff of 5-10 kDa) according to the manufacturer's instructions.
-
Sample Loading: Load one chamber of the dialysis cell with plasma spiked with the test compound and the other chamber with protein-free buffer (PBS, pH 7.4).
-
Equilibration: Dialyze at 37°C with gentle shaking for an optimized period (typically 4-24 hours) to reach equilibrium[9].
-
Sample Collection: After dialysis, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both chambers using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Metabolic Stability
Rationale: The liver is the primary site of drug metabolism. Assessing the metabolic stability of a compound in liver microsomes or hepatocytes provides an early indication of its hepatic clearance rate in vivo. Compounds that are rapidly metabolized may have a short half-life and low oral bioavailability due to first-pass metabolism. The indazole moiety, in particular, can be susceptible to various metabolic transformations[11].
Protocol: Metabolic Stability in Liver Microsomes
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from rat or human) and a NADPH-regenerating system in a suitable buffer.
-
Pre-incubation: Pre-incubate the microsome mixture at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding this compound (at a low concentration, e.g., 1 µM, to be below the Michaelis-Menten constant, Km).
-
Time Points and Quenching: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Sample Processing and Analysis: Process the samples as described for the plasma stability assay and analyze using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life and calculate the intrinsic clearance (Clint).
Part 2: Definitive In Vivo Pharmacokinetic Studies
In vivo studies in animal models are indispensable for understanding the complete pharmacokinetic profile of a compound in a living system. Rodent models, such as mice and rats, are commonly used in early-stage drug discovery[12][13][14].
Diagram: In Vivo Pharmacokinetic Study Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 7. admescope.com [admescope.com]
- 8. Overview - Pharmacology | Module 1: Advanced Pain Control and Sedation | AEGD [ccnmtl.columbia.edu]
- 9. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma protein binding of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione: A Putative PARP Inhibitor
Introduction: A Privileged Scaffold for Targeting DNA Repair
The compound 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione is a synthetic molecule featuring two key pharmacophores: an indazole ring and an isoindole-1,3(2H)-dione (also known as phthalimide) moiety. This structural combination is of significant interest in medicinal chemistry, as these scaffolds are present in a class of highly successful anti-cancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] For instance, the approved drug Niraparib (MK-4827) is a potent PARP inhibitor that contains a 2-phenyl-2H-indazole-7-carboxamide core.[2][4] The isoindole-1,3-dione structure, on the other hand, mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, allowing for competitive inhibition at the catalytic site.[1][5]
Given its structural similarity to known PARP inhibitors, this compound is a prime candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of the DNA damage response (DDR) pathway. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of HTS assays to characterize the activity of this compound and similar molecules.
Scientific Foundation: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes in the cellular response to DNA damage.[5] They act as DNA damage sensors, binding to single-strand breaks (SSBs) and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[5]
In cancer therapy, the concept of synthetic lethality has emerged as a powerful strategy. This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with cell viability. A classic example of synthetic lethality is the interaction between PARP inhibition and defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[2][6][7]
Many hereditary breast and ovarian cancers are caused by mutations in the BRCA1 or BRCA2 genes, which are essential for HR.[6] In these cancer cells, SSBs that are not repaired due to PARP inhibition accumulate and are converted into more cytotoxic DSBs during DNA replication. Because the HR pathway is deficient, these cells are unable to repair the DSBs, leading to genomic instability and ultimately, apoptosis.[2] Normal cells, with at least one functional copy of the BRCA genes, can still repair these DSBs through HR and are therefore less sensitive to PARP inhibitors. This provides a therapeutic window to selectively kill cancer cells.
The following diagram illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Caption: Synthetic lethality in BRCA-deficient cancer cells.
High-Throughput Screening (HTS) Assays for PARP Inhibitors
A variety of HTS assays can be employed to identify and characterize PARP inhibitors. These can be broadly categorized into biochemical (cell-free) assays and cell-based assays.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of purified PARP1. They are ideal for primary screening to identify direct inhibitors of the enzyme.
1. Colorimetric PARP Assay
This assay is an ELISA-like method that measures the amount of PARylated protein produced in the reaction.[8][9][10][11]
-
Principle: Histone proteins are pre-coated onto a 96- or 384-well plate. Recombinant PARP1 enzyme, biotinylated NAD+, and the test compound (e.g., this compound) are added to the wells. If the compound is an inhibitor, it will prevent PARP1 from using the biotinylated NAD+ to PARylate the histones. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate. A lower colorimetric signal indicates higher PARP1 inhibition.[10][11]
-
Causality of Experimental Choices:
-
Histone-coated plates: Histones are natural substrates of PARP1, providing a physiologically relevant anchor for the PAR polymer.
-
Biotinylated NAD+: The biotin tag allows for a non-radioactive, highly sensitive detection method using the strong biotin-streptavidin interaction.
-
Streptavidin-HRP: This conjugate provides enzymatic amplification of the signal, enhancing the assay's sensitivity.
-
Protocol: Colorimetric PARP Inhibition Assay
-
Plate Coating: Coat a 96-well high-binding plate with 50 µL/well of histone H1 (10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate 3 times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST). Block the plate with 200 µL/well of 1% BSA in PBST for 2 hours at room temperature.
-
Compound Addition: Add 10 µL of test compound serially diluted in assay buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT) to the wells. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Enzyme Reaction: Prepare a master mix containing recombinant PARP1 enzyme (e.g., 1 unit/well) and biotinylated NAD+ (e.g., 1 µM). Add 40 µL of this mix to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Detection: Wash the plate 5 times with PBST. Add 100 µL/well of streptavidin-HRP (diluted 1:5000 in PBST) and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate 5 times with PBST. Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 50 µL of 2 M H2SO4.
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
2. Fluorescence Polarization (FP) PARP Assay
FP assays are homogeneous (no-wash) assays that are well-suited for HTS.[12][13][14][15]
-
Principle: This assay uses a fluorescently labeled NAD+ analog (tracer) that binds to the PARP1 active site. In its unbound state, the small tracer rotates rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger PARP1 enzyme, its rotation is slowed, leading to a high polarization signal. A test compound that competes with the tracer for binding to the PARP1 active site will displace the tracer, causing a decrease in the FP signal.
-
Causality of Experimental Choices:
-
Fluorescent Tracer: The choice of fluorophore and its conjugation site on the NAD+ analog are critical for maintaining high affinity for PARP1 and achieving a good signal window.
-
Homogeneous Format: The lack of wash steps simplifies automation and reduces variability, making it ideal for HTS.
-
3. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) PARP Assay
AlphaLISA is a highly sensitive, bead-based, no-wash assay technology.[3][5][16][17][18]
-
Principle: Biotinylated histone substrate is captured by streptavidin-coated Donor beads. PARP1 PARylates the histone using NAD+. An antibody specific for PAR, conjugated to an Acceptor bead, binds to the newly formed PAR chains. When the Donor and Acceptor beads are brought into close proximity, excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead and triggers a chemiluminescent signal at 615 nm. PARP inhibitors prevent the formation of the PAR chains, thus no signal is generated.[3][16]
-
Causality of Experimental Choices:
-
Bead-based Proximity: The signal is only generated when the beads are in close proximity, minimizing background noise and increasing sensitivity.
-
Signal Amplification: The chemiluminescent reaction provides significant signal amplification, allowing for the use of low concentrations of reagents.
-
The following diagram illustrates the workflow for a typical biochemical HTS assay.
Caption: General workflow for a biochemical HTS assay for PARP inhibitors.
| Assay Type | Principle | Advantages | Disadvantages | Typical Z' Factor |
| Colorimetric | ELISA-based detection of PARylated histones | Cost-effective, well-established | Multiple wash steps, lower throughput | 0.6 - 0.8 |
| Fluorescence Polarization | Competitive binding of a fluorescent tracer | Homogeneous, rapid, automatable | Susceptible to fluorescent compound interference | 0.7 - 0.9 |
| AlphaLISA | Proximity-based luminescent signal | Highly sensitive, homogeneous, low reagent usage | Higher cost of reagents and specific reader required | > 0.8 |
Cell-Based Assays
Cell-based assays are crucial for secondary screening to confirm the activity of hits from primary biochemical screens in a more physiologically relevant context. They can also be used for primary screening if the desired outcome is a specific cellular phenotype.
1. Synthetic Lethality Proliferation Assay
-
Principle: This assay directly tests the hypothesis of synthetic lethality. Isogenic cell lines, one with wild-type BRCA and the other with deficient BRCA, are treated with the test compound.[6] A compound that is a true PARP inhibitor will selectively inhibit the proliferation and induce cell death in the BRCA-deficient cells, while having a much smaller effect on the BRCA-proficient cells.[6] Cell viability can be measured using various methods, such as CellTiter-Glo® (luminescence) or resazurin (fluorescence).
-
Causality of Experimental Choices:
-
Isogenic Cell Lines: Using cell lines that differ only in their BRCA status is critical to ensure that any observed differential sensitivity is due to the intended synthetic lethal interaction and not other genetic differences.[6]
-
Long Incubation Time: The cytotoxic effects of PARP inhibitors require cells to go through at least one round of DNA replication, so incubation times of 72-96 hours are typically necessary.[6]
-
Protocol: Cell-Based Synthetic Lethality Assay
-
Cell Seeding: Seed BRCA1-proficient (e.g., DLD-1 BRCA1 WT) and BRCA1-deficient (e.g., DLD-1 BRCA1 -/-) cells into 384-well plates at a low density (e.g., 500 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Readout: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the IC50 values for each cell line and determine the selectivity index (IC50 in BRCA proficient cells / IC50 in BRCA deficient cells).
| Parameter | Biochemical Assays | Cell-Based Assays |
| Throughput | High (384- to 1536-well) | Medium (96- to 384-well) |
| Information | Direct enzyme inhibition, IC50 | Cellular potency, selectivity, mechanism of action |
| Relevance | Target-specific | Physiologically more relevant (considers cell permeability, metabolism) |
| Compound Properties | Not dependent on cell permeability | Requires cell permeability |
Data Analysis and Interpretation
For all HTS assays, robust data analysis is critical. The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.
Z' Factor = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp = mean of the positive control (e.g., no inhibitor)
-
σp = standard deviation of the positive control
-
μn = mean of the negative control (e.g., potent known inhibitor)
-
σn = standard deviation of the negative control
For primary screening, hits are typically defined as compounds that cause an inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative control). Hits should be confirmed by re-testing, and their potency determined by generating dose-response curves to calculate the IC50 (for biochemical assays) or EC50 (for cell-based assays).
Conclusion
The structural features of this compound make it a compelling candidate for investigation as a PARP inhibitor. The HTS protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound and other potential modulators of the DNA damage response. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize novel compounds with therapeutic potential in cancers harboring DNA repair deficiencies.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigating synthetic lethality and PARP inhibitor resistance in pancreatic cancer through enantiomer differential activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PAR recognition by PARP1 regulates DNA-dependent activities and independently stimulates catalytic activity of PARP1 | bioRxiv [biorxiv.org]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Colorimetric Assay for Identifying PARP-1 Inhibitors Using a Large Small-Molecule Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (PDF) High-Throughput Fluorescence Polarization Assay to [research.amanote.com]
- 14. researchgate.net [researchgate.net]
- 15. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 18. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Answering the call of drug development professionals, researchers, and scientists, this Technical Support Center provides a comprehensive guide to troubleshooting the synthesis of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and empowering you to optimize your results.
The synthesis of this compound is a cornerstone reaction for accessing a range of compounds with significant biological and medicinal properties.[1][2] The most common and direct route involves the condensation of 3-aminoindazole with phthalic anhydride.[3] While straightforward in principle, this reaction can present challenges related to yield, purity, and reaction completion. This guide addresses the most frequently encountered issues in a direct question-and-answer format.
Section 1: Reaction Fundamentals & Workflow
The reaction proceeds via a two-step mechanism: (1) Nucleophilic attack of the primary amine of 3-aminoindazole on one of the carbonyl carbons of phthalic anhydride, leading to the formation of a phthalamic acid intermediate. (2) An intramolecular, acid-catalyzed dehydration and cyclization of the intermediate to form the final imide product.[4][5]
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Category: Low or No Product Yield
Question 1: My reaction yield is consistently below 50%. What are the most common causes and how can I address them?
Answer: Low yield is a frequent issue stemming from several critical parameters. Let's break them down:
-
Incomplete Dehydration/Cyclization: The conversion of the phthalamic acid intermediate to the final imide is a dehydration reaction that requires sufficient thermal energy.[4] If the temperature is too low or the reaction time is too short, the reaction will stall at the intermediate stage.
-
Solution: Ensure your reaction is heated to reflux, typically between 120-200°C, depending on the solvent.[3] Extend the reaction time and monitor via Thin Layer Chromatography (TLC) until the starting material spot has been consumed and the intermediate spot is minimized.
-
-
Sub-optimal Solvent Choice: The solvent plays a crucial role. Glacial acetic acid is often the solvent of choice because it serves a dual purpose: it solubilizes the reactants and acts as an acid catalyst for the final dehydration step.[6] Using a non-acidic, lower-boiling solvent may not provide the necessary conditions for efficient cyclization.
-
Solution: Use glacial acetic acid as the reaction solvent. If an alternative is needed, a high-boiling polar solvent like dimethylformamide (DMF) or dioxane can be used, but the reaction may proceed slower without the catalytic effect of an acid.[3]
-
-
Purity of Starting Materials:
-
Phthalic Anhydride: This reagent is susceptible to hydrolysis, reverting to phthalic acid upon exposure to moisture.[7] Phthalic acid is significantly less reactive under these conditions and will not readily form the imide.
-
3-Aminoindazole: Amines, in general, can be prone to oxidation over time, which can introduce colored impurities and reduce the amount of active starting material.
-
Solution: Use freshly opened or properly stored reagents. Confirm the purity of phthalic anhydride by checking its melting point (approx. 131°C).[8] If hydrolysis is suspected, the phthalic acid can be converted back to the anhydride by heating it above its melting point.
-
Question 2: The reaction seems to stop, leaving significant amounts of starting material even after prolonged heating. What's happening?
Answer: This indicates an issue with reactivity or reaction equilibrium.
-
Water Removal: The final cyclization step produces water. According to Le Chatelier's principle, the presence of this water can inhibit the forward reaction. In an open reflux system, water may not be efficiently removed.
-
Solution: While glacial acetic acid helps drive the reaction, for particularly stubborn cases, conducting the reaction in a solvent like toluene using a Dean-Stark apparatus can physically remove water as it forms, driving the reaction to completion.
-
-
Stoichiometry: Ensure you are using an equimolar ratio (1:1) of 3-aminoindazole and phthalic anhydride. A slight excess of one reagent is generally not beneficial and can complicate purification.
Category: Impurity Formation & Purification
Question 1: My crude product shows two major spots on TLC. I suspect one is an intermediate. What is it and how do I get rid of it?
Answer: The most common intermediate is the N-(1H-indazol-3-yl)phthalamic acid, formed after the initial amine attack on the anhydride but before cyclization. This intermediate is more polar than the final product.
-
Minimization Strategy: The key is to ensure complete conversion. The most effective method is to provide adequate thermal energy and time. Refluxing in glacial acetic acid for 4-6 hours is typically sufficient to drive the cyclization.[6]
-
Purification Strategy: If the intermediate persists, it can often be removed during purification. The phthalamic acid has a free carboxylic acid group, making it more soluble in basic aqueous solutions than the final imide product. A wash of the crude product with a dilute sodium bicarbonate solution can sometimes remove this impurity, though this risks hydrolyzing the desired product if not done carefully. The most reliable method is recrystallization.
Question 2: What is the best way to purify the final product?
Answer: Recrystallization is the most effective and common method for purifying this compound.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common and effective solvents include ethanol, glacial acetic acid, or DMF/water mixtures.[6]
-
General Protocol:
-
Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
If impurities are colored, a small amount of activated charcoal can be added to the hot solution and then hot-filtered to remove it.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Section 3: Protocols & Data
Detailed Experimental Protocol: Synthesis
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-aminoindazole (1.0 eq) and phthalic anhydride (1.0 eq).
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to create a stirrable slurry (typically 5-10 mL per gram of starting material).[6]
-
Reaction: Heat the mixture to reflux (approx. 118-120°C) with stirring. Maintain reflux for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water, which should cause the product to precipitate.
-
Filtration: Stir the resulting suspension for 15-20 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol.
-
Drying: Dry the crude product in a vacuum oven. The product can then be purified by recrystallization.
Data Reference Table
| Parameter | Solvent | Boiling Point (°C) | Role in Reaction | Reference |
| Solvent Options | Glacial Acetic Acid | ~118 | Solvent & Acid Catalyst | [6] |
| Dimethylformamide (DMF) | ~153 | Polar Aprotic Solvent | [3] | |
| Dioxane | ~101 | Polar Aprotic Solvent | [3] | |
| Toluene | ~111 | Non-polar; for azeotropic water removal | [8] | |
| Spectroscopic Data | ||||
| FTIR (cm⁻¹) | C=O (imide, asymmetric) | ~1775 | [9] | |
| C=O (imide, symmetric) | ~1720 | [6][9] | ||
| C=N (indazole ring) | ~1620 | [10] | ||
| ¹H NMR (DMSO-d₆, δ ppm) | Indazole NH | ~13.8 | Broad singlet | [10] |
| Aromatic Protons | 7.2 - 8.2 | Multiplets | [10] |
Frequently Asked Questions (FAQs)
-
Q: Can I use a microwave reactor for this synthesis?
-
A: Yes, microwave-assisted synthesis can be a very effective method for this type of condensation, often dramatically reducing reaction times and potentially improving yields by ensuring rapid and uniform heating.[8]
-
-
Q: Are there alternative, milder conditions for this reaction?
-
A: While high-temperature condensation is standard, some N-substituted phthalimides can be synthesized under milder conditions using catalysts like N-heterocyclic carbenes (NHCs) or by activating the anhydride, though these methods are less common for this specific substrate combination.[4]
-
-
Q: My final product is off-color (yellow/brown). Why?
-
A: This is often due to impurities from the oxidation of the 3-aminoindazole starting material or from side reactions occurring at high temperatures. Thorough purification by recrystallization, potentially with an activated charcoal treatment, should yield a white or off-white solid.[11]
-
References
- Mohammed, H. A. (n.d.).
- RSC Publishing. (2024).
- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
- PubMed Central. (n.d.).
- Srivastava, R. M., et al. (2001). Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5.
- Tan, et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
- Der Pharma Chemica. (n.d.).
- PubMed. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- Google Patents. (n.d.). EP0049779A1 - 3-Aminoindazole derivatives and process for preparation thereof.
- ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)
- PubMed Central. (n.d.). Phthalic anhydride (PA)
- Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
- YouTube. (2024). Condensation Reaction of Anhydrides to Imides: Phthalic Anhydride to Phthalimide & Practice Question.
- Journal of Applied Pharmaceutical Science. (n.d.). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
- ResearchGate. (n.d.). Optimization of the reaction of phthalic anhydride with P4S10.
- ResearchGate. (n.d.). Recent Developments in Isoindole Chemistry.
- ResearchGate. (n.d.). Scheme 2.
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
PubChem. (n.d.). Phthalic Anhydride. Retrieved from [Link]
- NASA Technical Reports Server. (1985). Condensation of phthalic anhydride with acetoacetic and malonic ester.
Sources
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0049779A1 - 3-Aminoindazole derivatives and process for preparation thereof - Google Patents [patents.google.com]
- 4. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Phthalic Anhydride | C6H4(CO)2O | CID 6811 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione by Recrystallization
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione via recrystallization. This document offers in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The principle underpinning this method is the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[2]
Frequently Asked Questions (FAQs)
Q1: How do I select the most suitable solvent for the recrystallization of this compound?
A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1][3] The ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at room temperature: This differential solubility is the cornerstone of recrystallization, allowing for maximum recovery of the purified compound upon cooling.[1]
-
Inertness: The solvent must not react chemically with the compound being purified.[3]
-
Volatility: A moderately volatile solvent is preferred to facilitate easy removal from the purified crystals during the drying process.[3]
-
Dissolves impurities readily at all temperatures or not at all: This ensures that impurities either remain in the mother liquor or can be removed by hot filtration.
For this compound, a molecule containing both polar (indazole and imide moieties) and non-polar (benzene ring) features, a solvent of intermediate polarity is often a good starting point. Based on literature for structurally related compounds, the following solvents and solvent systems should be considered for initial screening:
-
Single Solvents: Ethanol, Isopropyl Alcohol, Ethyl Acetate, Acetone.[4]
-
Mixed Solvent Systems: Ethanol/Water, Acetone/Water, Dichloromethane/Hexane, Ethanol/Hexane.[5]
A systematic approach to solvent screening is recommended. This involves testing the solubility of a small amount of the crude material in a small volume of each candidate solvent at room temperature and then upon heating.
| Solvent System | Rationale for Consideration |
| Ethanol or Isopropyl Alcohol | Often effective for compounds with moderate polarity. Recrystallization of indazole and isoindole-1,3-dione derivatives in ethanol has been reported.[4][6][7] |
| Ethyl Acetate | A good "rule of thumb" is to use a solvent with similar functional groups to the compound of interest. Ethyl acetate, being an ester, can be a suitable choice.[8] |
| Ethanol/Water | The addition of water (an anti-solvent) to an ethanolic solution of the compound at an elevated temperature can induce crystallization upon cooling. This is a common technique for polar organic compounds. |
| Dichloromethane/Hexane | A polar solvent (dichloromethane) to dissolve the compound, followed by the addition of a non-polar anti-solvent (hexane) to decrease solubility and promote crystallization. This system has been used for isoindole-1,3-dione derivatives. |
Q2: My compound is not crystallizing from the solution upon cooling. What should I do?
A2: The failure of a compound to crystallize upon cooling is a common issue, often due to supersaturation or the use of excess solvent.[9] Here are several troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystallization.[10]
-
-
Reduce Solvent Volume: It is possible that too much solvent was used, and the solution is not saturated enough for crystallization to occur.[9] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath. Lower temperatures will further decrease the solubility of your compound.[10]
Q3: My compound is "oiling out" instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the concentration of the solute is too high.[9]
-
Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool slowly.[10]
-
Lower the Cooling Rate: Rapid cooling can sometimes favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling process.
-
Change the Solvent System: If oiling out persists, a different solvent or solvent pair may be necessary.
Q4: The recovery of my purified compound is very low. How can I improve the yield?
A4: Low recovery can be frustrating, but it can often be improved by optimizing the procedure.
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excess will result in a significant portion of your compound remaining in the mother liquor upon cooling.[10]
-
Ensure Complete Crystallization: Allow sufficient time for crystallization to occur and cool the solution in an ice bath to maximize the amount of product that precipitates.
-
Minimize Transfers: Each transfer of the solution or crystals can result in some loss of material.
-
Recover from Mother Liquor: If a significant amount of product remains in the mother liquor, you can concentrate the filtrate by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (the solvent in which it is more soluble, e.g., dichloromethane or ethanol) at an elevated temperature.
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add the "poor" solvent (the anti-solvent, in which the compound is less soluble, e.g., hexane or water) dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single Solvent Recrystallization protocol.
Visualization of the Recrystallization Workflow
Caption: A generalized workflow for the purification of a solid compound by recrystallization.
References
-
Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 17, 2026, from [Link]
-
RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved January 17, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Science Learning Center, University of Michigan-Dearborn. (n.d.).
-
Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved January 17, 2026, from [Link]
- BenchChem. (2025).
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved January 17, 2026, from [Link]
- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
-
National Institutes of Health. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved January 17, 2026, from [Link]
- JPRI. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 17, 2026, from [Link]
- Journal of Chemical Health Risks. (2025, February 20).
-
Cambridge University Press. (2015, July 5). Industrial crystallization in practice: from process to product. Retrieved January 17, 2026, from [Link]
- Vogel, A. I. (1956). A Text-Book of Practical Organic Chemistry (3rd ed.). Longmans, Green and Co.
-
Wikipedia. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry. Retrieved January 17, 2026, from [Link]
-
Scribd. (n.d.). Vogel - A Text-Book of Practical Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2023, May 22). (PDF) N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved January 17, 2026, from [Link]
- Indian Streams Research Journal. (n.d.).
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved January 17, 2026, from [Link]
- MDPI. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
- ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
-
PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved January 17, 2026, from [Link]
-
Cambridge University Press. (n.d.). Industrial crystallization in practice From process to product. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry. Retrieved January 17, 2026, from [Link]
- MDPI. (n.d.).
-
PubMed Central. (n.d.). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. Retrieved January 17, 2026, from [Link]
- ResearchGate. (n.d.). Representative examples of bioactive indazole compounds and drugs.
- ResearchGate. (2023, July 18). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)
-
NIST WebBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. Retrieved January 17, 2026, from [Link]
- CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
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- 4. mdpi.com [mdpi.com]
- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione in aqueous media
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione in aqueous media. Our objective is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental design.
Troubleshooting Guide: Overcoming Solubility Hurdles
This section is structured to address common problems encountered during formulation and experimentation.
Q1: My compound is visibly precipitating after I dilute my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4). What are my immediate troubleshooting steps?
A1: This is a classic sign of a compound "crashing out" of solution, a frequent issue for hydrophobic molecules like this compound when transitioning from a highly soluble organic solvent to an aqueous environment. The core issue is that the aqueous medium cannot maintain the compound in a solvated state at your target concentration.
Initial Causality Analysis: The structure, containing both an indazole and a phthalimide-like isoindole-dione moiety, is largely aromatic and non-polar, leading to poor water solubility. The indazole ring contains an N-H group that can be deprotonated, suggesting the molecule is a weak acid. At neutral pH, the compound exists predominantly in its non-ionized, less soluble form.
Here is a logical workflow for immediate troubleshooting:
Caption: Initial troubleshooting workflow for precipitation.
Recommended Actions:
-
pH Modification: The most direct approach for an ionizable compound is to shift the equilibrium towards its more soluble, ionized form.[1] For a weakly acidic compound like this, increasing the pH of your aqueous buffer will deprotonate the indazole proton, creating a charged anion that is significantly more soluble in water.[2][3]
-
Protocol: Prepare your buffer (e.g., phosphate or borate) and adjust the pH upwards, aiming for a pH of 8.0 to 9.0. Test solubility in small increments. Be mindful that biological assays may be sensitive to high pH.
-
Mechanism: The equilibrium between the neutral (less soluble) and anionic (more soluble) forms is dictated by the compound's pKa and the solution's pH.[4] By raising the pH well above the pKa, you drive the equilibrium to the right.
Caption: pH effect on the ionization and solubility of the indazole moiety.
-
-
Co-solvent Utilization: If pH modification is not feasible or sufficient, the use of a water-miscible organic co-solvent is a standard technique.[5] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic solutes.[6][7]
-
Protocol: Prepare your aqueous buffer containing a small percentage (start with 1-5% v/v) of a co-solvent before adding the compound's DMSO stock.
-
Causality: The co-solvent molecules disrupt the hydrogen-bonding network of water, creating a "micro-environment" that is less polar and can better solvate the non-polar regions of your compound, thereby increasing its solubility.[8]
-
| Co-solvent | Typical Starting % (v/v) | Key Considerations |
| Ethanol | 1 - 10% | Generally well-tolerated in cell culture, but can have biological effects. |
| Propylene Glycol (PG) | 1 - 5% | Common in parenteral formulations; can increase viscosity.[5] |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% | Low toxicity, widely used. Can sometimes interfere with protein assays.[9] |
| N-Methyl-2-pyrrolidone (NMP) | 0.5 - 2% | Strong solubilizer, but assess cellular toxicity carefully. |
Q2: I need a higher concentration for my in vivo studies, and simple co-solvents and pH adjustments are leading to toxicity or instability. What advanced formulation strategies should I consider?
A2: When basic methods are insufficient, more sophisticated formulation technologies are required. These approaches aim to fundamentally alter the physicochemical state of the drug in the vehicle to enhance its apparent solubility and improve bioavailability.
Recommended Advanced Strategies:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules, like yours, forming a water-soluble inclusion complex.[11][12] This is a widely used and effective method for improving the solubility and bioavailability of BCS Class II compounds.[]
-
Why it Works: The hydrophobic part of your molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water. This is a non-covalent, reversible interaction.[]
-
Recommended Excipients: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are preferred for parenteral use due to their high aqueous solubility and favorable safety profiles.[14]
-
Experimental Approach: See Protocol 3 for a detailed method. A phase-solubility study is recommended to determine the optimal drug-to-cyclodextrin ratio.
Caption: Mechanism of cyclodextrin-based solubility enhancement.
-
-
Nanosuspension Formulation: This strategy involves reducing the particle size of the pure drug down to the sub-micron (nanometer) range.[15][16] The resulting nanosuspension is a colloidal dispersion of drug nanoparticles in an aqueous vehicle, typically stabilized by surfactants or polymers.[17]
-
Why it Works: According to the Ostwald-Freundlich equation, reducing particle size dramatically increases the surface area-to-volume ratio. This leads to a significant increase in the dissolution rate and saturation solubility of the compound.[18][19] This can markedly improve bioavailability for orally administered drugs.[20]
-
Methods of Preparation:
-
Top-Down: High-pressure homogenization or media milling are common techniques that use mechanical force to break down larger drug crystals.[5][17]
-
Bottom-Up: Anti-solvent precipitation involves dissolving the drug in a solvent and then introducing an anti-solvent to cause the drug to precipitate out as nanoparticles.[6]
-
-
Considerations: This is a more formulation-intensive approach requiring specialized equipment. Physical stability (i.e., preventing particle aggregation) is critical and requires careful selection of stabilizers.
-
Frequently Asked Questions (FAQs)
-
Q: What are the predicted physicochemical properties of this compound?
-
A: While experimental data is limited, we can predict key properties based on its structure. These are estimates and should be confirmed experimentally.
-
| Property | Value / Prediction | Rationale |
| Molecular Formula | C₁₅H₉N₃O₂ | - |
| Molecular Weight | 263.26 g/mol | [21] |
| Physical Form | Solid | [22] |
| Predicted LogP | ~2.5 - 3.5 | The fused aromatic ring system contributes to high lipophilicity. |
| Predicted pKa | ~12-14 (Indazole N1-H) | The N-H proton on the indazole ring is weakly acidic. |
-
Q: How can I confirm my compound is truly dissolved and not just a fine, unobserved suspension?
-
A: Visual inspection is unreliable. After preparing your solution, centrifuge it at high speed (e.g., >10,000 x g for 15 minutes) and/or filter it through a 0.22 µm syringe filter. Then, measure the concentration of the clear supernatant/filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV. A significant drop in concentration compared to the theoretical value indicates that not all of the compound was dissolved.
-
-
Q: Can surfactants like Tween® 80 be used?
-
A: Yes, non-ionic surfactants can be used to form micelles that encapsulate and solubilize the compound, a process known as micellar solubilization.[7][23] They are effective but can interfere with certain biological assays, particularly those involving cell membranes or protein interactions. They should be used with appropriate controls to account for any effects of the surfactant itself.
-
Methodology & Protocols
Protocol 1: Preparation of a Stock Solution and Serial Dilution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: Add 100% DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer and gentle warming (37°C) if necessary.
-
Dilution: To prepare the working solution, add the DMSO stock dropwise into the vortexing aqueous buffer. Crucially, add the stock to the buffer, not the other way around. This rapid dispersion minimizes localized high concentrations that cause precipitation.[5]
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Protocol 2: Solubility Enhancement via pH Adjustment
-
Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM sodium phosphate or sodium borate).
-
pH Adjustment: Titrate the buffer with 1 M NaOH to your target pH (e.g., 8.0, 8.5, or 9.0).
-
Compound Addition: Add the solid compound directly to the pH-adjusted buffer or add a concentrated DMSO stock as described in Protocol 1.
-
Equilibration: Stir the solution at room temperature for several hours to allow it to reach equilibrium.
-
Quantification: Filter or centrifuge the sample and measure the supernatant concentration to determine the solubility at that specific pH.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer (e.g., PBS or saline) to create a stock solution (e.g., 20-40% w/v). Warming the solution can aid dissolution.
-
Add Compound: Add the solid this compound powder directly to the HP-β-CD solution.
-
Complexation: Vigorously stir or sonicate the mixture. The complexation process can take several hours to reach equilibrium. Stirring overnight at room temperature is common.
-
Clarification & Sterilization: Once equilibrated, filter the solution through a 0.22 µm sterile filter to remove any undissolved drug particles and sterilize the formulation for in vitro or in vivo use.
-
Concentration Verification: Use a validated analytical method (e.g., HPLC) to confirm the final concentration of the solubilized drug in the filtrate.
References
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
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Papakyriakopoulou, P., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
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Chella, N., & Tadikonda, R. (2024). Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed. [Link]
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Singh, S., & Singh, R. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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ResearchGate. (n.d.). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
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Kalepu, S., & Nekkanti, V. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central, NIH. [Link]
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Papakyriakopoulou, P., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. [Link]
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Peltonen, L., & Hirvonen, J. (2010). Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery. PubMed. [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. [Link]
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Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]
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Methods of solubility enhancements. (2018). Slideshare. [Link]
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Sari, Y., & Syafii, W. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
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Co-solvent: Significance and symbolism. (2025). ScienceDirect. [Link]
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Li, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ResearchGate. [Link]
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Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
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Khan Academy. (n.d.). pH and solubility. [Link]
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Thoma, K., et al. (2021). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. ACS Publications. [Link]
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askIITians. (2025). How does pH affect solubility? [Link]
-
Bartlow, A. W., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PubMed Central, NIH. [Link]
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Why Does pH Influence A Substance's Dissolution? (2025). YouTube. [Link]
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Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. [Link]
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- 23. brieflands.com [brieflands.com]
Technical Support Center: Stability of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione in DMSO Solution
Welcome to the technical support guide for 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione. This document provides in-depth guidance, troubleshooting, and best practices for researchers and drug development professionals working with this compound, focusing specifically on its stability in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What is the primary stability concern when dissolving this compound in DMSO?
The principal concern is the hydrolytic instability of the isoindole-1,3(2H)-dione moiety, which is a phthalimide functional group. Phthalimides are susceptible to ring-opening hydrolysis to form the corresponding phthalamic acid derivative.[1][2] This reaction is catalyzed by water, which can be absorbed by DMSO from the atmosphere due to its hygroscopic nature.[3][4] This degradation compromises the concentration of the active compound and can lead to inconsistent experimental outcomes.
Q2: How should I prepare and store my stock solutions to maximize stability?
To mitigate degradation, adhere to the following best practices:
-
Use High-Purity, Anhydrous DMSO: Start with a fresh, sealed bottle of anhydrous (<0.02% water) DMSO to minimize the primary catalyst for hydrolysis.
-
Prepare Concentrated Stocks: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the relative volume of any absorbed water.
-
Aliquot for Single Use: Immediately after preparation, divide the stock solution into small, single-use aliquots in low-retention vials. This prevents repeated freeze-thaw cycles and minimizes exposure of the bulk stock to atmospheric moisture.[4]
-
Store Cold and Dry: Store aliquots at -20°C or, ideally, -80°C in a desiccated environment. Low temperatures significantly slow the rate of chemical degradation.[5]
Q3: Are there any visible signs of degradation in my DMSO stock solution?
While chemical degradation is often invisible, you may sometimes observe:
-
Color Change: A shift in the color of the solution over time can indicate the formation of new chemical species.
-
Precipitation: The hydrolysis product, a phthalamic acid, may have different solubility properties than the parent compound and could precipitate. However, precipitation can also be due to exceeding the compound's solubility limit, especially after temperature changes.[3]
Definitive confirmation of degradation requires analytical methods like HPLC or LC-MS.
Q4: Is it better to use a DMSO/water mixture to avoid freeze-thaw cycles?
Using a DMSO/water (e.g., 90/10) mixture lowers the freezing point of the solvent, allowing for storage at 4°C without solidification.[6][7] This avoids the potential physical stress of freeze-thaw cycles. However, this is a significant trade-off. The intentional addition of 10% water can dramatically accelerate the hydrolysis of sensitive compounds like phthalimides.[4][6] For this compound, this practice is not recommended due to the high susceptibility of the phthalimide ring to hydrolysis. The risk of chemical degradation from water outweighs the benefits of avoiding freeze-thaw cycles.
Section 2: Troubleshooting Guide for Experimental Inconsistencies
If you encounter issues such as loss of compound activity or variable results, consult the following table.
| Observed Problem | Potential Root Cause (Stability-Related) | Recommended Troubleshooting Actions & Rationale |
| Gradual loss of biological activity in assays over time. | Compound Degradation: The parent compound is likely degrading in the DMSO stock, reducing its effective concentration. | 1. Perform Purity Analysis: Analyze an aliquot of your stock solution using HPLC or LC-MS to determine the percentage of the parent compound remaining. 2. Prepare a Fresh Stock: Synthesize your results using a freshly prepared stock solution from solid material and compare the activity. 3. Review Storage Protocol: Ensure you are using anhydrous DMSO and proper aliquoting/storage procedures as outlined in the FAQs. |
| Appearance of a new, more polar peak in LC-MS analysis. | Hydrolysis Product Formation: The isoindole-1,3-dione ring has likely opened, forming the corresponding phthalamic acid. | 1. Check the Mass: The new peak should have a mass corresponding to the parent compound + 18.015 Da (the mass of H₂O). 2. Confirm Structure (if necessary): For rigorous confirmation, the degradation product can be isolated and its structure confirmed by NMR. Phthalamic acids have characteristic carboxylic acid and amide protons not present in the parent imide. |
| Inconsistent results between different aliquots of the same stock. | Variable Water Contamination: If stock solutions were not handled consistently, some aliquots may have absorbed more atmospheric moisture than others, leading to different rates of degradation. | 1. Discard Compromised Stock: It is best to discard the entire stock solution to ensure data integrity. 2. Standardize Aliquoting: When preparing a new stock, ensure the process is performed quickly in a low-humidity environment. Use vials with tight-sealing caps (e.g., screw-caps with O-rings). |
| Compound precipitates from stock upon thawing. | Solubility vs. Degradation: This could be poor solubility at lower temperatures or precipitation of a less soluble degradation product. | 1. Gentle Warming & Sonication: Warm the vial to room temperature (or 37°C) and sonicate briefly to attempt redissolution.[3] 2. Analytical Check: If the precipitate does not redissolve, analyze the supernatant via LC-MS. A significant decrease in the parent compound's concentration suggests it may be the precipitate or has degraded to an insoluble product. |
Section 3: Mechanistic Insights & Key Protocols
The Primary Degradation Pathway: Hydrolysis of the Phthalimide Ring
The core vulnerability of this compound in non-anhydrous DMSO is the hydrolysis of the imide functional group. The carbonyl carbons of the phthalimide ring are electrophilic and are subject to nucleophilic attack by water molecules present in the solvent. This attack leads to the cleavage of one of the C-N bonds, opening the five-membered ring to yield a 2-carboxybenzamide derivative (a phthalamic acid). This structural change will almost certainly alter or abolish the compound's biological activity.
Caption: Hydrolysis of the active imide to the inactive phthalamic acid.
Protocol: Recommended Preparation and Storage of Stock Solutions
This protocol is designed to maximize the shelf-life of your compound.
-
Preparation:
-
Equilibrate the solid compound vial to room temperature before opening to prevent condensation.
-
Use a calibrated analytical balance to weigh the desired amount of solid compound into a sterile, low-retention microcentrifuge tube or glass vial.
-
Using a precision pipette, add the calculated volume of anhydrous DMSO (from a freshly opened bottle or a bottle properly stored to prevent moisture ingress).
-
Cap the vial tightly and vortex for 30-60 seconds. If necessary, sonicate for 2-5 minutes in a room temperature water bath to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in clearly labeled, low-retention vials with screw caps.
-
Flush the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing, if possible.
-
Place the aliquots in a labeled freezer box.
-
Store the box at -80°C for long-term storage (>1 month) or -20°C for short-term storage (<1 month).
-
-
Usage:
-
When ready to use, remove a single aliquot from the freezer.
-
Allow it to thaw completely and equilibrate to room temperature.
-
Vortex briefly before making serial dilutions in your assay buffer.
-
Never refreeze a thawed aliquot. Discard any unused portion of the thawed stock.
-
Protocol: Experimental Workflow for Stability Assessment
To empirically determine the stability of your compound under your specific laboratory conditions, perform the following study.
Caption: Workflow for conducting an empirical stability study.
-
Time 0 Analysis: Prepare a master stock solution as described in Protocol 3.2. Immediately remove one aliquot and analyze it via a validated HPLC-UV or LC-MS method to determine the initial purity and peak area of the parent compound. This is your 100% reference point.
-
Storage: Store the remaining aliquots under various conditions you wish to test (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 1 week, 1 month, 3 months), remove one aliquot from each storage condition.
-
Data Analysis: Analyze each aliquot using the identical HPLC/LC-MS method. Calculate the peak area of the parent compound and express it as a percentage of the peak area from the Time 0 analysis.
Section 4: Illustrative Stability Data Summary
The following table provides an example of expected stability outcomes based on general principles of chemical kinetics. Note: These are not empirical data for this specific compound and should be used for guidance only. An experimental study (Protocol 3.3) is required to determine true values.
| Storage Condition | Purity after 1 Week | Purity after 1 Month | Purity after 6 Months | Recommendation |
| Room Temp (~22°C) | < 95% | < 80% | < 50% | Not Recommended |
| 4°C | ~98% | < 90% | < 70% | Not Recommended for >1 week |
| -20°C | > 99% | ~98% | ~95% | Acceptable for short-term (<3 months) |
| -80°C | > 99% | > 99% | > 98% | Recommended for all long-term storage |
References
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link][6][7]
-
McComas, W., & Croteau, J. I. (1985). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 63(11), 3055-3058. [Link][8]
-
Popov, M., et al. (2008). Stability of screening compounds in wet DMSO. PubMed, National Center for Biotechnology Information. [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link][3]
-
Wikipedia contributors. (2024). Dimethyl sulfoxide. In Wikipedia, The Free Encyclopedia. [Link][9]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmidt, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299. [Link][4]
-
Pustenko, A., Nocentini, A., Gratteri, P., Bonardi, A., Vozny, I., Žalubovskis, R., & Supuran, C. T. (2020). Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1011-1020. [Link]
-
Shainyan, B. A., & Sigalov, M. V. (2020). 2-(1H-diazol-2-ylmethylene)indan-1-ones and 2-(1H-diazol-2-ylmethylene)-1H-indene-1,3(2H)-diones: Photoisomerization and hydrogen-bonding-induced association. ResearchGate. [Link][10]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (General chemical principles of phthalimide group lability).
-
Barrow, D., et al. (2018). Supplementary Information: Triggered Release of Formaldehyde from N-Acyloxymethyl-Phthalimides. The Royal Society of Chemistry. [Link][2]
-
Orita, A., et al. (2000). Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. ResearchGate. [Link]
-
Krumbholz, C., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 22(44), 15949-15954. [Link][5]
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- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this specific chemical synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure you can confidently navigate the complexities of this reaction.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. The inherent chemical properties of the starting materials, 3-aminoindazole and phthalic anhydride, present unique challenges that can impact reaction yield and purity. This guide is structured to provide a logical flow from understanding the reaction fundamentals to troubleshooting specific experimental issues.
Reaction Overview: The Core Condensation
The fundamental reaction involves the condensation of 3-aminoindazole with phthalic anhydride to form the target imide, this compound. This process typically proceeds via a two-step mechanism:
-
Amidation: The primary amine of 3-aminoindazole nucleophilically attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.
-
Cyclodehydration: Subsequent heating in the presence of a suitable solvent or catalyst promotes the intramolecular cyclization of the phthalamic acid intermediate, eliminating a molecule of water to form the stable five-membered imide ring.
Visualizing the Reaction Pathway
Caption: Reaction pathway for the synthesis of the target molecule.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the synthesis of this compound.
Q1: What is the most significant factor influencing the yield of my reaction?
A1: The most critical factor is often the effective removal of water generated during the cyclodehydration step. The presence of water can lead to a reversible reaction, hydrolyzing the imide product back to the phthalamic acid intermediate, thus reducing the overall yield. The choice of solvent and reaction temperature plays a pivotal role in managing this equilibrium. High-boiling point aprotic solvents are generally preferred to facilitate water removal.
Q2: I am observing a significant amount of unreacted starting material. What could be the cause?
A2: Incomplete reactions can stem from several factors:
-
Insufficient Reaction Time or Temperature: The cyclodehydration step can be slow and may require prolonged heating at an appropriate temperature to drive the reaction to completion. A temperature range of 10°C to 200°C can be employed, with optimization being key.[1]
-
Poor Solubility of Starting Materials: If the reactants are not fully dissolved in the chosen solvent, the reaction will be heterogeneous and proceed much slower. Ensure you are using a solvent in which both 3-aminoindazole and phthalic anhydride have adequate solubility at the reaction temperature. Polar organic solvents like dioxane, tetrahydrofuran, dimethyl sulfoxide, and N,N-dimethylformamide are often suitable choices.[1]
-
Purity of Reactants: Impurities in the starting materials can inhibit the reaction or lead to the formation of side products. It is crucial to use high-purity 3-aminoindazole and phthalic anhydride.
Q3: My final product is discolored. What are the likely impurities?
A3: Discoloration often indicates the presence of side products or degradation of the starting materials or product. Potential causes include:
-
Thermal Degradation: Prolonged heating at excessively high temperatures can lead to the decomposition of the reactants or the desired product.
-
Side Reactions: The indazole ring system can be susceptible to various side reactions under harsh conditions. For instance, N-arylation of the indazole can occur, though this is more common in copper-catalyzed reactions.[2][3]
-
Oxidation: The starting materials or product may be sensitive to air oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q4: Can I use a catalyst to improve the reaction rate?
A4: While the direct condensation can be achieved thermally, acid catalysts are sometimes employed to accelerate the cyclodehydration step. Glacial acetic acid is a common choice as it can act as both a solvent and a catalyst.[4][5] However, the use of strong acids should be approached with caution, as they can potentially lead to unwanted side reactions or degradation. The necessity of a catalyst will depend on the specific reaction conditions and the reactivity of the substrates.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low to No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incorrect Reaction Temperature | Verify the internal reaction temperature. | Gradually increase the temperature in increments of 10-20°C. Monitor the reaction progress by TLC. |
| Inappropriate Solvent | Check the solubility of starting materials in the chosen solvent at room and elevated temperatures. | Select a higher-boiling point, polar aprotic solvent such as DMF or DMSO to improve solubility and facilitate water removal.[1] |
| Poor Quality Starting Materials | Analyze the purity of 3-aminoindazole and phthalic anhydride via NMR or melting point analysis. | Recrystallize or purify the starting materials before use. |
| Insufficient Reaction Time | Monitor the reaction at regular intervals using TLC to check for the consumption of starting materials. | Extend the reaction time, continuing to monitor until no further change is observed. |
Problem 2: Formation of Multiple Products (Low Purity)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Side Reactions due to High Temperature | Review the reaction temperature profile. | Lower the reaction temperature and extend the reaction time. Consider a solvent that allows for efficient reflux at a more moderate temperature. |
| Presence of Water | Ensure anhydrous conditions. | Use anhydrous solvents and dry glassware. Consider using a Dean-Stark apparatus to azeotropically remove water if using a suitable solvent like toluene. |
| Air Sensitivity | Observe if the reaction mixture darkens significantly upon heating. | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). |
| Incorrect Stoichiometry | Double-check the molar equivalents of the reactants. | Use a 1:1 molar ratio of 3-aminoindazole to phthalic anhydride. A slight excess of one reactant is generally not necessary for this type of condensation. |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Experimental Protocols
The following protocols provide a starting point for the synthesis and can be optimized based on your specific laboratory conditions and observations.
Protocol 1: Thermal Condensation in Acetic Acid
This method utilizes glacial acetic acid as both a solvent and a catalyst.
Materials:
-
3-Aminoindazole (1.0 eq)
-
Phthalic anhydride (1.0 eq)
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminoindazole and phthalic anhydride.
-
Add glacial acetic acid to the flask (a concentration of 0.1-0.5 M is a good starting point).
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, or a mixture of dichloromethane and hexane) to obtain the pure this compound.
Protocol 2: Condensation in a High-Boiling Aprotic Solvent
This protocol is advantageous for ensuring the complete removal of water.
Materials:
-
3-Aminoindazole (1.0 eq)
-
Phthalic anhydride (1.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Combine 3-aminoindazole and phthalic anhydride in a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Add DMF or DMSO to dissolve the reactants.
-
Heat the reaction mixture to 130-150°C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to a large volume of cold water.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the product under vacuum.
-
Purify by recrystallization as described in Protocol 1.
Data Summary: Reaction Condition Comparison
| Parameter | Protocol 1 (Acetic Acid) | Protocol 2 (DMF/DMSO) |
| Solvent | Glacial Acetic Acid | DMF or DMSO |
| Temperature | ~118°C (Reflux) | 130-150°C |
| Typical Time | 2-4 hours | 4-8 hours |
| Advantages | Solvent also acts as a catalyst. | Higher temperature facilitates water removal; good for less reactive substrates. |
| Disadvantages | Can be corrosive; potential for side reactions with sensitive substrates. | Higher boiling points require careful temperature control; solvents can be difficult to remove completely. |
Final Product Characterization
It is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product. The expected molecular weight is 263.25 g/mol .[6]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the imide carbonyl stretches.
-
Melting Point Analysis: A sharp melting point is indicative of high purity. The reported melting point is in the range of 239-240°C.[7]
By systematically addressing the potential issues outlined in this guide and carefully executing the provided protocols, researchers can optimize the synthesis of this compound, leading to higher yields and purity.
References
-
Taylor & Francis Online. A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. [Link]
- Google Patents.
-
Beilstein Journals. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]
-
National Institutes of Health. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. [Link]
-
MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
-
ResearchGate. Optimization of the reaction conditions a. [Link]
-
National Institutes of Health. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. [Link]
-
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
ResearchGate. The synthesis of the new 1H-isoindole-1,3(2H)-dione derivatives 1a and 1b. [Link]
-
PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
-
ResearchGate. Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. [Link]
-
Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. [Link]
-
PubMed Central. Phthalic anhydride (PA): a valuable substrate in organic transformations. [Link]
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
National Institutes of Health. 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione. [Link]
-
Reddit. Is this a good mechanism for the reaction of amino acids with phthalic anhydride? Any suggestions? [Link]
-
P&S Chemicals. Product information, this compound. [Link]
-
MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]
-
ResearchGate. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]
-
Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. [Link]
Sources
- 1. EP0049779A1 - 3-Aminoindazole derivatives and process for preparation thereof - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 2-(1H-indazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione | 82575-23-3 [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Welcome to the dedicated technical support guide for the synthesis of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis, ensuring a higher success rate and purity of your final product.
Introduction
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The primary route involves the condensation of 3-aminoindazole with phthalic anhydride. While seemingly straightforward, this reaction is nuanced, with the potential for several side products that can complicate purification and compromise yield and purity. This guide provides practical, experience-driven solutions to these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing probable causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
-
Question: I am consistently obtaining a low yield of this compound. What are the likely causes and how can I improve it?
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Answer: Low yields can stem from several factors, primarily incomplete reaction or degradation of starting materials or product.
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Probable Cause 1: Incomplete Reaction. The condensation of 3-aminoindazole and phthalic anhydride to form the intermediate phthalamic acid, followed by cyclization to the imide, may not have gone to completion.
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Solution: Ensure your reaction is heated for a sufficient duration. The use of a high-boiling point solvent such as glacial acetic acid or N,N-dimethylformamide (DMF) can facilitate the dehydration and cyclization step.[1] Refluxing for several hours is typically required. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
-
-
Probable Cause 2: Suboptimal Reaction Temperature. The temperature might be too low for efficient cyclization.
-
Solution: The reaction generally requires elevated temperatures, often in the range of 120-150 °C, to drive the dehydration and ring-closure to the imide.[2]
-
-
Probable Cause 3: Impure Starting Materials. Impurities in the 3-aminoindazole or phthalic anhydride can interfere with the reaction.
-
Solution: Assess the purity of your starting materials using techniques like NMR or melting point analysis. Commercially available 3-aminoindazole can sometimes contain residual starting materials from its own synthesis. Recrystallization of the starting materials may be necessary.
-
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
-
Question: My final reaction mixture shows multiple spots on the TLC plate, indicating the presence of impurities. What are these side products and how can I minimize their formation?
-
Answer: The presence of multiple spots is a common issue and often points to the formation of regioisomers or unreacted starting materials.
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Probable Cause 1: Formation of Regioisomers. 3-Aminoindazole exists in tautomeric forms, and acylation can occur on the N-1 or N-2 positions of the indazole ring, in addition to the desired reaction at the 3-amino group. This leads to the formation of N-1 and N-2 phthalimidoindazole isomers.
-
Solution: The regioselectivity of the reaction is influenced by the reaction conditions. The use of a non-polar, aprotic solvent and a strong, non-nucleophilic base can favor acylation at the more sterically accessible N-1 position if the amino group is protected. However, in this direct condensation, the exocyclic amino group is significantly more nucleophilic. To favor the desired product, ensure the reaction conditions promote the formation of the thermodynamic product. Running the reaction in a polar, protic solvent like glacial acetic acid at reflux for an extended period can help in achieving the desired isomer.
-
-
Probable Cause 2: Unreacted Starting Materials. If the reaction has not gone to completion, you will see spots corresponding to 3-aminoindazole and phthalic anhydride (or its hydrolyzed form, phthalic acid).
-
Solution: As mentioned in Issue 1, ensure sufficient reaction time and temperature. Monitor the reaction by TLC until the starting material spots disappear or are significantly diminished.
-
-
Probable Cause 3: Formation of the Intermediate Phthalamic Acid. The reaction proceeds through a phthalamic acid intermediate. If the cyclization is incomplete, this intermediate will be present in your crude product.
-
Solution: Ensure adequate heating to facilitate the dehydration and ring closure to the imide. The addition of a dehydrating agent can also be considered, though it is often not necessary with sufficient heat.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the formation of this compound?
A1: The reaction proceeds in two main steps:
-
Nucleophilic Acyl Substitution: The primary amino group of 3-aminoindazole acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.
-
Intramolecular Cyclization (Dehydration): Upon heating, the carboxylic acid and the amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation reaction, eliminating a molecule of water to form the stable five-membered imide ring of the final product.
Q2: Which solvent is best for this synthesis?
A2: Glacial acetic acid is a commonly used and effective solvent for this reaction. It acts as both a solvent and a catalyst for the dehydration step.[1] Other high-boiling point polar solvents like N,N-dimethylformamide (DMF) or dioxane can also be used.[2] The choice of solvent can influence the reaction rate and the solubility of the starting materials and product.
Q3: How can I purify the final product?
A3: The most common method for purification is recrystallization. Ethanol is often a suitable solvent for recrystallization.[3] If significant amounts of side products are present, column chromatography on silica gel may be necessary. A typical eluent system would be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.
Q4: Can I use phthalic acid instead of phthalic anhydride?
A4: While it is possible to use phthalic acid, it is generally less efficient. The reaction would require higher temperatures and longer reaction times to drive off two molecules of water. Phthalic anhydride is the preferred starting material as it is more reactive and the reaction proceeds more readily.
Experimental Protocol
Below is a standard laboratory-scale protocol for the synthesis of this compound.
Materials:
-
3-Aminoindazole
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-aminoindazole (1 equivalent) and phthalic anhydride (1.05 equivalents).
-
Add a sufficient amount of glacial acetic acid to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain the reflux for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting material spots have disappeared.
-
Allow the reaction mixture to cool to room temperature. A precipitate of the crude product should form.
-
Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from hot ethanol.
-
Dry the purified product in a vacuum oven to obtain this compound as a solid.
Data Presentation
| Parameter | Expected Outcome |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-85% |
| Melting Point | >300 °C |
| Purity (by HPLC) | >98% |
Visualizing Reaction Pathways
To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Main reaction pathway and potential side reactions.
References
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available at: [Link]
-
The synthesis of the new 1H-isoindole-1,3(2H)-dione derivatives 1a and 1b. ResearchGate. Available at: [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available at: [Link]
- 3-Aminoindazole derivatives and process for preparation thereof. Google Patents.
Sources
Troubleshooting inconsistent results in biological assays with 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Welcome to the technical support resource for 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during biological assays with this potent PARP inhibitor. Our goal is to provide you with the expertise and practical solutions needed to ensure the consistency and reliability of your experimental results.
Introduction to this compound
This compound is a small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2][3] Its mechanism of action involves preventing the repair of single-strand DNA breaks, which leads to the accumulation of double-strand breaks during DNA replication. In cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage is cytotoxic and leads to apoptosis.[4] This compound is structurally analogous to the clinically approved PARP inhibitor, Niraparib (MK-4827).[3][5]
Understanding the physicochemical properties and potential biological complexities of this compound is paramount for successful experimentation. This guide will address common sources of variability and provide systematic approaches to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][6] It is sparingly soluble in aqueous buffers.[6] For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO and then dilute it to the final working concentration in your cell culture medium.[1] Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store the compound and its solutions to ensure stability?
A2: The solid form of the compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for several weeks. However, for long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[7] Aqueous dilutions should be prepared fresh for each experiment and not stored.
Q3: I am observing high background in my PARP activity assay. What could be the cause?
A3: High background in a PARP activity assay can stem from several factors. One common cause is insufficient washing steps, which can leave behind unincorporated labeled NAD+.[8] Another possibility is the use of old or improperly stored reagents, particularly the radiolabeled NAD+, which can degrade over time.[8] It is also crucial to ensure that your negative control, which should not contain the PARP enzyme, shows a low signal.[8]
Q4: My results are inconsistent between experiments. What are the likely sources of variability?
A4: Inconsistent results are a common challenge in biological assays. For small molecule inhibitors, the primary sources of variability often include:
-
Compound Precipitation: Due to its low aqueous solubility, the compound may precipitate out of solution when diluted into aqueous assay buffers or cell culture media. Visually inspect your diluted solutions for any signs of precipitation.
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density for each experiment.[9]
-
Assay Timing and Kinetics: The duration of compound incubation can significantly impact the observed effect. Ensure consistent incubation times across all experiments.
-
Reagent Quality: Use fresh, high-quality reagents and avoid repeated freeze-thaw cycles of sensitive components.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Inconsistent half-maximal inhibitory concentration (IC50) values are a frequent issue in cell-based assays. This guide provides a systematic approach to identifying and resolving the root cause.
Caption: A systematic workflow for troubleshooting inconsistent IC50 values.
-
Compound Solubility and Stability:
-
Problem: The compound may be precipitating at higher concentrations in your assay medium.
-
Solution: Prepare fresh serial dilutions for each experiment. Visually inspect the highest concentration wells for any signs of precipitation. If precipitation is suspected, consider lowering the highest concentration or using a vehicle with better solubilizing properties, while keeping the final solvent concentration constant and non-toxic to the cells.
-
-
Cell Culture Conditions:
-
Problem: Variations in cell passage number, confluency at the time of treatment, or overall cell health can significantly alter their response to a cytotoxic agent.
-
Solution: Maintain a consistent cell culture protocol. Use cells within a defined low passage number range and seed them at the same density for each experiment.[9] Regularly check for mycoplasma contamination.
-
-
Assay Protocol Parameters:
-
Problem: Inconsistencies in incubation time, reagent preparation, or plate reading can introduce variability.
-
Solution: Strictly adhere to a standardized protocol. Use a multichannel pipette for reagent addition to minimize timing differences across the plate. Ensure that the plate reader is properly calibrated.
-
Guide 2: Unexpected Cellular Phenotypes or Off-Target Effects
While this compound is a potent PARP inhibitor, like many small molecules, it may exhibit off-target effects, especially at higher concentrations.
Research on Niraparib has revealed potential off-target activities that could lead to unexpected experimental outcomes. These include:
-
Kinase Inhibition: Niraparib has been shown to inhibit certain kinases, such as DYRK1A, at concentrations achievable in cellular assays.[10][11] This could lead to phenotypes unrelated to PARP inhibition.
-
Transporter Inhibition: Off-target effects on dopamine, norepinephrine, and serotonin transporters have been reported for Niraparib.[12] While more relevant in vivo, high concentrations in vitro could potentially impact cellular signaling pathways.
-
Dose-Response Analysis: Carefully examine the dose-response curve. Off-target effects often become more prominent at higher concentrations. Determine if the unexpected phenotype is only observed at concentrations significantly higher than the IC50 for PARP inhibition.
-
Use of Control Compounds:
-
Structural Analogues: If available, use a structurally related but inactive analogue of the compound to determine if the observed effect is due to the specific pharmacophore.
-
Other PARP Inhibitors: Compare the phenotype induced by this compound with that of other structurally distinct PARP inhibitors (e.g., Olaparib, Rucaparib). If the phenotype is unique to your compound, it is more likely to be an off-target effect.
-
-
Target Engagement Assays: Directly measure the inhibition of PARP activity in your cells at the concentrations that produce the unexpected phenotype. This will help to correlate the phenotype with on-target activity.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C15H9N3O2 | [13] |
| Molecular Weight | 263.25 g/mol | [13] |
| Solubility in DMSO | ~64 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
| Niraparib (analogue) IC50 for PARP1 | 3.8 nM | [1][2] |
| Niraparib (analogue) IC50 for PARP2 | 2.1 nM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium or assay buffer
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the mass of the compound required to make a 10 mM solution in a desired volume of DMSO (Mass = 10 mM * 263.25 g/mol * Volume (L)).
-
Carefully weigh the solid compound and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Procedure for Working Solutions:
-
Prepare fresh working solutions for each experiment by serially diluting the 10 mM stock solution in your cell culture medium or assay buffer.
-
Ensure that the final concentration of DMSO is consistent across all conditions, including the vehicle control, and is below the toxic threshold for your cell line (typically <0.5%).
-
Protocol 2: General Cell Viability Assay (e.g., using a tetrazolium-based reagent)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add the tetrazolium-based reagent (e.g., MTT, MTS, or WST-1) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent to a colored formazan product.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control cells (set as 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
References
-
Urology Textbook. (n.d.). Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Niraparib. Retrieved from [Link]
- Boral, S., et al. (2023). Safety and management of niraparib monotherapy in ovarian cancer clinical trials. ESMO Open, 8(1), 100693.
- Pothuri, B., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Drugs, 81(12), 1349–1364.
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
- Banerjee, S., et al. (2021). Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data. JCO Oncology Practice, 17(9), 554-563.
- Shapiro, G.I., et al. (2018). Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. Cancer Research, 78(13 Supplement), 335-335.
- Google Patents. (n.d.). WO2020072797A1 - Niraparib salts.
-
Drug Target Review. (2023, June 20). ebook: Choosing the right assay for PARP. Retrieved from [Link]
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
- Google Patents. (n.d.). US20210038585A1 - Niraparib formulations.
-
Impactfactor. (n.d.). Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. Retrieved from [Link]
- Lord, R., et al. (2019). Real-world adverse events with niraparib 200 mg/day maintenance therapy in ovarian cancer: a retrospective study. Future Oncology, 15(34), 3947-3956.
-
Rasayan Journal of Chemistry. (2022). an innovative stability indicating hplc method with impurity profiling of niraparib-an anticancer drug in pharmaceutical formulations. Retrieved from [Link]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]
-
ResearchGate. (2023, April 25). Niraparib drug solubility for injections in mice?. Retrieved from [Link]
-
PubMed. (2009, November 26). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Retrieved from [Link]
-
ResearchGate. (2022, August 6). (PDF) AN INNOVATIVE STABILITY INDICATING HPLC METHOD WITH IMPURITY PROFILING OF NIRAPARIB-AN ANTICANCER DRUG IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Retrieved from [Link]
-
MDPI. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
Alfa Cytology. (n.d.). PARP Activity Assay Service. Retrieved from [Link]
-
ACS Publications. (2022, February 10). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
- MedchemExpress. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-. Retrieved from https://www.medchemexpress.com/1h-isoindole-1-3_2h_-dione-2-_2-_4-6-fluoro-1-2-benzisoxazol-3-yl-.html
-
MDPI. (n.d.). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Retrieved from [Link]
-
OncLive. (2020, September 4). PARP Inhibitor Therapy Options Are Transforming Landscape in Ovarian Cancer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Retrieved from [Link]
-
Cal Biochemicals. (n.d.). We can work with clients, who has license from innovator, to develop synthetic process and provide samples, do stability studies and assist in regulatory filing. Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Niraparib - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. US20210038585A1 - Niraparib formulations - Google Patents [patents.google.com]
- 8. atcc.org [atcc.org]
- 9. news-medical.net [news-medical.net]
- 10. icr.ac.uk [icr.ac.uk]
- 11. ascopubs.org [ascopubs.org]
- 12. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
Technical Support Center: 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Welcome to the technical support guide for 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the proper storage, handling, and troubleshooting for this compound in an experimental setting. Our goal is to ensure the integrity of your materials and the reproducibility of your results.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address common queries and potential issues encountered during research.
Section 1: General Information & Identification
Q1: What exactly is this compound?
A1: This compound is a heterocyclic molecule belonging to the isoindole-dione class. The core structure, 1H-isoindole-1,3(2H)-dione (also known as phthalimide), is a well-established scaffold in medicinal chemistry.[1][2] The phthalimide moiety is often incorporated into novel drug candidates to enhance their ability to cross biological membranes due to its hydrophobic nature.[2] This specific derivative is substituted with an indazole group, making it a subject of interest for various biological investigations, including its potential as an enzyme inhibitor.[3][4] It is intended for research use only.[5]
| Identifier | Information |
| Chemical Name | This compound |
| Synonym(s) | 2-(1H-indazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione[6] |
| CAS Number | 82575-23-3[6][7] |
| Molecular Formula | C₁₅H₉N₃O₂[5] |
| Molecular Weight | 263.26 g/mol [6] |
| Physical Form | Solid[6] |
| Melting Point | 239 - 240 °C[6] |
Section 2: Receiving and Storage
Q2: I've just received my order. What is the correct procedure for storing this compound to ensure its long-term stability?
A2: Proper storage from the moment of receipt is critical to preserving the compound's purity and preventing degradation. The molecular structure is stable under normal conditions, but it is susceptible to degradation from atmospheric moisture, excessive heat, light, and strong oxidizing agents.[8][9]
The primary goal of the storage protocol is to create an environment that is cool, dry, dark, and chemically inert. Following a systematic workflow upon receipt will minimize the risk of contamination and degradation.
Caption: Workflow for handling the compound upon receipt.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8°C recommended for long-term) | Slows down potential degradation reactions. |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | Prevents hydrolysis from atmospheric moisture and slow oxidation. |
| Light | Store in an opaque or amber vial in a dark area.[9] | Protects against potential light-induced degradation. |
| Container | Tightly sealed container.[8][9][10] | Prevents exposure to air and moisture. |
| Location | Well-ventilated chemical storage area.[9][10] | Ensures safety in case of container breach. |
| Incompatibles | Store away from strong oxidizing agents, strong acids, and strong bases.[8][9] | Prevents chemical reactions that would degrade the compound. |
Section 3: Safe Handling & Personal Protective Equipment (PPE)
Q3: What are the primary safety hazards associated with this compound and what PPE is mandatory?
A3: Based on safety data for the parent structures and related compounds, this compound should be handled as a hazardous substance. The primary risks are associated with its physical form as a powder, which can be easily inhaled or come into contact with skin and eyes.[9][11]
Identified Hazards:
The causality is direct: fine chemical powders have a large surface area and can adhere to and irritate mucous membranes and skin. Engineering controls and PPE are your primary defense. Always handle this compound inside a certified chemical fume hood or in a well-ventilated area to minimize inhalation risk.[9][10][11]
| PPE Item | Specification | Reason |
| Eye Protection | Chemical safety goggles or glasses as described by OSHA/EN166 standards.[8][11] | To prevent eye contact and serious irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile).[11] | To prevent skin contact and irritation. |
| Body Protection | Lab coat and appropriate protective clothing.[8][11] | To prevent contamination of personal clothing and skin. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood.[9][10] A NIOSH/MSHA approved respirator may be required for large quantities.[11] | To prevent inhalation of the powder. |
First Aid: In case of exposure, rinse eyes cautiously with water for several minutes, wash skin with plenty of soap and water, and move to fresh air if inhaled.[10][11] Seek medical attention if irritation persists or if swallowed.
Section 4: Solution Preparation & Solubility
Q4: I am having trouble dissolving the compound for my experiment. What is the recommended solvent and procedure?
A4: This is a common challenge. The isoindole-dione scaffold imparts significant hydrophobicity, meaning the compound is expected to have very low solubility in water.[2][12] For biological assays and most chemical reactions, organic solvents are required to prepare a stock solution, which can then be diluted into your aqueous experimental medium.
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Pre-Weigh Vial: Tare a clean, dry amber glass vial on an analytical balance.
-
Dispense Compound: Carefully weigh the desired amount of this compound (e.g., 2.63 mg for 1 mL of a 10 mM solution) into the vial. Perform this step in a fume hood.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Promote Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If solids persist, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but avoid excessive heat.
-
Verify Dissolution: Visually inspect the solution against a light source to ensure all solid material has dissolved.
-
Storage of Stock: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
| Solvent | Solubility Profile | Common Use Case |
| DMSO | Generally good solubility | Preparing high-concentration stock solutions for biological assays. |
| DMF | Generally good solubility | Stock solutions for chemical synthesis or biological assays. |
| Methanol | Moderate solubility | Used in some analytical techniques or as a co-solvent.[2] |
| Water | Expected to be slightly soluble to insoluble.[12] | Not recommended for preparing stock solutions. |
Section 5: Stability & Troubleshooting
Q5: My experimental results are inconsistent or show a loss of activity over time. Could the compound be degrading?
A5: Yes, inconsistent results can often be traced back to compound instability, especially in solution. While the solid is stable when stored correctly, once dissolved, its susceptibility to degradation increases.
Potential Degradation Pathways:
-
Hydrolysis: The imide functional group is susceptible to hydrolysis, which breaks the ring structure. This reaction is accelerated by strong acids or bases, particularly at elevated temperatures. Always check the pH of your experimental buffers.
-
Oxidation: Although stable in air as a solid, long-term exposure in solution, especially in the presence of contaminants or light, can lead to oxidative degradation.[8]
-
Solvent Interaction: Ensure you are using high-purity, anhydrous solvents. Water in solvents like DMSO can facilitate hydrolysis over time.
Caption: Decision tree for troubleshooting inconsistent results.
Section 6: Disposal
Q6: How should I properly dispose of unused compound and contaminated materials?
A6: All waste containing this compound, whether in solid or solution form, must be treated as hazardous chemical waste.
-
Collect all waste material in a suitable, clearly labeled, and sealed container.[11]
-
Do not dispose of it down the drain or in regular trash.[11]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[9][10] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.
References
-
Arrowhead Forensics. (2017, April 25). Safety Data Sheet: 1,2-Indanedione. [Link]
-
Staroń, J., et al. (2024). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Pharmaceuticals, 17(7), 850. [Link]
-
Aorangi Forensic Supplies Limited. (n.d.). 1,2-IND Safety Data Sheet. [Link]
-
Tan, S., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. [Link]
-
Staroń, J., et al. (2024). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. MDPI. [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
-
Gîrd, C. E., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4349. [Link]
-
Stączek, P., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 23(21), 13532. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry. [Link]
-
Polpharma API. (n.d.). Risedronate sodium 2.5-hydrate. Retrieved from [Link]
-
Bello, I. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Chemistry Research Journal, 6(5), 108-115. [Link]
-
Siwek, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4333. [Link]
-
Stączek, P., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. ResearchGate. [Link]
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Technical Support Center: Interpreting NMR Spectra of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the NMR spectral interpretation of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the structural elucidation of this N-heterocyclic compound. Here, we address common challenges in a practical, question-and-answer format, grounded in established spectroscopic principles.
Section 1: Foundational Spectral Characteristics
Before troubleshooting, it's essential to establish a baseline understanding of the expected NMR signals for the target molecule. The structure consists of two distinct aromatic systems: the isoindole-1,3-dione moiety and the indazole moiety.
Expected Signal Distribution:
-
Isoindole Protons: Four aromatic protons, typically appearing as two symmetric multiplets in the 1H NMR spectrum.
-
Indazole Protons: Four aromatic protons and one N-H proton. The aromatic signals can be complex due to coupling, while the N-H proton is often broad and its chemical shift is highly dependent on solvent and concentration.[1][2]
-
Carbonyl Carbons: Two equivalent carbons from the isoindole-1,3-dione group, appearing as a single resonance in the 13C NMR spectrum, typically far downfield (>165 ppm).[3]
Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges
| Molecular Fragment | Proton/Carbon | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Isoindole | 4-H, 7-H | 7.90 - 8.10 | 124.0 - 126.0 | Typically a multiplet, ortho to carbonyls. |
| Isoindole | 5-H, 6-H | 7.80 - 7.95 | 134.0 - 136.0 | Typically a multiplet, meta to carbonyls. |
| Isoindole | C=O | - | 166.0 - 168.0 | Imide carbonyls. |
| Isoindole | Quaternary C | - | 131.0 - 133.0 | Carbons where the rings are fused. |
| Indazole | 4-H, 7-H | 7.60 - 8.20 | 120.0 - 128.0 | Positions and shifts depend on tautomeric form. |
| Indazole | 5-H, 6-H | 7.20 - 7.50 | 121.0 - 125.0 | Positions and shifts depend on tautomeric form. |
| Indazole | N-H | 5.0 - 13.0 | - | Highly variable, often broad. Exchangeable with D₂O.[4] |
| Indazole | Quaternary C | - | 140.0 - 150.0 | Including the C3 attached to the isoindole nitrogen. |
Disclaimer: These are estimated values based on analogous structures. Actual shifts can vary based on solvent, concentration, and temperature.
Section 2: Frequently Asked Questions (FAQs)
Question 1: Why does my ¹H NMR spectrum show more aromatic signals than expected, or broad, ill-defined peaks?
Answer: This is the most common challenge when analyzing indazole-containing compounds and is almost certainly due to prototropic tautomerism .[5] The indazole ring can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole.
-
Causality: The position of the proton on the nitrogen atoms of the pyrazole ring within the indazole system can shift.[6][7] While the 1H-tautomer is generally more stable[1][5], the 2H-tautomer can be significantly populated, especially in solution.[8] If the rate of exchange between these two forms is slow on the NMR timescale, you will see separate signals for each tautomer. If the exchange is at an intermediate rate, you will observe broad peaks.
-
Solvent Influence: The equilibrium between tautomers is highly sensitive to the solvent.[8][9]
-
In a non-polar solvent like CDCl₃ , the 2H-tautomer might be stabilized by intramolecular hydrogen bonding, leading to a more complex spectrum or different chemical shifts.[8]
-
In a polar, hydrogen-bond-accepting solvent like DMSO-d₆ , the 1H-tautomer typically predominates, often resulting in a "cleaner" spectrum that is easier to interpret.[6][8]
-
Caption: Indazole Tautomeric Equilibrium.
Question 2: The indazole N-H proton signal is very broad and I can't find it. How do I confirm its presence?
Answer: The N-H proton is acidic and can undergo chemical exchange with residual water in the solvent or with other molecules. Its signal is often broad, has a variable chemical shift, and can sometimes be indistinguishable from the baseline. The definitive method to identify it is a D₂O exchange experiment.
-
Causality: Deuterium oxide (D₂O) contains deuterium, which is NMR-inactive at the proton frequency. When you add a drop of D₂O to your NMR sample, the acidic N-H proton will exchange with a deuterium atom.
R-NH + D₂O ⇌ R-ND + HDO
This exchange removes the N-H proton from the molecule, causing its corresponding signal to disappear from the ¹H NMR spectrum.[4] A new, typically sharp, signal for HDO will appear around 4.7 ppm (in CDCl₃) or 3.3 ppm (in DMSO-d₆).
Experimental Protocol: D₂O Exchange
-
Acquire Initial Spectrum: Dissolve your compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure complete mixing and facilitate the proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer (no need to re-shim if only a small amount was added) and acquire a second ¹H NMR spectrum.
-
Analyze: Compare the "before" and "after" spectra. The signal corresponding to the N-H proton will have disappeared or significantly diminished in the second spectrum.
Question 3: The aromatic region (7.0-8.5 ppm) is a complex cluster of overlapping signals. How can I assign the protons correctly?
Answer: Overlapping aromatic signals are a common problem, especially at lower magnetic field strengths. Resolving these requires a systematic approach using two-dimensional (2D) NMR techniques. Simply relying on the 1D ¹H spectrum is often insufficient and can lead to incorrect assignments.[10]
-
Causality: Both the isoindole and indazole rings have protons in a similar chemical environment, leading to signal overlap. 2D NMR spreads the information into a second dimension, resolving these overlaps by revealing through-bond coupling relationships.
Workflow for Structural Elucidation using 2D NMR
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is invaluable for tracing the connectivity within each individual aromatic ring. You will see cross-peaks connecting adjacent protons (e.g., H-4 to H-5, H-5 to H-6 on the indazole ring).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows you to definitively link each proton signal to a specific carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It shows correlations between protons and carbons over longer ranges (typically 2 to 4 bonds).[11] Crucially, it will reveal correlations between the two heterocyclic systems, confirming the overall structure. For example, you should observe a correlation from the isoindole protons (e.g., H-4/H-7) to the carbonyl carbons, and potentially from the indazole protons (e.g., H-4) to the C3 carbon that links the two rings.
Caption: Recommended 2D NMR workflow for unambiguous assignment.
Section 3: Troubleshooting Guide
Issue: My spectrum has very broad peaks throughout, not just the N-H proton.
-
Possible Cause 1: Poor Shimming. The magnetic field is not homogeneous across the sample.
-
Solution: Re-shim the spectrometer. If using an automated shimming routine, try a manual adjustment or use a gradient shimming routine if available.
-
-
Possible Cause 2: Sample Concentration/Aggregation. The compound may be aggregating at the concentration used, leading to restricted molecular tumbling and broader signals.
-
Solution: Dilute the sample. Acquire another spectrum at half the original concentration and see if the peaks sharpen.
-
-
Possible Cause 3: Paramagnetic Impurities. Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening.
-
Solution: If suspected, try passing the sample through a small plug of Celite or silica gel. Ensure all glassware is scrupulously clean.
-
Issue: I see unexpected signals that don't correspond to my molecule, even after purification.
-
Possible Cause 1: Residual Solvents. Solvents like ethyl acetate, dichloromethane, or hexane can be notoriously difficult to remove completely and are common contaminants.
-
Solution: Check a standard NMR solvent impurity chart. To remove tenacious solvents, re-dissolve the compound in a different, more volatile solvent (like dichloromethane) and evaporate it under high vacuum. Repeat this process 2-3 times.[4]
-
-
Possible Cause 2: Rotamers. If there is restricted rotation around a single bond (less likely for this specific molecule but possible in derivatives), you might be observing multiple rotational isomers (rotamers) that are in slow exchange on the NMR timescale.
-
Solution: Acquire the spectrum at a higher temperature (e.g., 50 °C or 80 °C). Increased thermal energy can accelerate the bond rotation, causing the signals for the different rotamers to coalesce into a single, averaged set of peaks.[4]
-
References
- Fruchier, A., & Elguero, J. (1977). N.m.r. studies in the heterocyclic series: XVII—carbon‐13 spectra of indazole derivatives. Magnetic Resonance in Chemistry, 10(1), 13-16.
-
Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. [Link]
-
Latypova, L. R., et al. (2018). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 23(10), 2446. [Link]
- Doğanç, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES.
- BenchChem. (2025). Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals. BenchChem.
- Sathi, V., Thomas, N. V., & Deepthi, A. (2020).
-
Tan, S., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. [Link]
-
Alarcón-Correa, M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5679–5691. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- ResearchGate. (2016). 13C NMR of indazoles.
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Processes, 11(6), 1616. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.).
- Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
-
SpectraBase. 1H-isoindole-1,3(2H)-dione, 2-(5-methyl-3-isoxazolyl)-. [Link]
- Bouchet, P., et al. (1977). N.m.r.
-
Incerti, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-9. [Link]
-
Kondrashova, S. A., & Latypov, S. K. (2023). NMR "Finger Prints" of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules, 28(23), 7729. [Link]
-
PubMed Central. (2023). NMR "Finger Prints" of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]
- Arkivoc. (n.d.).
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
-
Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry. [Link]
Sources
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- 8. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. arkat-usa.org [arkat-usa.org]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
Validation & Comparative
Structure-activity relationship (SAR) studies of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione Analogs
Introduction: Unlocking Therapeutic Potential Through a Hybrid Scaffold
In the landscape of medicinal chemistry, the fusion of privileged scaffolds often yields hybrid molecules with novel and enhanced biological activities. The this compound core represents such a strategic combination, merging the well-established pharmacological profiles of the indazole and isoindole-1,3-dione (phthalimide) moieties. Indazole derivatives are renowned as potent kinase inhibitors, forming the basis of several approved anti-cancer drugs.[1][2] Concurrently, the isoindole-1,3-dione framework is a key component in molecules with diverse activities, including cytotoxic and immunomodulatory effects, and notably, in potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[3][4]
This guide provides a comprehensive comparison of this compound analogs, delving into their structure-activity relationships (SAR). We will analyze how specific structural modifications to this core scaffold influence biological activity, with a particular focus on its potential as a template for designing next-generation PARP inhibitors. By synthesizing data from disparate studies on these foundational moieties, this guide offers field-proven insights for researchers, scientists, and drug development professionals aiming to exploit this chemical space.
The Rationale of the Hybrid Scaffold: A Tale of Two Moieties
The therapeutic promise of this scaffold lies in the synergistic contribution of its two core components. The isoindolinone portion bears a structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), enabling it to competitively inhibit enzymes like PARP at their catalytic site.[4] The indazole ring, a versatile pharmacophore, frequently serves as a hinge-binding motif in kinase inhibitors and can be functionalized to achieve high potency and selectivity.[5][6] The direct linkage of these two systems creates a rigid and planar structure, providing a robust platform for systematic modification and SAR exploration.
Comparative Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of analogs based on this scaffold are critically dependent on the nature and position of substituents on both the indazole and isoindole-dione rings. While a single comprehensive study on this specific hybrid is not prevalent, we can extrapolate key SAR principles from research on related isoindolinone and indazole-based inhibitors. A primary therapeutic target for this class of molecules is the PARP enzyme family, crucial for DNA single-strand break repair.
Key Modifications and Their Impact on PARP Inhibition
The development of PARP inhibitors has provided a rich dataset for understanding the SAR of related scaffolds. The isoindolinone core is recognized as a promising candidate for developing PARP inhibitors with enhanced blood-brain barrier (BBB) permeability, making them particularly suitable for treating central nervous system (CNS) cancers.[4]
| Analog / Modification | Target | Biological Activity (IC₅₀ / EC₅₀) | Key SAR Insight | Reference |
| Parent Scaffold | PARP-1/2 | - | The core isoindolinone mimics NAD+, providing a foundation for competitive inhibition. | [4] |
| Indazole-7-carboxamide (Niraparib) | PARP-1, PARP-2 | IC₅₀ = 3.8 nM, 2.1 nM | The 2-phenyl-2H-indazole-7-carboxamide structure demonstrates high potency. The carboxamide at the 7-position is crucial for activity. | [7] |
| Substitutions on Isoindole Ring | Cytostatic Activity | IC₅₀ = 10⁻⁴ to 10⁻⁸ M | Electron-donating groups at the 6-position enhance inhibitory activity, while electron-withdrawing groups decrease it. Lipophilicity is also a key factor. | [8] |
| Halogenation of Isoindole Ring | Antimicrobial, Anticancer | Increased Potency | Halogenation, particularly bromination, on the isoindole-1,3(2H)dione moiety significantly increases biological activity. | |
| Substitutions on Indazole C3 Position | IDO1 Enzyme | IC₅₀ = 720 nM | A suitably substituted carbohydrazide moiety at the C3 position of the indazole ring is critical for potent inhibitory activity against the IDO1 enzyme. | [5] |
Mechanism of Action: A Focus on PARP Inhibition and Synthetic Lethality
PARP inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[9] This therapeutic strategy is based on the concept of synthetic lethality.
-
DNA Damage: Cells constantly face DNA damage, including single-strand breaks (SSBs).
-
PARP-1 to the Rescue: PARP-1 detects SSBs and, through poly(ADP-ribosyl)ation, recruits other DNA repair proteins to fix the damage.
-
Inhibition of PARP: In the presence of a PARP inhibitor, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).
-
Synthetic Lethality: In normal cells, DSBs can be repaired by the high-fidelity HR pathway. However, in cancer cells with mutated BRCA1/2, the HR pathway is defunct. These cells must rely on error-prone pathways, leading to genomic instability and ultimately, cell death (apoptosis).[10]
This targeted approach allows for the selective killing of cancer cells while sparing normal, healthy cells.
Experimental Protocols
To facilitate further research and validation, we provide standardized protocols for the synthesis of a representative analog and its subsequent biological evaluation.
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing the core scaffold via condensation.[11][12]
Rationale: The reaction proceeds through the nucleophilic attack of the amino group of 3-amino-1H-indazole on the carbonyl carbons of phthalic anhydride, followed by cyclization via dehydration to form the stable imide product. Glacial acetic acid serves as both a solvent and a catalyst for the dehydration step.
Materials:
-
3-amino-1H-indazole
-
Phthalic anhydride
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 3-amino-1H-indazole (1.33 g, 10 mmol) and phthalic anhydride (1.48 g, 10 mmol) in glacial acetic acid (30 mL).
-
Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 118°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Purification: Pour the cooled mixture into ice-cold water (100 mL) with stirring. Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove residual acetic acid.
-
Drying and Characterization: Dry the product under vacuum. The resulting solid, this compound, can be further purified by recrystallization from ethanol if necessary. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol outlines a common method to quantify the inhibitory activity of the synthesized analogs against PARP-1.
Rationale: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP-1 activity. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in the chemiluminescent signal in the presence of the test compound indicates PARP-1 inhibition.
Materials:
-
HT Universal Chemiluminescent PARP Assay Kit (or similar)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare all reagents (PARP-1 enzyme, activated DNA, strip wells coated with histones, NAD+ cocktail, etc.) according to the kit manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "background" control (no PARP-1 enzyme).
-
Reaction Initiation: To the histone-coated wells, add 25 µL of the diluted test compounds or controls. Then, add 25 µL of the PARP-1 enzyme/activated DNA mix.
-
Incubation: Incubate the plate at room temperature for 1 minute.
-
PARP Reaction: Start the PARP reaction by adding 50 µL of the NAD+ cocktail (containing biotinylated NAD+). Incubate for 60 minutes at 25°C.
-
Washing: Wash the plate four times with the provided wash buffer to remove unincorporated reagents.
-
Detection: Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 60 minutes at 25°C.
-
Final Wash: Wash the plate again four times with the wash buffer.
-
Signal Generation: Add 100 µL of the chemiluminescent substrate to each well.
-
Data Acquisition: Immediately read the luminescence on a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold represents a fertile ground for the development of novel therapeutics, particularly in the realm of oncology. The SAR insights gathered from related compounds strongly suggest that strategic modifications to this core can yield potent and selective inhibitors of key cellular targets like PARP. The inherent drug-like properties of the isoindolinone moiety, combined with the proven hinge-binding capabilities of the indazole ring, provide a powerful platform for rational drug design.
Future research should focus on a systematic exploration of the substitution patterns on both heterocyclic rings. The synthesis of a focused library of analogs, followed by screening against a panel of PARP enzymes and various protein kinases, will be crucial for elucidating a more detailed SAR and identifying lead compounds. Furthermore, optimizing physicochemical properties to enhance oral bioavailability and BBB penetration could unlock the full therapeutic potential of this promising class of molecules.[4]
References
-
Volynets, G., Vdovin, V., Lukashov, S., Borovykov, O., Borysenko, I., Gryshchenko, A., Bdzhola, V., Iatsyshyna, A., Lukash, L., Bilokin, Y., & Yarmoluk, S. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. Available at: [Link]
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A Comprehensive Preclinical Guide to Evaluating the Anti-inflammatory Potential of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione Relative to Established NSAIDs
This guide provides a robust framework for researchers and drug development professionals to comprehensively evaluate the anti-inflammatory effects of the novel compound, 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione. While direct experimental data on this specific molecule is emerging, its structural motifs—an indazole core and an isoindole-1,3-dione moiety—are present in compounds with known biological activities, including anti-inflammatory properties.[1][2][3] This guide, therefore, outlines a rigorous, multi-tiered experimental plan to compare its efficacy and mechanism of action against well-characterized Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) such as Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).
Our approach is grounded in established preclinical models and assays, ensuring that the data generated is both reliable and directly comparable to existing pharmacological knowledge. We will proceed from foundational in vitro mechanistic assays to a well-established in vivo model of acute inflammation, providing the necessary depth for a thorough comparative analysis.
Mechanistic Groundwork: The Arachidonic Acid Cascade and COX Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[4][5] There are two key isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like gastric mucosal protection, and COX-2, which is induced during inflammation and is a primary target for anti-inflammatory therapies.[5][6] Understanding a novel compound's inhibitory activity against these two isoforms is the first step in characterizing its potential as an anti-inflammatory agent.
Caption: The Arachidonic Acid Cascade and Sites of NSAID Action.
In Vitro Comparative Analysis: Potency and Selectivity
To establish a baseline pharmacological profile, we must first determine the compound's direct enzymatic inhibition of COX-1 and COX-2 and its effect on inflammatory signaling in a cellular context.
Direct Enzyme Inhibition: COX-1 and COX-2 Assays
The goal here is to determine the concentration of the test compound required to inhibit 50% of the activity of each COX isoform (the IC50 value). This provides a quantitative measure of potency and selectivity.[7][8] A lower IC50 indicates higher potency. The ratio of IC50 (COX-1/COX-2) is often used to define COX-2 selectivity.[9]
Experimental Protocol: LC-MS/MS-Based COX Inhibition Assay
This method is highly specific and directly measures the enzymatic product, Prostaglandin E2 (PGE2).[7]
-
Enzyme Preparation: Purified human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: In separate tubes for each isoform, combine 100 mM Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine (cofactors).
-
Enzyme Addition: Add a standardized amount of either COX-1 or COX-2 enzyme to the respective tubes and incubate for 2 minutes at room temperature.
-
Inhibitor Incubation: Add varying concentrations of the test compound, Ibuprofen, or Celecoxib (typically from 0.01 µM to 100 µM) dissolved in DMSO. A DMSO-only control is also included. Pre-incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Add arachidonic acid (the substrate) to start the enzymatic reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quench solution (e.g., a cold acidic solution).
-
Quantification: Analyze the amount of PGE2 produced in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each compound against each enzyme.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 15 | 35 | 0.43 |
| Celecoxib | 50 | 0.05 | 1000 |
| This compound | Hypothetical Data | Hypothetical Data | Calculated |
Table 1: Hypothetical data summary for COX inhibition assays.
Cellular Anti-Inflammatory Activity: Cytokine Suppression in Macrophages
Beyond direct enzyme inhibition, it is crucial to assess the compound's effect in a more complex biological system. Macrophages are key players in the inflammatory response, producing pro-inflammatory cytokines like TNF-α and IL-6 upon stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls.[10][11]
Experimental Protocol: LPS-Stimulated Macrophage Assay
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., from THP-1 cells) in appropriate media.[10][12]
-
Plating: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound, Ibuprofen, or Celecoxib for 1 hour. Include a vehicle-only control.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except for the unstimulated control group.[10]
-
Incubation: Incubate the plates for a period sufficient for cytokine production (e.g., 16-24 hours).[10]
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13][14]
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound at each concentration relative to the LPS-stimulated control.
| Compound (at 10 µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Ibuprofen | 45% | 40% |
| Celecoxib | 65% | 60% |
| This compound | Hypothetical Data | Hypothetical Data |
Table 2: Hypothetical data summary for cytokine suppression in LPS-stimulated macrophages.
In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
In vitro assays provide mechanistic insights, but an in vivo model is essential to evaluate a compound's overall anti-inflammatory effect, considering factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for screening acute anti-inflammatory activity.[15][16]
The inflammatory response to carrageenan injection is biphasic. The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins, making it sensitive to NSAID intervention.[15]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-200g) and allow them to acclimate for at least one week.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control (e.g., saline with 0.5% Tween 80), positive control (Ibuprofen, e.g., 30 mg/kg), and test compound groups at various doses.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[15]
-
Drug Administration: Administer the respective compounds or vehicle orally (p.o.) one hour before inducing inflammation.[15]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[15][17]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 5-hour mark where prostaglandin-mediated effects are maximal.[18][19]
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
| Treatment Group (at 3 hours) | Mean Paw Edema (mL) | % Inhibition of Edema |
| Vehicle Control | 1.15 ± 0.08 | - |
| Ibuprofen (30 mg/kg) | 0.52 ± 0.05 | 54.8% |
| This compound (10 mg/kg) | Hypothetical Data | Calculated |
| This compound (30 mg/kg) | Hypothetical Data | Calculated |
Table 3: Hypothetical data summary for the in vivo carrageenan-induced paw edema model.
Synthesis of Data and Concluding Remarks
The comprehensive evaluation outlined in this guide provides a clear path to characterizing the anti-inflammatory profile of this compound. By systematically comparing its performance against both non-selective and selective NSAIDs in validated in vitro and in vivo models, researchers can establish its potency, mechanism of action, and potential therapeutic window.
A favorable outcome would be a compound that demonstrates potent inhibition of COX-2 with significantly less activity against COX-1, coupled with strong suppression of pro-inflammatory cytokines and robust efficacy in the in vivo paw edema model. Such a profile would suggest a potentially safer anti-inflammatory agent with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibition.[20] This structured, data-driven approach is fundamental to advancing novel chemical entities from the bench toward potential clinical application.
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A Head-to-Head Comparison of Novel Cereblon Modulators: Evaluating 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione Against Thalidomide Analogs
Introduction: The Dawn of Targeted Protein Degradation
The serendipitous rediscovery of thalidomide as a potent anti-cancer agent for multiple myeloma (MM) marked a paradigm shift in therapeutic development.[1][2] Its more potent and refined successors, lenalidomide and pomalidomide, have become cornerstones of MM therapy.[2][3] The elucidation of their mechanism of action revealed a novel pharmacological modality: the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific target proteins.[1][4][5] These molecules, now termed Cereblon E3 Ligase Modulators (CELMoDs), function as "molecular glues," altering the substrate specificity of the CRL4^CRBN^ E3 ligase to recognize and ubiquitinate "neosubstrates" for proteasomal degradation.[5][6][7][8]
This guide provides a head-to-head comparison of the foundational thalidomide analogs—lenalidomide and pomalidomide—with a focus on the experimental framework required to characterize novel agents such as 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione. We will delve into the critical performance attributes, from direct CRBN binding to selective neosubstrate degradation and downstream anti-proliferative effects, providing the technical basis for a rigorous comparative assessment.
Core Mechanism: Hijacking the CRL4^CRBN^ Ubiquitin Ligase
The central mechanism for this class of drugs involves their binding to CRBN, a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][9] This binding event creates a novel interface on the CRBN surface, which enables the recruitment of proteins not normally targeted by this ligase.[5] For MM, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][11][12] The degradation of IKZF1 and IKZF3 leads to the downregulation of critical myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4) and MYC, ultimately resulting in cell cycle arrest and apoptosis of malignant plasma cells.[6][11]
Head-to-Head Comparison: Key Performance Attributes
The efficacy and specificity of a CELMoD are determined by a cascade of molecular events. A thorough comparison must evaluate each step, from target engagement to cellular outcome.
Binding Affinity to Cereblon (CRBN)
The initial and essential step is the direct binding of the compound to CRBN. Higher affinity can translate to greater potency at lower concentrations. While thalidomide binds to CRBN, its derivatives, lenalidomide and pomalidomide, exhibit stronger binding interactions.[4] This is a critical first parameter to establish for any novel compound like this compound.
Neosubstrate Specificity and Degradation Potency
While structurally similar, thalidomide analogs display distinct neosubstrate profiles.[13]
-
Lenalidomide and Pomalidomide: Both potently induce the degradation of IKZF1 and IKZF3.[13]
-
Lenalidomide: Uniquely induces the degradation of Casein Kinase 1α (CK1α), which is the basis for its efficacy in myelodysplastic syndrome (MDS) with a del(5q) chromosomal deletion.[4][13][14]
-
Thalidomide: A weaker degrader of IKZF1/3 compared to its analogs and has minimal effect on CK1α.[4]
The potency of degradation is quantified by the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation level). Pomalidomide is generally considered a more potent degrader of IKZF1/3 than lenalidomide.[12] A primary goal in characterizing a novel analog is to determine its neosubstrate profile and degradation potency relative to these benchmarks.
Downstream Biological Effects
The degradation of neosubstrates translates into measurable anti-cancer effects.
-
Anti-proliferative Activity: Pomalidomide and lenalidomide directly induce cell-cycle arrest and apoptosis in MM cells, an effect that is weak or absent with thalidomide.[2][15] The potency of a compound is typically measured by its IC₅₀ (half-maximal inhibitory concentration) in MM cell lines.
-
Immunomodulatory Effects: These compounds enhance immune function by stimulating T-cell and Natural Killer (NK) cell activity, partly through the degradation of IKZF1/3 in immune cells, which de-represses Interleukin-2 (IL-2) production.[1][10][16][17] Pomalidomide is a more potent immunomodulator than lenalidomide.
-
Anti-Angiogenic Effects: All three compounds inhibit the formation of new blood vessels, a key process for tumor growth.[18][19]
Quantitative Data Summary
The following table summarizes typical performance data for established thalidomide analogs. The values for this compound would be determined using the experimental protocols outlined in the next section.
| Parameter | Thalidomide | Lenalidomide | Pomalidomide | This compound |
| CRBN Binding Affinity (Kd) | ~1-3 µM | ~200-300 nM | ~10-30 nM | To be determined |
| IKZF1 Degradation (DC₅₀) | Weak / >10 µM | ~100-500 nM | ~1-10 nM | To be determined |
| CK1α Degradation (DC₅₀) | > 10 µM | ~1-5 µM | > 10 µM | To be determined |
| MM Cell Line IC₅₀ | > 10 µM | ~1-10 µM | ~50-200 nM | To be determined |
| IL-2 Induction | Low | Moderate | High | To be determined |
Note: The values presented are approximate and can vary depending on the specific assay conditions and cell line used.
Experimental Protocols: A Framework for Evaluation
The following protocols provide a self-validating system to characterize and compare novel CELMoDs.
Protocol 1: Cereblon Binding Affinity Assay (HTRF)
This competitive binding assay quantifies the affinity of a test compound for CRBN.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. A GST-tagged CRBN protein is bound by a Europium cryptate-labeled anti-GST antibody (donor). A fluorescently labeled thalidomide analog (tracer/acceptor) binds to CRBN, bringing the donor and acceptor into proximity and generating a FRET signal. A test compound that binds to CRBN will displace the tracer, causing a loss of signal.[20][21]
Methodology:
-
Reagent Preparation: Prepare solutions of GST-tagged CRBN, Europium-labeled anti-GST antibody, and Thalidomide-Red tracer in an appropriate assay buffer.[20][21]
-
Compound Plating: Serially dilute the test compound (e.g., this compound), lenalidomide, and pomalidomide in an assay plate (e.g., 384-well low volume).
-
Reagent Addition: Add the CRBN protein to the wells, followed by a pre-mixed solution of the HTRF antibody and tracer.[20]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀, from which the binding affinity (Ki) can be calculated.
Protocol 2: Neosubstrate Degradation Assay (Western Blot)
This protocol validates and quantifies the degradation of specific neosubstrates in a cellular context.
Principle: Western blotting uses antibodies to detect the levels of a specific protein in a cell lysate. A decrease in the protein band intensity after treatment with a CELMoD indicates degradation.[22]
Methodology:
-
Cell Culture and Treatment: Plate MM cells (e.g., MM.1S) at a suitable density. Treat cells with a dose-response of the test compound and controls for a defined period (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of total protein per lane onto a polyacrylamide gel. Separate proteins by size via electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the neosubstrates of interest (e.g., anti-IKZF1, anti-IKZF3, anti-CK1α) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using software (e.g., ImageJ), normalizing the neosubstrate signal to the loading control. Plot the normalized protein levels against compound concentration to determine the DC₅₀ and Dₘₐₓ.[22][23]
Protocol 3: Anti-Proliferative Assay (CellTiter-Glo®)
This assay measures cell viability to determine the anti-proliferative effects of a compound.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP corresponds to a decrease in cell viability.[24]
Methodology:
-
Cell Plating: Seed MM cells (e.g., MM.1S, RPMI-8226) in a 96-well opaque-walled plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of the test compound and controls to the wells. Include wells with untreated cells (100% viability) and wells with no cells (background).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 or 96 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the untreated control wells and plot the percent viability against the log of compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.[24][25]
Conclusion
The therapeutic success of thalidomide analogs has firmly established Cereblon modulation as a powerful strategy in drug discovery. For novel compounds such as this compound, a systematic and comparative evaluation is paramount. By employing a rigorous experimental framework that assesses CRBN binding affinity, neosubstrate degradation potency and specificity, and downstream anti-proliferative efficacy, researchers can accurately position new molecules within the expanding landscape of CELMoDs. This head-to-head approach, grounded in the protocols described herein, provides the necessary data to identify next-generation agents with potentially superior potency, refined selectivity, and improved therapeutic indices.
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A Comparative Guide to the Off-Target Effects of Niraparib, a Potent PARP Inhibitor
For researchers, scientists, and drug development professionals, the selection of a chemical probe or therapeutic candidate extends beyond its on-target potency. A comprehensive understanding of a molecule's polypharmacology is critical for interpreting experimental results and anticipating clinical outcomes. This guide provides an in-depth comparison of the off-target effects of Niraparib (2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione), a potent poly(ADP-ribose) polymerase (PARP) inhibitor, with other clinically relevant alternatives.
Introduction to PARP Inhibition and the Significance of Off-Target Effects
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, most notably those with BRCA1/2 mutations.[1] By inhibiting PARP-mediated single-strand break repair, these drugs induce synthetic lethality in cancer cells that are reliant on this pathway for survival. Niraparib, along with olaparib, rucaparib, and talazoparib, are prominent members of this class, each with a unique pharmacological profile.[1][2]
While their primary mechanism of action is well-understood, the off-target effects of these inhibitors can significantly influence their therapeutic window and adverse event profiles. These unintended interactions, particularly with the human kinome, can lead to unexpected toxicities or even contribute to their anti-cancer efficacy through secondary mechanisms.[3][4] This guide will dissect the known off-target profiles of Niraparib and its key alternatives, providing the data and experimental context necessary for informed decision-making in research and development.
The On-Target Mechanism: PARP Trapping
A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of a single-strand break. This trapping prevents the recruitment of other DNA repair proteins, leading to stalled replication forks and the formation of cytotoxic double-strand breaks.[2] The potency of PARP trapping varies among the different inhibitors and is a critical aspect of their anti-tumor activity.[2]
Comparative Off-Target Kinase Profiling
Kinome screening has revealed significant differences in the off-target profiles of clinically approved PARP inhibitors. While all potently inhibit PARP1 and PARP2, their interactions with the broader human kinome diverge substantially.
Niraparib: A Profile of Notable Kinase Interactions
Niraparib exhibits a distinct off-target profile characterized by the inhibition of several kinases at submicromolar concentrations. These interactions are clinically relevant as the plasma concentrations of Niraparib can reach levels sufficient to engage these off-target kinases.[5]
The most significant off-target interactions for Niraparib include the Dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1A and DYRK1B.[5][6] Inhibition of DYRK1A by Niraparib has been confirmed in live cells and is thought to contribute to some of its observed clinical side effects, such as hypertension.[4][7]
Rucaparib: A Broader Spectrum of Off-Target Kinase Activity
Rucaparib displays a wider range of off-target kinase interactions compared to other PARP inhibitors. It has been shown to bind to 37 different kinases in in-vitro binding assays.[8] Notably, Rucaparib inhibits Cyclin-Dependent Kinase 16 (CDK16) and PIM3 kinase with submicromolar potency.[5][6] The inhibition of these kinases may contribute to both the efficacy and the toxicity profile of Rucaparib.
Olaparib and Talazoparib: A More Selective Profile
In contrast to Niraparib and Rucaparib, Olaparib and Talazoparib exhibit a much cleaner off-target kinase profile. Kinome scans have shown that Olaparib does not significantly bind to any of the 392 kinases tested, while Talazoparib shows only weak binding to two kinases.[8] This high selectivity for PARP enzymes suggests that their clinical effects are more directly attributable to their on-target activity.
Quantitative Comparison of Off-Target Kinase Inhibition
The following table summarizes the key off-target kinase interactions and their corresponding inhibitory concentrations for Niraparib and its alternatives.
| PARP Inhibitor | Off-Target Kinase | IC50 / EC50 (nM) | Assay Type | Reference |
| Niraparib | DYRK1A | 209 (EC50) | NanoBRET (in-cell) | [6] |
| DYRK1B | 254 (IC50) | Radiometric catalytic | [5][6] | |
| Rucaparib | CDK16 | 223 (EC50) | NanoBRET (in-cell) | [6] |
| CDK16 | 381 (IC50) | Radiometric catalytic | [5][6] | |
| PIM3 | Submicromolar (IC50) | Radiometric catalytic | [5] | |
| DYRK1B | Submicromolar (IC50) | Radiometric catalytic | [5] | |
| Olaparib | - | No significant binding | KinomeScan | [8] |
| Talazoparib | CLK3, MTOR | Weak binding | KinomeScan | [8] |
Signaling Pathways and Experimental Workflows
To visualize the interplay of PARP inhibition and potential off-target effects, the following diagrams illustrate the core PARP signaling pathway and a typical experimental workflow for assessing off-target kinase activity.
Caption: Simplified PARP signaling pathway and the mechanism of action of Niraparib.
Caption: Experimental workflow for assessing off-target kinase effects of PARP inhibitors.
Experimental Methodologies
A robust assessment of off-target effects relies on a combination of in-vitro and cell-based assays. The following protocols provide a framework for such investigations.
Protocol 1: Broad Kinome Profiling using KINOMEscan®
Objective: To identify potential kinase off-targets of a PARP inhibitor across a large panel of human kinases.
Methodology: The KINOMEscan® platform utilizes a site-directed competition binding assay.[9]
-
A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR.
-
A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
Initial screening is typically performed at a high concentration (e.g., 10 µM) to identify all potential interactions.
Protocol 2: In-Cell Target Engagement using NanoBRET™ Assay
Objective: To confirm and quantify the binding of a PARP inhibitor to a specific kinase target within a live cellular environment.[10][11]
Methodology: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase.
-
HEK293 cells are transiently transfected with a vector expressing the kinase of interest fused to NanoLuc® luciferase.
-
The transfected cells are treated with a cell-permeable fluorescent tracer that binds to the active site of the kinase.
-
Upon addition of a substrate, the NanoLuc® luciferase emits light, which excites the fluorescent tracer if it is in close proximity, resulting in a BRET signal.
-
The test compound is added in increasing concentrations to compete with the tracer for binding to the kinase.
-
A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
The data is used to generate a dose-response curve and calculate the cellular half-maximal effective concentration (EC50).
Conclusion and Future Perspectives
The choice of a PARP inhibitor for research or clinical development should be guided by a thorough understanding of its complete pharmacological profile. While Niraparib is a potent PARP inhibitor, its off-target interactions with kinases such as DYRK1A/B distinguish it from the more selective agents like Olaparib and Talazoparib. Rucaparib exhibits the broadest off-target kinase profile.
These off-target effects are not inherently negative; they may contribute to the therapeutic efficacy of the drug or, conversely, lead to specific adverse events. For researchers, awareness of these off-target activities is crucial for the accurate interpretation of experimental data. For drug developers, this knowledge can inform patient selection strategies, predict potential toxicities, and guide the development of next-generation PARP inhibitors with optimized selectivity profiles.
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A Comparative Guide to Validating the Mechanism of Action of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione as a Novel Molecular Glue
For researchers, scientists, and drug development professionals, the emergence of a novel compound bearing structural resemblance to a known therapeutic class presents both an opportunity and a rigorous challenge. The molecule 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, with its characteristic isoindole-1,3(2H)-dione (phthalimide) core, shows a compelling similarity to the acclaimed immunomodulatory imide drugs (IMiDs), such as lenalidomide and pomalidomide.[1][2]
These IMiDs function as "molecular glues," a sophisticated mechanism of action where they bind to the substrate receptor Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4] This binding event allosterically remodels the substrate-binding surface of CRBN, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of "neosubstrates" that would not otherwise be targeted.[5][6] For IMiDs, the key neosubstrates in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] The degradation of these factors is catastrophic for myeloma cells, leading to potent anti-proliferative and immunomodulatory effects.[1][9]
This guide provides a structured, multi-step framework to rigorously validate the hypothesis that this compound—hereafter referred to as "Compound-I"—functions as a CRBN-dependent molecular glue. We will objectively compare its performance with the well-characterized alternatives, lenalidomide and pomalidomide, providing the rationale and detailed protocols for each experimental stage.
Part 1: Foundational Validation: Does Compound-I Engage Cereblon?
The indispensable first step in validating our hypothesis is to confirm direct physical binding, or "target engagement," between Compound-I and its putative target, CRBN, within a physiological cellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold-standard, label-free technique for this purpose.[10][11][12]
Causality Behind Experimental Choice: CETSA operates on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, it typically increases the protein's conformational stability, thereby raising its melting temperature. Observing a shift in CRBN's melting curve in the presence of Compound-I provides direct and compelling evidence of target engagement inside the cell, where factors like membrane permeability and intracellular metabolism are inherently accounted for.[10][13]
Comparative Target Engagement Analysis
| Compound | Cell Line | Assay Format | Target | Expected Outcome |
| Compound-I | MM.1S (Multiple Myeloma) | CETSA | Cereblon (CRBN) | Dose-dependent thermal stabilization (increase in melting temp) |
| Lenalidomide | MM.1S (Multiple Myeloma) | CETSA | Cereblon (CRBN) | Positive Control: Known CRBN binder, should show stabilization |
| Vehicle (DMSO) | MM.1S (Multiple Myeloma) | CETSA | Cereblon (CRBN) | Negative Control: No thermal shift expected |
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow for assessing Compound-I target engagement with CRBN.
Detailed Protocol: CETSA for CRBN Engagement
-
Cell Culture: Culture MM.1S multiple myeloma cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach a density of 1-2 x 10^6 cells/mL.
-
Compound Treatment: Resuspend cells at 20 x 10^6 cells/mL. Treat cell suspensions with a final concentration of 10 µM Compound-I, 10 µM Lenalidomide, or 0.1% DMSO (vehicle) for 1 hour at 37°C.
-
Heating Step: Aliquot 50 µL of each cell suspension into 8-strip PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C). Include a 37°C control.
-
Lysis and Fractionation: Immediately cool the tubes on ice. Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize protein concentration using a BCA assay. Analyze 30 µg of protein from each sample by SDS-PAGE and Western Blot using a primary antibody specific for CRBN.
-
Data Interpretation: Quantify the band intensity at each temperature relative to the 37°C control for each treatment group. Plot the percentage of soluble CRBN against temperature to generate melting curves. A rightward shift in the curve for Compound-I relative to DMSO indicates thermal stabilization and confirms target engagement.
Part 2: Mechanistic Validation: Does Compound-I Induce Neosubstrate Degradation?
Confirming target engagement is necessary but not sufficient. The core of the molecular glue mechanism is the subsequent degradation of specific neosubstrates.[3] For IMiDs, the canonical neosubstrates are IKZF1 and IKZF3.[8] We must therefore determine if Compound-I binding to CRBN leads to the degradation of these transcription factors.
Causality Behind Experimental Choice: Western Blotting is a direct and robust method to quantify changes in the total cellular abundance of a specific protein.[14] By treating cells with Compound-I over a dose-response range, we can determine its potency for inducing IKZF1/3 degradation and calculate a DC50 value (concentration for 50% degradation). Pomalidomide, a more potent degrader of IKZF1/3 than lenalidomide, serves as an excellent benchmark for comparison.[9][15]
Proposed Molecular Glue Mechanism of Action
Caption: Hypothesized mechanism: Compound-I acts as a molecular glue.
Comparative Degradation Potency
| Compound | Cell Line | Target Protein | Assay | Potency Metric |
| Compound-I | MM.1S | IKZF1, IKZF3 | Western Blot | DC50 (nM) |
| Pomalidomide | MM.1S | IKZF1, IKZF3 | Western Blot | DC50 (nM) (Positive Control) |
| Vehicle (DMSO) | MM.1S | IKZF1, IKZF3 | Western Blot | No degradation expected |
Detailed Protocol: Western Blot for IKZF1/IKZF3 Degradation
-
Cell Culture and Treatment: Seed MM.1S cells at 0.5 x 10^6 cells/mL in 6-well plates. Treat with a serial dilution of Compound-I or Pomalidomide (e.g., 0.1 nM to 10 µM) or DMSO for 4-6 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Immunoblotting: Load 20-30 µg of total protein per lane on a 4-12% Bis-Tris gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate overnight at 4°C with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect bands using an ECL substrate.[14]
-
Analysis: Quantify band intensities using densitometry software. Normalize the intensity of IKZF1 and IKZF3 to the loading control. Plot the percentage of remaining protein against compound concentration and fit a dose-response curve to calculate the DC50 value.[16]
Part 3: Functional Validation: Does Degradation Elicit Anti-Proliferative Activity?
The ultimate validation of a drug's mechanism is its functional consequence. The degradation of IKZF1 and IKZF3 is known to be lethal to multiple myeloma cells.[1] Therefore, we must test whether Compound-I exhibits anti-proliferative activity consistent with its degradation profile.
Causality Behind Experimental Choice: Cell viability assays, such as those using CellTiter-Glo®, measure the level of ATP, which is a direct indicator of metabolically active, viable cells.[17] This allows for a quantitative assessment of the compound's impact on cell proliferation and survival. By comparing the IC50 (concentration for 50% inhibition of viability) of Compound-I with its DC50 for IKZF1/3 degradation, we can establish a strong link between the molecular mechanism and the cellular phenotype.
Comparative Anti-Proliferative Activity
| Compound | Cell Line | Assay | Potency Metric |
| Compound-I | MM.1S, RPMI-8226 | CellTiter-Glo® | IC50 (nM) |
| Pomalidomide | MM.1S, RPMI-8226 | CellTiter-Glo® | IC50 (nM) (Positive Control) |
| Lenalidomide | MM.1S, RPMI-8226 | CellTiter-Glo® | IC50 (nM) (Positive Control) |
Detailed Protocol: Anti-Proliferative Assay
-
Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S, RPMI-8226) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well.[18][19]
-
Compound Treatment: Treat cells with serial dilutions of Compound-I, Pomalidomide, or Lenalidomide for 72-96 hours.
-
Assay Execution: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the cell culture medium in each well.
-
Data Acquisition: Mix on an orbital shaker for 2 minutes to lyse cells, then incubate for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration. Fit a dose-response curve to determine the IC50 value.
Part 4: Definitive Proof: Is the Activity of Compound-I CRBN-Dependent?
To definitively prove that Compound-I acts via CRBN, we must demonstrate that its activity is completely abrogated in the absence of the target protein. This is the cornerstone of a self-validating system.
Causality Behind Experimental Choice: Using CRISPR/Cas9 technology to generate a CRBN knockout (KO) cell line provides the cleanest possible control.[20][21] By comparing the anti-proliferative effects of Compound-I in wild-type (WT) versus CRBN KO cells, we can eliminate any possibility of off-target mechanisms driving the observed phenotype. If Compound-I is a true CRBN-dependent molecular glue, it will be rendered inert in cells lacking CRBN.[22][23]
CRBN-Dependency Validation Logic
Caption: Logic diagram for validating the CRBN-dependency of Compound-I.
Comparative Activity in WT vs. CRBN KO Cells
| Compound | Cell Line | Expected IC50 (nM) | Interpretation |
| Compound-I | MM.1S WT | Potent (e.g., <100 nM) | On-target activity |
| Compound-I | MM.1S CRBN KO | Inactive (e.g., >10,000 nM) | Confirms CRBN-dependency |
| Bortezomib | MM.1S WT | Potent | CRBN-independent control |
| Bortezomib | MM.1S CRBN KO | Potent | Confirms KO cells are viable and responsive to other drugs |
Conclusion
By systematically executing this four-part experimental plan, researchers can build a robust, data-driven case to validate the mechanism of action for this compound. This guide provides a logical framework, moving from initial target binding to functional cellular outcomes and culminating in the definitive CRBN-dependency test. The direct comparison with established molecular glues like lenalidomide and pomalidomide at each stage provides essential context and benchmarks for performance. A positive outcome across all experiments would strongly support the classification of Compound-I as a novel and potentially valuable CRBN-E3 ligase molecular glue.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
This guide provides essential safety and logistical information for the proper disposal of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione (CAS No. 243330-63-4). As a novel research chemical, specific, comprehensive toxicological and environmental fate data is not yet widely available. Therefore, this protocol is grounded in a conservative, risk-based approach, treating the compound as hazardous based on the known properties of its structural analogs—a standard and prudent practice in chemical safety management.[1] Adherence to these procedures is critical for ensuring personnel safety and maintaining environmental compliance.
Hazard Assessment and Classification: A Precautionary Approach
This compound is a heterocyclic compound incorporating both an indazole and an isoindole-dione (phthalimide derivative) moiety. Analysis of safety data for structurally similar compounds reveals a consistent pattern of potential hazards.[2][3][4] Compounds containing these functional groups are often classified as irritants and may be harmful if ingested.[2][5]
Given the absence of specific data, this compound must be handled and disposed of as hazardous chemical waste. The probable hazard profile, extrapolated from related molecules, is summarized below.
| Hazard Category | Classification | GHS Pictogram | Signal Word | Rationale / Supporting Evidence |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Warning | Based on data for 1,3-Indanedione and related structures.[2][5] | |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Warning | A common characteristic of phthalimide and indazole derivatives.[2][3][4] | |
| Serious Eye Damage/Irritation | Category 2/2A (Causes serious eye irritation) | Warning | Consistent with safety data for analogous compounds.[2][3][4] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Warning | Extrapolated from data on similar heterocyclic compounds.[3][4] |
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Proper disposal begins with safe handling during use. The following precautions are mandatory to minimize exposure.
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][5] Ensure a safety shower and eyewash station are readily accessible.[5]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7]
-
Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling the compound.[1][4]
-
Body Protection : Wear a flame-retardant lab coat and closed-toe shoes. For larger quantities, additional protective clothing may be necessary.[1]
-
Disposal Workflow and Step-by-Step Protocol
The disposal of this compound must follow a structured, compliant pathway from the point of generation to final destruction. The workflow below illustrates the required decision-making and logistical process.
Caption: Decision workflow for compliant disposal.
Experimental Protocol: Waste Handling and Disposal
1. Waste Characterization and Segregation:
-
Immediately classify all materials (e.g., weighing paper, pipette tips, gloves, contaminated solvents) that have come into contact with this compound as hazardous waste.
-
Segregate this waste stream from other chemical wastes. Specifically, do not mix with strong oxidizing agents, as this could lead to a hazardous reaction.[2][7]
2. Containerization:
-
Select a dedicated waste container that is chemically compatible, in good condition, and has a tightly sealing lid.[8]
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and list all other components (e.g., solvents) and their approximate percentages.
3. Accumulation and Storage:
-
Place solid waste (e.g., contaminated gloves, weighing boats) directly into the labeled solid waste container.
-
For solutions, use a compatible liquid waste container.
-
Keep the waste container sealed at all times, except when adding waste.[8]
-
Store the container in a designated and properly signed Satellite Accumulation Area within the laboratory, away from heat and sources of ignition.[2]
4. Arranging for Final Disposal:
-
Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS or EHSO) department to schedule a waste pickup.[8]
-
Follow all institutional procedures for waste manifest documentation.
-
The EHS office will coordinate with a licensed and certified hazardous waste disposal company.[4][8] The required method of final disposal for this type of nitrogenous organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx.[4][9]
Your commitment to these procedures is fundamental to building a culture of safety and environmental stewardship within the scientific community. Always consult your local, state, and national regulations to ensure complete and accurate compliance.[6]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione (CAS No. 82575-23-3). The following procedures are designed to ensure personnel safety and operational integrity by minimizing exposure and mitigating risks associated with this chemical compound.
Core Principle: A Proactive Approach to Safety
Given that the toxicological properties of many research chemicals, including this compound, have not been exhaustively investigated, a prudent approach is mandatory.[1] All new or unfamiliar compounds should be treated as potentially hazardous.[2] Safety protocols are not merely a list of rules but a self-validating system built on a foundation of risk assessment, proper training, and consistent execution. Before any procedure, researchers must familiarize themselves with the specific hazards by consulting the Safety Data Sheet (SDS) and be prepared for potential accidents.[2][3]
Hazard Identification and Risk Assessment
This compound is a solid compound with identified hazard classifications that necessitate stringent handling protocols.[4]
The primary risks stem from the compound's toxicity via three major routes of exposure: ingestion, skin absorption, and inhalation. As a solid, the compound presents a significant risk of becoming airborne as fine dust during handling, such as weighing or transferring, which can be easily inhaled.[5]
Required Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the hazard assessment. For this compound, a multi-layered approach is required to protect against all potential exposure routes.[6][7]
Eye and Face Protection
Due to the risk of airborne particulates and potential splashes when working with solutions, robust eye protection is non-negotiable. An eye injury can be permanent, whereas proper protection is a simple, preventative measure.[8]
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory for all handling procedures.[9] Standard safety glasses do not offer adequate protection from dust or splashes.[3]
-
Enhanced Protection: When handling larger quantities (>1g) or performing operations with a higher risk of splashing (e.g., dissolution in a vortexer), a full-face shield must be worn in addition to chemical splash goggles.[1][6]
Skin and Body Protection
Direct skin contact is a confirmed exposure route (H312).[4] Therefore, comprehensive skin protection is critical.
-
Gloves: Chemical-resistant gloves must be worn at all times.[1]
-
Type: Nitrile gloves are a suitable first choice for incidental contact. For prolonged handling or when working with solutions, consult a glove compatibility chart to ensure the chosen material is impervious to the solvent used.[3][9]
-
Practice: Always inspect gloves for tears or punctures before use.[10] Use proper removal techniques to avoid contaminating your skin.[1][8] Wash hands thoroughly with soap and water after removing gloves.[8][11]
-
-
Lab Coat: A clean, flame-resistant lab coat with long sleeves and a fully buttoned front must be worn to protect skin and personal clothing.[2][8]
-
Apparel: Full-length pants and closed-toe shoes that completely cover the foot are required at all times in the laboratory.[3][8]
Respiratory Protection
Inhalation is a primary hazard (H332).[4] Therefore, engineering controls are the first and most critical line of defense.
-
Primary Control (Mandatory): All procedures involving the handling of solid this compound must be conducted within a certified chemical fume hood.[1][3] This engineering control is designed to capture and exhaust airborne dust and vapors, preventing them from entering the breathing zone of the researcher.
-
Secondary Control (Situational): In the rare event of a significant spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P100) is required.[1][12] All personnel requiring respirator use must be medically cleared, trained, and fit-tested as per institutional guidelines.
PPE Summary for Key Operations
| Activity | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Storage & Inspection | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Fume Hood Not Required |
| Weighing & Transfer (<1g) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Mandatory: Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Nitrile or Solvent-Compatible Gloves | Lab Coat | Mandatory: Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Gloves | Lab Coat / Disposable Apron | Mandatory: NIOSH-Approved Respirator |
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide to ensure safety from preparation through disposal.
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. greenwgroup.com [greenwgroup.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. 2-(1H-indazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione | 82575-23-3 [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. realsafety.org [realsafety.org]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. fishersci.ca [fishersci.ca]
- 11. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 12. safetynotes.net [safetynotes.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
